molecular formula C13H22O2 B077268 Ethyl undec-2-ynoate CAS No. 10519-17-2

Ethyl undec-2-ynoate

Cat. No.: B077268
CAS No.: 10519-17-2
M. Wt: 210.31 g/mol
InChI Key: WVNHQHYIPXYFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl undec-2-ynoate is a versatile, long-chain alkyne ester that serves as a valuable building block in advanced organic synthesis and chemical biology. Its structure incorporates a terminal alkyne functional group, making it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reactivity allows researchers to efficiently construct complex molecular architectures, label biomolecules, and develop novel polymers and dendrimers. Beyond its role in synthetic methodology, Ethyl undec-2-ynoate is of significant interest in fragrance and flavor research, where it is investigated for its unique olfactory properties and potential as a precursor to aroma compounds with fruity, waxy, and green nuances. The ester moiety enhances its volatility and solubility, making it suitable for gas chromatography and sensory analysis studies. As a chemical probe, it can be used to study metabolic incorporation in lipid systems or to create functionalized surfaces for material science applications. This product is characterized by high purity to ensure reproducibility in sensitive reactions and analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl undec-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNHQHYIPXYFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065103
Record name 2-Undecynoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-17-2
Record name Ethyl 2-undecynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10519-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecynoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecynoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecynoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl undec-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-undecynoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED4ZSK4KGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl undec-2-ynoate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undec-2-ynoate is an α,β-acetylenic ester, a class of organic compounds characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural motif imparts unique electronic properties and a rich reactivity profile, making it a valuable synthetic intermediate in organic chemistry. While specific experimental data for ethyl undec-2-ynoate is not extensively documented in publicly available literature, its chemical behavior can be confidently predicted based on the well-established principles governing 2-alkynoic acid esters.[1][2] This guide will provide a comprehensive overview of the expected physicochemical properties, a plausible synthetic methodology, and the anticipated reactivity of ethyl undec-2-ynoate, offering a theoretical framework for its application in research and development.

Physicochemical Properties

The physical and chemical properties of ethyl undec-2-ynoate are dictated by its molecular structure, which includes a long alkyl chain, an ester functional group, and a conjugated alkyne. The following table summarizes the predicted properties based on its structure and comparison with related compounds like ethyl undecanoate.

PropertyPredicted Value/DescriptionRationale
Molecular Formula C₁₃H₂₂O₂Derived from the structure.
Molecular Weight 210.32 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for long-chain esters.
Odor Likely a faint, waxy, or fruity odorBased on related long-chain esters.
Boiling Point Estimated to be slightly higher than ethyl undecanoate (105 °C at 4 mmHg)The rigidity of the triple bond may slightly increase the boiling point compared to the saturated analogue.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane)The long hydrocarbon chain imparts nonpolar character.
CAS Number Not assigned or readily available in public databasesIndicates it is not a common commercial chemical.

Spectroscopic Characterization (Predicted)

The spectroscopic data for ethyl undec-2-ynoate would be key to its identification and characterization. Based on the functional groups present, the following spectral features are anticipated:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~4.2 ppm).

    • A triplet from the terminal methyl group of the undecyl chain (~0.9 ppm).

    • Multiplets for the methylene groups of the undecyl chain.

    • A key signal for the allylic methylene protons adjacent to the alkyne, which would be deshielded.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester (~155 ppm).

    • Two distinct signals for the sp-hybridized carbons of the alkyne (~70-90 ppm).

    • Signals for the carbons of the ethyl group and the undecyl chain.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the C=O stretching of the conjugated ester (~1715 cm⁻¹).[3]

    • A characteristic absorption for the C≡C triple bond stretching (~2230 cm⁻¹).

    • C-H stretching and bending vibrations for the alkyl chains.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns for esters, including loss of the ethoxy group (-OCH₂CH₃) and cleavage of the alkyl chain.

Synthesis of Ethyl undec-2-ynoate

A robust and reliable method for the synthesis of ethyl undec-2-ynoate would proceed via the esterification of undec-2-ynoic acid. This two-step approach involves the initial formation of the acetylenic carboxylic acid followed by its conversion to the corresponding ethyl ester.

Step 1: Synthesis of Undec-2-ynoic Acid

This can be achieved by the carboxylation of the lithium salt of 1-decyne.

Caption: Proposed synthesis of undec-2-ynoic acid.

Experimental Protocol:

  • To a solution of 1-decyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

  • The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

  • Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction is allowed to warm to room temperature.

  • An aqueous acid workup (e.g., with dilute HCl) is performed to protonate the carboxylate, yielding undec-2-ynoic acid.

  • The product is extracted with an organic solvent, dried, and purified, typically by recrystallization or chromatography.

Step 2: Fischer Esterification to Ethyl undec-2-ynoate

The resulting undec-2-ynoic acid can be esterified using a classic Fischer esterification.

Caption: Fischer esterification of undec-2-ynoic acid.

Experimental Protocol:

  • Undec-2-ynoic acid is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.

  • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

  • The crude ethyl undec-2-ynoate can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of ethyl undec-2-ynoate is dominated by the electrophilic nature of the conjugated system, making it susceptible to nucleophilic attack at the β-carbon (conjugate addition or Michael addition).[4][5] The triple bond can also undergo various addition reactions and reductions.

Conjugate Addition

A wide range of soft nucleophiles, such as amines, thiols, and enolates, are expected to add to the β-position of the alkyne.

Caption: General mechanism of conjugate addition.

This reactivity is crucial in the synthesis of more complex molecules, as it allows for the introduction of various functional groups at the β-position.

Reduction Reactions

The triple bond of ethyl undec-2-ynoate can be selectively reduced.

  • Partial Reduction to (Z)-Alkene: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the corresponding (Z)-ethyl undec-2-enoate.

  • Partial Reduction to (E)-Alkene: Reduction with a dissolving metal, such as sodium in liquid ammonia, will produce the (E)-ethyl undec-2-enoate.

  • Full Reduction to Alkane: Catalytic hydrogenation with a more active catalyst like palladium on carbon will reduce the triple bond completely to a single bond, yielding ethyl undecanoate.

Other Reactions of the Alkyne

The triple bond can also participate in various other transformations, including:

  • Halogenation: Addition of halogens (e.g., Br₂) across the triple bond.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr), which may proceed with Markovnikov or anti-Markovnikov selectivity depending on the conditions.

  • Cycloaddition Reactions: The electron-deficient alkyne can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions.

Applications in Research and Drug Development

While specific applications for ethyl undec-2-ynoate are not documented, esters of 2-alkynoic acids are recognized for their potential in several areas:

  • Antifungal Agents: Long-chain 2-alkynoic acids and their esters have demonstrated significant antifungal activity.[1] The undecyl chain length falls within the range of high activity.

  • Synthetic Building Blocks: As demonstrated by its reactivity, ethyl undec-2-ynoate can serve as a versatile precursor for the synthesis of a wide array of more complex molecules, including natural products and their analogues.[2]

  • Pro-drug Design: The ester functionality can be utilized in pro-drug strategies, where the active carboxylic acid is released in vivo through enzymatic cleavage.

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for ethyl undec-2-ynoate, it is prudent to handle it with the care afforded to related α,β-unsaturated carbonyl compounds. These compounds can be lachrymatory and skin irritants.[2] Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl undec-2-ynoate, as a representative of the 2-alkynoic acid ester family, is a molecule with significant potential in synthetic organic chemistry and medicinal research. Although specific experimental data is sparse, its chemical properties can be reliably inferred from the behavior of analogous compounds. Its synthesis is achievable through established organic transformations, and its reactivity, centered around the electrophilic conjugated system, opens up numerous possibilities for the construction of complex molecular architectures. Further investigation into the specific properties and applications of ethyl undec-2-ynoate is warranted and could unveil novel opportunities in drug discovery and materials science.

References

  • Chem-Impex. Ethyl undecanoate. Retrieved from [Link]

  • MySkinRecipes. (E)-Undec-2-enoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra? (2022-12-14). Retrieved from [Link]

  • The Good Scents Company. ethyl undecanoate, 627-90-7. Retrieved from [Link]

  • The Good Scents Company. ethyl undecylenate, 692-86-4. Retrieved from [Link]

  • ACS Publications. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes | The Journal of Organic Chemistry. (2025-09-08). Retrieved from [Link]

  • PubMed. Antifungal properties of 2-alkynoic acids and their methyl esters. Retrieved from [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-03-17). Retrieved from [Link]

  • ResearchGate. Antifungal Properties of Esters of Alkenoic and Alkynoic Acids. (2025-08-07). Retrieved from [Link]

  • Royal Society of Chemistry. Conjugated ynones in catalytic enantioselective reactions. Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. Preparation of α,β-acetylenic ketones by catalytic heterogeneous oxidation of alkynes. Retrieved from [Link]

  • Chemistry Stack Exchange. What is the mechanism of the reaction of ethyl prop-2-ynoate to ethyl (2Z)-2,3-dibromoprop-2-enoate? (2019-06-15). Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E). (2025-10-16). Retrieved from [Link]

  • Royal Society of Chemistry. Radical addition reactions. Part II. The addition of ethyl cyanoacetate to conjugated olefins. Retrieved from [Link]

  • G. Evano. Product Subclass 12: Alk-2-ynoic Acid Esters. (2012-05-20). Retrieved from [Link]

  • ResearchGate. Novel bexarotene esters - synthesis and spectroscopic characterization. (2025-12-29). Retrieved from [Link]

  • Wikipedia. Ynone. Retrieved from [Link]

  • Perlego. Conjugate Addition and Related Reactions | Chapter 19 - Organic Chemistry (2nd Edition). (2025-07-31). Retrieved from [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • Study.com. Alkanol & Alkanoic Acid: Functional Groups & Properties. Retrieved from [Link]

  • European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024-03-31). Retrieved from [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS. (2015-12-07). Retrieved from [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • FCT EMIS. ALKANOIC ACIDS CONTENT Sources Nomenclature Structure Preparation Properties and Uses. Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023-05-24). Retrieved from [Link]

  • YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. (2020-09-24). Retrieved from [Link]

  • PubChem. Undec-10-ynoic acid-undec-2-en-1-yl ester. Retrieved from [Link]

  • University of Calgary. Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. Retrieved from [Link]

  • ResearchGate. Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. (2025-08-06). Retrieved from [Link]

  • Cheméo. Chemical Properties of Undec-10-ynoic acid, 2-methyloct-5-yn-4-yl ester. Retrieved from [Link]

Sources

Ethyl undec-2-ynoate (CAS 10519-17-2): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of Ethyl undec-2-ynoate, a functionalized long-chain alkyne ester. Given the relative novelty of this specific molecule in readily available literature, this guide synthesizes information from foundational organic chemistry principles and data from closely related structural analogues to provide a robust resource for researchers in organic synthesis, drug discovery, and materials science. We will explore its synthesis, predicted physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, all grounded in established chemical literature.

Molecular Structure and Physicochemical Properties

Ethyl undec-2-ynoate possesses a linear C11 carbon chain with a terminal ethyl ester and an internal alkyne at the C-2 position. This arrangement, specifically the conjugation of the alkyne with the carbonyl group, dictates its unique electronic properties and reactivity compared to its saturated or non-conjugated analogues.

Predicted Physicochemical Data

While extensive experimental data for Ethyl undec-2-ynoate is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like ethyl undecanoate (the saturated counterpart) and other ethyl alkynoates.

PropertyPredicted Value for Ethyl undec-2-ynoateReference Data: Ethyl undecanoate (CAS 627-90-7)
Molecular Formula C₁₃H₂₂O₂C₁₃H₂₆O₂[1]
Molecular Weight 210.32 g/mol 214.34 g/mol [2]
Boiling Point ~120-125 °C at 4 mmHg105 °C at 4 mmHg[2][3]
Density ~0.87-0.89 g/mL at 25 °C0.859 g/mL at 25 °C[2]
Refractive Index ~1.44-1.45 at 20 °C1.428 at 20 °C[2]
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); Insoluble in water.Soluble in alcohol; Insoluble in water[4]

Causality Insight: The predicted boiling point is slightly higher than its saturated analogue due to the rigid, linear geometry of the alkyne, which can lead to more effective molecular packing and stronger van der Waals forces. The increased electron density of the π-system in the conjugated ester is expected to slightly increase the refractive index.

Synthesis of Ethyl undec-2-ynoate

A robust and high-yielding synthesis of Ethyl undec-2-ynoate can be achieved through the carboxylation of the corresponding terminal alkyne, 1-decyne. This two-step, one-pot procedure involves the deprotonation of 1-decyne to form a sodium acetylide, followed by nucleophilic attack on ethyl chloroformate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Deprotonation cluster_reagent Reagent Addition cluster_reaction2 Step 2: Carboxylation Decyne 1-Decyne Acetylide Sodium Decyn-1-ide (Intermediate) Decyne->Acetylide NaNH2 / NH3 -78 °C to RT NaNH2 Sodium Amide (NaNH2) NaNH2->Acetylide NH3 Liquid Ammonia (NH3) NH3->Acetylide Product Ethyl undec-2-ynoate Acetylide->Product EtOCOCl 0 °C to RT EtOCOCl Ethyl Chloroformate EtOCOCl->Product

Figure 1: Proposed synthetic workflow for Ethyl undec-2-ynoate.
Detailed Experimental Protocol

This protocol is a self-validating system, where successful acetylide formation is a prerequisite for the subsequent carboxylation.

Materials:

  • 1-Decyne (1.0 eq)

  • Sodium amide (NaNH₂) (1.1 eq)

  • Liquid Ammonia (solvent)

  • Ethyl chloroformate (1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetylide Formation: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, condense approximately 200 mL of ammonia at -78 °C (dry ice/acetone bath).

  • Add sodium amide (1.1 eq) in portions to the liquid ammonia.

  • Slowly add 1-decyne (1.0 eq) dropwise to the stirring suspension. The formation of the sodium acetylide is typically accompanied by a color change.

  • After the addition is complete, remove the cooling bath and allow the ammonia to reflux gently for 2 hours to ensure complete deprotonation.

  • Carboxylation: Cool the reaction mixture to 0 °C (ice bath).

  • Add ethyl chloroformate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[5] A precipitate of sodium chloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.[5]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure Ethyl undec-2-ynoate.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known spectral properties of esters, alkynes, and related long-chain molecules.

¹H NMR Spectroscopy
  • δ 4.21 ppm (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.

  • δ 2.33 ppm (t, 2H): Triplet from the protons on the C-4 carbon (-CH₂-C≡C-), showing coupling to the C-5 methylene protons.

  • δ 1.5-1.6 ppm (m, 2H): Multiplet for the C-5 methylene protons.

  • δ 1.2-1.4 ppm (m, 10H): Broad multiplet encompassing the protons of the C-6 to C-10 methylene groups of the alkyl chain.

  • δ 1.30 ppm (t, 3H): Triplet from the terminal methyl protons of the ethyl group (-O-CH₂-CH₃).

  • δ 0.88 ppm (t, 3H): Triplet from the terminal methyl protons of the undecyl chain.

Expertise Insight: The chemical shift of the C-4 protons is shifted downfield due to the deshielding effect of the adjacent alkyne. This is a characteristic feature for protons alpha to a triple bond.

¹³C NMR Spectroscopy
  • δ 154 ppm: Carbonyl carbon (C=O) of the ester.

  • δ 90 ppm & 75 ppm: The two sp-hybridized carbons of the alkyne (C-2 and C-3). The exact assignment can be complex, but they will appear in this characteristic region.

  • δ 62 ppm: The -O-CH₂- carbon of the ethyl group.

  • δ 31-22 ppm: A series of peaks corresponding to the methylene carbons of the long alkyl chain (C-5 to C-10).

  • δ 19 ppm: The C-4 carbon, adjacent to the alkyne.

  • δ 14 ppm: The terminal methyl carbon of the ethyl group.

  • δ 14 ppm: The terminal methyl carbon of the undecyl chain.

Infrared (IR) Spectroscopy
  • ~2230 cm⁻¹ (sharp, medium): C≡C stretching vibration. The conjugation to the carbonyl group slightly lowers this frequency from a typical terminal alkyne (~2100-2140 cm⁻¹).

  • ~1715 cm⁻¹ (strong): C=O stretching vibration of the conjugated ester. This is shifted to a lower wavenumber compared to a saturated ester (~1735-1750 cm⁻¹) due to the delocalization of electron density through the conjugated system.[6]

  • ~1250 cm⁻¹ (strong): C-O stretching vibration of the ester.

  • 2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain and ethyl group.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 165.

    • McLafferty rearrangement is possible if a gamma-hydrogen is accessible, which would lead to a characteristic fragment. However, alpha-cleavage is often prominent in esters.[7]

    • A series of fragment ions separated by 14 amu (CH₂) corresponding to the cleavage of the alkyl chain.

Reactivity and Synthetic Utility

The reactivity of Ethyl undec-2-ynoate is dominated by the electrophilic nature of the alkyne, which is activated by the electron-withdrawing ester group. This makes it a valuable substrate for various synthetic transformations.

Reactivity_Pathway cluster_reactions Key Reactions cluster_products Resulting Scaffolds Substrate Ethyl undec-2-ynoate Michael Michael Addition (e.g., R₂CuLi, R₂NH) Substrate->Michael Nucleophilic Attack at C-4 Cycloaddition Cycloaddition (e.g., Diels-Alder, Azide-Alkyne) Substrate->Cycloaddition [4+2] or [3+2] Reduction Selective Reduction (e.g., Lindlar's cat., Na/NH₃) Substrate->Reduction Hydrogenation BetaSubstituted β-Substituted α,β-Unsaturated Esters Michael->BetaSubstituted Heterocycles Heterocyclic Compounds Cycloaddition->Heterocycles Alkenes (Z)- or (E)-α,β-Unsaturated Esters Reduction->Alkenes

Figure 2: Key reactivity pathways of Ethyl undec-2-ynoate.
Michael Addition

As a Michael acceptor, the β-carbon (C-4) of Ethyl undec-2-ynoate is susceptible to nucleophilic attack. This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[8][9][10][11]

  • Nucleophiles: Soft nucleophiles such as organocuprates (Gilman reagents), enamines, and thiolates readily undergo Michael addition.

  • Significance: This reaction allows for the stereoselective synthesis of highly functionalized β-substituted α,β-unsaturated esters.

Cycloaddition Reactions

The activated alkyne can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with azides to form triazoles), providing access to complex heterocyclic and carbocyclic frameworks.

Selective Reduction

The alkyne can be selectively reduced to either the (Z)- or (E)-alkene, providing stereocontrolled access to the corresponding α,β-unsaturated esters.

  • (Z)-Alkene: Achieved through catalytic hydrogenation using Lindlar's catalyst.

  • (E)-Alkene: Formed by reduction with sodium in liquid ammonia.

Potential Applications in Research and Development

The unique structural features of Ethyl undec-2-ynoate make it a valuable building block in several areas of chemical research.

  • Drug Discovery: The alkyne moiety serves as a versatile handle for "click" chemistry (azide-alkyne cycloaddition), enabling its conjugation to biomolecules or its use in the synthesis of complex molecular scaffolds.[12] The long alkyl chain provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. Alkynes are increasingly recognized for their role in enhancing metabolic stability and target binding in medicinal chemistry.[13]

  • Materials Science: As a functionalized monomer, it could be incorporated into polymers to introduce specific properties. The rigid alkyne unit can influence the material's thermal and mechanical characteristics.

  • Organic Synthesis: It is a versatile intermediate for the synthesis of natural products and other complex organic molecules that feature long carbon chains with specific stereochemistry and functionality.[14]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

  • Synthesis Hazards: The proposed synthesis involves highly reactive and hazardous materials, including sodium amide (water-reactive) and liquid ammonia (corrosive, toxic). Ethyl chloroformate is also toxic and corrosive.[15] This synthesis must be performed by trained personnel with appropriate safety measures in place.

References

  • Google Patents. (n.d.). CN111689858B - Method for preparing ethyl chloroformate.
  • Organic Syntheses. (n.d.). n-BUTYLACETYLENE. Retrieved from [Link]

  • Wang, B., et al. (2020). Biosynthesis of alkyne-containing natural products. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl undecanoate, 627-90-7. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Google Patents. (n.d.). US2777884A - Process for producing sodium acetylide and improved sodium acetylide product.
  • PMC - NIH. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Chloroform - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2017). Are there any safety issues in using alkyl chloroformates?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl propiolate. Retrieved from [Link]

  • RSC Publishing. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Pearson+. (n.d.). The infrared spectra for three compounds are provided. Each compo.... Retrieved from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out how it differs from the spectrum of ethyl acetate. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Ethyl undec-2-ynoate. Retrieved from [Link]

  • ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl undecanoate | CAS#:627-90-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Lab Alley. (n.d.). Chloroform Safety & Hazards. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-octynoate (CAS 10519-20-7). Retrieved from [Link]

  • UMass Lowell. (n.d.). Handling Chloroform. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl undecanoate (CAS 627-90-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

  • Chegg.com. (2025). Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methylbut-2-enoate. Retrieved from [Link]

Sources

Spectroscopic Data of Ethyl Undec-2-ynoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl undec-2-ynoate, a valuable intermediate in organic synthesis. For professionals in pharmaceutical development and materials science, precise structural elucidation is paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The guide is structured to provide not only the spectral data itself but also the underlying scientific principles and experimental considerations necessary for its accurate interpretation and application. The data presented herein is a combination of established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to Ethyl undec-2-ynoate and its Spectroscopic Characterization

Ethyl undec-2-ynoate is an organic molecule featuring a long hydrocarbon chain, an ethyl ester functional group, and a carbon-carbon triple bond (alkyne). This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules. Accurate characterization of this compound is essential to confirm its identity and purity, which underpins the reliability of subsequent synthetic steps. The primary techniques for this characterization are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each of these techniques provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. For Ethyl undec-2-ynoate, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH₃-CH₂)~ 0.9Triplet~ 7.03H
H-b (-(CH₂)₆-)~ 1.2-1.4Multiplet-12H
H-c (-CH₂-C≡)~ 1.5Multiplet~ 7.02H
H-d (C≡C-CH₂-)~ 2.2Triplet~ 7.02H
H-e (CO-O-CH₂-)~ 4.2Quartet~ 7.12H
H-f (CO-O-CH₂-CH₃)~ 1.3Triplet~ 7.13H

Causality Behind Assignments:

  • H-a (Terminal Methyl Group): The terminal methyl group of the long alkyl chain is expected to be the most shielded, hence its resonance at the lowest chemical shift (~0.9 ppm). It appears as a triplet due to coupling with the adjacent two protons.

  • H-b (Methylene Chain): The six methylene groups in the middle of the alkyl chain are in very similar electronic environments and will overlap to form a complex multiplet in the region of ~1.2-1.4 ppm.

  • H-c (Methylene group adjacent to the alkyne): This methylene group is slightly deshielded compared to the other methylene groups in the chain due to the proximity of the electron-withdrawing alkyne, thus it is predicted to be at a slightly higher chemical shift (~1.5 ppm).

  • H-d (Methylene group between the alkyne and the ester): This methylene group is deshielded by the electron-withdrawing effect of the alkyne and the ester group, leading to a predicted chemical shift of around 2.2 ppm. It will appear as a triplet due to coupling with the adjacent methylene group.

  • H-e (Ethyl Ester Methylene): The methylene protons of the ethyl ester are directly attached to an oxygen atom, which is strongly electron-withdrawing. This results in a significant downfield shift to ~4.2 ppm. The signal is a quartet due to coupling with the three protons of the adjacent methyl group.

  • H-f (Ethyl Ester Methyl): The methyl protons of the ethyl ester are adjacent to a methylene group and will appear as a triplet at ~1.3 ppm.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₃-CH₂)~ 14.1
C-2 to C-7 (-(CH₂)₆-)~ 22.7 - 31.9
C-8 (-CH₂-C≡)~ 28.0
C-9 (C≡C-CH₂)~ 19.0
C-10 (-C≡C-)~ 74.0
C-11 (-C≡C-)~ 89.0
C-12 (C=O)~ 154.0
C-13 (CO-O-CH₂-)~ 61.5
C-14 (CO-O-CH₂-CH₃)~ 14.2

Causality Behind Assignments:

  • Alkyl Chain Carbons (C-1 to C-9): These sp³ hybridized carbons will resonate in the typical aliphatic region of the spectrum. The terminal methyl carbon (C-1) will be at the lowest chemical shift.

  • Alkyne Carbons (C-10 and C-11): The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts in the range of 70-90 ppm. The carbon closer to the ester group (C-11) is expected to be more deshielded.

  • Ester Carbonyl (C-12): The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, around 154.0 ppm.

  • Ethyl Ester Carbons (C-13 and C-14): The methylene carbon (C-13) attached to the oxygen will be deshielded (~61.5 ppm), while the methyl carbon (C-14) will be more shielded (~14.2 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of the bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp³)2850 - 2960Strong
C≡C stretch2220 - 2260Weak to Medium
C=O stretch (ester)~ 1715Strong
C-O stretch (ester)1150 - 1250Strong

Interpretation of Key Peaks:

  • C≡C Stretch: The carbon-carbon triple bond stretch is a key diagnostic peak for alkynes. In an internal alkyne like Ethyl undec-2-ynoate, this peak is expected to be present but may be weak. Symmetrical or near-symmetrical internal alkynes can have a very weak or absent C≡C stretching vibration due to a small change in dipole moment during the vibration.[1]

  • C=O Stretch: The strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl group in a conjugated ester. The conjugation with the alkyne slightly lowers the frequency compared to a saturated ester (~1735-1750 cm⁻¹).[2]

  • C-O Stretch: The strong C-O stretching vibrations further confirm the presence of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For Ethyl undec-2-ynoate (Molecular Formula: C₁₃H₂₂O₂), the predicted molecular weight is 210.32 g/mol .

Expected Fragmentation Pattern:

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak ([M]⁺˙) at m/z = 210. The fragmentation pattern will be influenced by the ester and the long alkyl chain.

m/z Proposed Fragment Significance
210[C₁₃H₂₂O₂]⁺˙Molecular Ion
181[M - C₂H₅]⁺Loss of the ethyl group from the ester
165[M - OC₂H₅]⁺Loss of the ethoxy group
137[M - C₅H₁₁]⁺Cleavage of the alkyl chain
99[CH₂(CH₂)₅CH₃]⁺Cleavage at the alkyne
83[C₆H₁₁]⁺Further fragmentation
69[C₅H₉]⁺Further fragmentation

Fragmentation Pathway Diagram:

G M [C₁₃H₂₂O₂]⁺˙ (m/z 210) Molecular Ion F1 [M - C₂H₅]⁺ (m/z 181) M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ (m/z 165) M->F2 - OC₂H₅ F3 [C₇H₁₃]⁺ (m/z 97) M->F3 α-cleavage F4 [C₅H₉]⁺ (m/z 69) F3->F4 - C₂H₄

Caption: Proposed EI fragmentation pathway for Ethyl undec-2-ynoate.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like Ethyl undec-2-ynoate.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl undec-2-ynoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of neat Ethyl undec-2-ynoate between two NaCl or KBr plates.

  • Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of Ethyl undec-2-ynoate in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

General Analytical Workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Ethyl undec-2-ynoate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure Structure Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of Ethyl undec-2-ynoate.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of Ethyl undec-2-ynoate. This guide has detailed the predicted spectroscopic data and the rationale behind these predictions based on fundamental principles and comparative data. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is crucial for ensuring the quality and identity of synthetic intermediates, thereby supporting the integrity of the overall research and development process.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • BenchChem. (2025). Characterization of sp-Alkyne Compounds. Retrieved from BenchChem Technical Support Center.[1]

  • Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of ethyl ethanoate. Retrieved from [Link].[3]

  • NIST. (n.d.). Undecanoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Reactivity of α,β-Alkynyl Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α,β-Alkynyl esters, often referred to as propiolates, are a powerful and versatile class of building blocks in modern organic synthesis. Their unique electronic structure, characterized by an electron-withdrawing ester group in conjugation with a carbon-carbon triple bond, renders them susceptible to a wide array of chemical transformations.[1][2][3] This combination of high reactivity and stability makes them invaluable intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[4][5] This guide provides a comprehensive overview of the core reactivity principles of α,β-alkynyl esters, offering insights into their application in key synthetic methodologies for researchers, scientists, and drug development professionals.

Electronic Properties and Reactivity Landscape

The reactivity of α,β-alkynyl esters is fundamentally governed by the polarization of the alkyne moiety due to the conjugated electron-withdrawing ester group. This polarization creates a significant electrophilic character at the β-carbon, making it a prime target for nucleophilic attack.

The general reactivity landscape can be broadly categorized into several key areas:

  • Nucleophilic Additions: The most common reaction pathway, involving the addition of a wide range of nucleophiles to the electrophilic β-carbon.[1][2][3]

  • Cycloaddition Reactions: Their ability to act as dienophiles or dipolarophiles in various cycloaddition reactions to construct cyclic systems.[1][6]

  • Transition-Metal Catalyzed Transformations: A vast and rapidly evolving field where transition metals mediate a diverse range of C-C and C-heteroatom bond formations.[4][7][8]

  • Domino Reactions: The strategic use of their reactivity to initiate reaction cascades, enabling the rapid construction of molecular complexity from simple starting materials.[9][10]

The following sections will delve into these areas, providing mechanistic insights and practical experimental guidance.

Nucleophilic Conjugate Addition: The Michael Reaction

The conjugate or 1,4-addition of nucleophiles to α,β-alkynyl esters, a classic Michael reaction, is a cornerstone of their synthetic utility.[1][2][11] This reaction is particularly efficient with soft nucleophiles, which preferentially attack the β-carbon over the harder carbonyl carbon.[1][3][12]

Thiol-yne and Amino-yne Additions

Thiols and amines are excellent nucleophiles for conjugate addition to α,β-alkynyl esters, leading to the formation of β-thioacrylates and enamines, respectively. These reactions, often termed "thiol-yne" and "amino-yne" click reactions, are characterized by their high efficiency, mild reaction conditions, and minimal byproduct formation.[1][12][13]

Causality in Experimental Design:

The choice of catalyst and solvent is critical in controlling the outcome of these reactions. While strong bases can be used, they can also promote side reactions.[1][12] Tertiary amines, such as triethylamine or N-methylmorpholine, are often employed as milder, nucleophilic catalysts.[12][14] The reaction can also be performed in a variety of solvents, including "green" solvents like water and polyethylene glycol (PEG), highlighting its versatility.[12]

Representative Protocol: Amine-Catalyzed Conjugate Addition of a Thiol to Ethyl Propiolate[14]

Objective: To synthesize an α,β-unsaturated thioether via a base-catalyzed conjugate addition.

Materials:

  • Ethyl propiolate

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of thiophenol (1.0 mmol) in CH₂Cl₂ (5 mL) at 0 °C, add triethylamine (1.2 mmol).

  • Slowly add ethyl propiolate (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-thioacrylate.

Self-Validation: The stereoselectivity of the addition is a key validation point. Under these conditions, the Z-isomer is typically the major product.[14] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Factors Influencing Reactivity

Several factors influence the rate and outcome of nucleophilic additions:

  • Nature of the Nucleophile: Softer nucleophiles (thiols, amines) favor 1,4-addition, while harder nucleophiles (organolithiums, Grignard reagents) can lead to 1,2-addition at the carbonyl group.[1][3][12]

  • Substitution on the Alkyne: Steric hindrance at the β-position can decrease the reaction rate.[1][12]

  • Electron-Withdrawing Group: The nature of the ester group can modulate the electrophilicity of the alkyne.

Transition-Metal Catalyzed Reactions

The rich reactivity of α,β-alkynyl esters is significantly expanded through the use of transition metal catalysts.[4][8] Palladium, gold, and rhodium complexes are particularly effective in promoting a wide range of transformations, including cross-coupling, cyclization, and rearrangement reactions.[7][8][15]

Palladium-Catalyzed Transformations

Palladium catalysis is a powerful tool for the functionalization of α,β-alkynyl esters. Key reactions include:

  • Sonogashira Coupling: While typically used to form alkynes, variations can involve α,β-alkynyl esters.

  • Heck Reaction: The coupling of the alkyne with an aryl or vinyl halide to form new C-C bonds.[16][17]

  • Hydroalkynylation: The addition of a terminal alkyne across the triple bond of an α,β-alkynyl ester, catalyzed by Pd(II), to form ynenoates.[18]

  • C-H Activation: Palladium catalysts can direct the alkynylation of C-H bonds using α,β-alkynyl esters as coupling partners.[19]

Experimental Workflow: Pd(II)-Catalyzed Hydroalkynylation of an Ynoate[18]

This workflow illustrates a sequential catalytic process for synthesizing chiral β-alkynyl esters.

G cluster_0 Step 1: Pd-Catalyzed Hydroalkynylation cluster_1 Step 2: Cu-Catalyzed Conjugate Reduction Ynoate Ynoate Ynenoate Geometrically Pure Ynenoate Ynoate->Ynenoate TerminalAlkyne Terminal Alkyne TerminalAlkyne->Ynenoate Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Ynenoate Catalyzes addition Chiral_Beta_Alkynyl_Ester Chiral β-Alkynyl Ester Ynenoate->Chiral_Beta_Alkynyl_Ester CuH_Catalyst CuH Catalyst (e.g., Stryker's Reagent) CuH_Catalyst->Chiral_Beta_Alkynyl_Ester Catalyzes 1,4-reduction ChiralLigand Chiral Ligand ChiralLigand->Chiral_Beta_Alkynyl_Ester Induces enantioselectivity

Caption: Sequential Pd and Cu catalysis for chiral β-alkynyl ester synthesis.[18]

Gold-Catalyzed Cyclizations

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the alkyne moiety of α,β-alkynyl esters towards intramolecular nucleophilic attack.[15][20][21] This has led to the development of powerful methods for the synthesis of various heterocyclic compounds.[15][20]

Mechanistic Rationale:

Gold's carbophilicity allows it to coordinate to the alkyne, increasing its electrophilicity and facilitating attack by a tethered nucleophile (e.g., an alcohol or amine).[15][20][22] This process, known as oxyauration or amination, is often highly regioselective, favoring the formation of five- or six-membered rings.[15][23]

G AlkynylEster Alkynyl Ester with Tethered Nucleophile (Nu-H) PiComplex π-Complex Formation AlkynylEster->PiComplex GoldCatalyst Au(I) or Au(III) Catalyst GoldCatalyst->PiComplex IntraAttack Intramolecular Nucleophilic Attack PiComplex->IntraAttack Regioselective VinylGold Vinyl-Gold Intermediate IntraAttack->VinylGold CyclizedProduct Cyclized Product VinylGold->CyclizedProduct H+ RegenCatalyst Regenerated Gold Catalyst VinylGold->RegenCatalyst Releases product Protodemetalation Protodemetalation RegenCatalyst->PiComplex Catalytic Cycle

Caption: General mechanism for gold-catalyzed intramolecular cyclization.

Cycloaddition Reactions

α,β-Alkynyl esters are excellent partners in various cycloaddition reactions, serving as activated "alkynophiles". These reactions provide direct access to a range of carbocyclic and heterocyclic frameworks.

Diels-Alder Reaction

In the [4+2] Diels-Alder cycloaddition, α,β-alkynyl esters act as dienophiles, reacting with conjugated dienes to form cyclohexadiene derivatives.[14][24] The high reactivity of the alkynyl ester as a dienophile is due to its electron-deficient nature.

[3+2] Cycloadditions

α,β-Alkynyl esters can also participate in [3+2] cycloadditions with 1,3-dipoles, such as azides (in the Huisgen cycloaddition or "Click" reaction) and nitrile oxides, to afford five-membered heterocyclic rings like triazoles and isoxazoles, respectively.[6]

Synthesis of α,β-Alkynyl Esters

A brief overview of common synthetic routes to α,β-alkynyl esters is pertinent for their effective application.

MethodDescriptionKey ReagentsReference
Oxidative Alkoxycarbonylation Palladium-catalyzed reaction of terminal alkynes with an alcohol and carbon monoxide.Pd/C, Alcohol, CO, O₂[25][26]
Dehydration of β-Ketoesters A one-pot conversion of β-ketoesters to the corresponding alkynyl esters via a vinyl triflate intermediate.LiHMDS, Tf₂O[5]
Coupling Reactions Cross-coupling of terminal alkynes with chloroformates or other carbonyl sources.Pd or Cu catalysts[25]
From Allenoates Base-mediated isomerization and functionalization of allenyl esters.LDA, Electrophile[27]

Conclusion

The unique electronic properties of α,β-alkynyl esters establish them as exceptionally versatile and reactive intermediates in organic synthesis. Their participation in nucleophilic additions, transition-metal catalyzed transformations, and cycloaddition reactions allows for the efficient construction of a diverse array of molecular architectures. A thorough understanding of their reactivity, guided by the principles of mechanistic causality and validated by robust experimental protocols, empowers chemists to leverage these powerful building blocks in the design and execution of innovative synthetic strategies for drug discovery and materials science.

References

  • M. J. K. Lodder, J. D. C. Codee, H. S. Overkleeft, Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry, Chemical Reviews, 2021 . [Link]

  • M. J. K. Lodder, J. D. C. Codee, H. S. Overkleeft, Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry, ACS Publications, 2021 . [Link]

  • L. Ferrie, S. Bouquillon, F. D. Henin, C. Rabiller, Domino reactions starting from alkynyl esters tethered to 2-methyl-1,3-cycloalkanediones. Efficient access to polyfunctionalized diquinanes, allenoates, and oxetanes, Indian Journal of Chemistry, 2012 . [Link]

  • A. K. Bishoyi, S. Samanta, G. Panda, Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis, RSC Publishing, 2024 . [Link]

  • N. K. Guimard, K. A. O'Hearn, C. A. E. Covell, Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation, Wiley Online Library, 2014 . [Link]

  • X. Ma, J. Wang, Transition metal-catalyzed alkynylation reactions via alkynyl carbon–carbon bond cleavage, Organic Chemistry Frontiers, 2023 . [Link]

  • W. Wang, B. Xu, G. B. Hammond, Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates through an Alkynylenolate Intermediate, Organic Chemistry Portal, 2008 . [Link]

  • S. D. Lepore, M. Mondal, Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters, National Institutes of Health, 2008 . [Link]

  • M. C. G. de Mattos, Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications, ACS Catalysis, 2021 . [Link]

  • Chemistry Steps, Michael Addition Reaction Mechanism, Chemistry Steps. [Link]

  • M. J. K. Lodder, J. D. C. Codee, H. S. Overkleeft, Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry, PubMed, 2021 . [Link]

  • A. M. Foley, One-pot reactions of ethyl propiolate, University of Richmond Scholarship Repository, 2013 . [Link]

  • A. Alcaide, P. Almendros, C. Aragoncillo, Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams, National Institutes of Health, 2011 . [Link]

  • L. Ferrie, S. Bouquillon, F. D. Henin, C. Rabiller, Domino reactions starting from alkynyl esters tethered to 2-methyl-1,3-cycloalkanediones. Efficient access to polyfunctionalized diquinanes, allenoates, and oxetanes, ResearchGate, 2012 . [Link]

  • Y. Zhang, Y. Luo, X. Zhao, Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes, MDPI, 2023 . [Link]

  • M. R. Tracey, M. R. Tracey, S. R. S. S. K. A. D. R. Majumdar, Transition Metal-Catalyzed Reactions of Alkynyl Halides, PubMed, 2020 . [Link]

  • M. J. K. Lodder, J. D. C. Codee, H. S. Overkleeft, Nucleophilic addition reactions to activated alkynes, ResearchGate, 2021 . [Link]

  • A. M. Asensio, L. R. Domingo, M. Medio-Simon, G. J. Asensio, Gold-Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2-Rearrangement, National Institutes of Health, 2016 . [Link]

  • A. Alcaide, P. Almendros, C. Aragoncillo, Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams, Beilstein Journal of Organic Chemistry, 2011 . [Link]

  • Organic Chemistry Portal, Synthesis of alkynyl ketones, carboxylic acids and derivatives. [Link]

  • J. P. Wolfe, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chemical Reviews, 2011 . [Link]

  • J. Org. Chem., Palladium-Catalyzed Synthesis of β-Alkynyl Ketones via Selective 1,3-Alkynyl Migration of α,α-Disubstituted Allylic Alcohols, PubMed, 2024 . [Link]

  • B. M. Trost, A. B. Weiss, A New Strategy for the Synthesis of Chiral β-Alkynyl Esters via Sequential Palladium and Copper Catalysis, National Institutes of Health, 2011 . [Link]

  • S. D. Lepore, Y. He, Deconjugative conversion of alpha-alkynyl esters to alpha,alpha-disubstituted beta-alkynyl esters, PubMed, 2005 . [Link]

  • C. G. F. Toste, Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes, ACS Publications, 2004 . [Link]

  • A. S. K. Hashmi, Recent advances in the gold-catalyzed additions to C–C multiple bonds, Beilstein Journal of Organic Chemistry, 2011 . [Link]

  • D. Chen, Synthesis of β-alkynyl α-amino acids via palladium-catalyzed alkynylation of unactivated C(sp3)-H bonds, ResearchGate, 2015 . [Link]

  • S. D. Lepore, Reactions of thiols and amines with ethyl propiolate, ResearchGate, 2004 . [Link]

  • J. McMurry, 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones, OpenStax, 2023 . [Link]

  • B. M. Trost, A. B. Weiss, The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups, SciSpace, 2009 . [Link]

  • S. T. Gadge, B. M. Bhanage, Synthesis of α,β-Alkynyl Esters and Unsymmetrical Maleate Esters Catalyzed by Pd/C; An Efficient Phosphine-Free Catalytic System for Oxidative Alkoxycarbonylation of Terminal Alkynes, ResearchGate, 2013 . [Link]

  • LibreTexts, 11.3: Cycloaddition Reactions of Alkynes, Chemistry LibreTexts, 2021 . [Link]

  • The Organic Chemistry Tutor, Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama, YouTube, 2021 . [Link]

  • L. J. Goossen, A domino reaction for generating β-aryl aldehydes from alkynes by substrate recognition catalysis, ResearchGate, 2020 . [Link]

  • C. R. Reddy, B. S. Kumar, Domino alkyne insertion/aldol reaction/aromatization of 2-alkynyl indole-3-carbaldehyde with 1,3-diketones: entry to 2-indolyl phenols, Organic & Biomolecular Chemistry, 2023 . [Link]

  • Savita Sharma, Palladium Catalysed Reactions, YouTube, 2021 . [Link]

  • LibreTexts, 1.2: Cycloaddition Reactions, Chemistry LibreTexts, 2023 . [Link]

  • Joseph Lauher, Conjugate Addition of an Amine, YouTube, 2020 . [Link]

  • ResearchGate, Previously reported reactions of β,γ‐alkynyl‐α‐imino esters and..., ResearchGate, 2019 . [Link]

  • L. F. Tietze, Domino Reactions in Organic Synthesis, Chemical Reviews, 1996 . [Link]

Sources

The Strategic deployment of Ethyl Undec-2-ynoate in the Synthesis of Complex Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Linear Building Block

In the intricate tapestry of natural product synthesis, the selection of appropriate starting materials and key intermediates is paramount to the success and elegance of a synthetic route. Ethyl undec-2-ynoate, a seemingly simple linear α,β-alkynyl ester, emerges as a potent and versatile building block for the construction of complex molecular architectures. Its inherent electronic properties—an electron-deficient triple bond conjugated to an ester moiety—render it susceptible to a variety of stereoselective transformations, making it a valuable tool for synthetic chemists. This guide provides an in-depth exploration of the strategic applications of ethyl undec-2-ynoate and its analogs in the synthesis of natural products, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field. While direct literature on ethyl undec-2-ynoate in total synthesis is sparse, the principles outlined herein are based on the well-established reactivity of α,β-alkynyl esters, a class of compounds to which it belongs.

The Chemical Logic of Ethyl Undec-2-ynoate: A Platform for Complexity

The synthetic utility of ethyl undec-2-ynoate stems from the electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon. This dual reactivity allows for a range of nucleophilic additions, cycloadditions, and reductions, each proceeding with a high degree of regio- and stereocontrol.

Synthesis of Ethyl Undec-2-ynoate

The preparation of ethyl undec-2-ynoate can be achieved through several established methods. A common approach involves the oxidation of the corresponding propargyl alcohol, followed by esterification. Alternatively, the dehydrohalogenation of a suitable α,β-dihaloester can yield the desired alkynyl ester. A particularly efficient method involves the reaction of an organometallic acetylide with ethyl chloroformate.

Key Synthetic Transformations and Applications

Conjugate Addition Reactions: Forging Carbon-Carbon Bonds with Precision

One of the most powerful applications of ethyl undec-2-ynoate in natural product synthesis is its participation in conjugate (or Michael) addition reactions.[1] The electron-withdrawing nature of the ester group polarizes the triple bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

2.1.1. Organocuprate Additions: A Gateway to Substituted Alkenes

Gilman reagents (lithium dialkylcuprates) are particularly effective for delivering alkyl and aryl groups to the β-position of α,β-alkynyl esters in a 1,4-fashion.[2][3] This reaction proceeds with high syn-selectivity, affording (E)-α,β-unsaturated esters. The choice of the organocuprate allows for the introduction of a diverse array of substituents, a critical step in building the carbon skeleton of many natural products.

  • Causality of Experimental Choice: Organocuprates are "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the conjugated system over the "hard" carbonyl carbon.[4] This selectivity is crucial for achieving the desired conjugate addition product.

Table 1: Representative Organocuprate Additions to α,β-Alkynyl Esters

Nucleophile (R₂CuLi)Product StereochemistryTypical Yield (%)
(CH₃)₂CuLi(E)-alkene>90
(n-Bu)₂CuLi(E)-alkene>85
(Ph)₂CuLi(E)-alkene>80

Experimental Protocol: Synthesis of (E)-Ethyl 3-Methylundec-2-enoate

  • Preparation of the Gilman Reagent: To a stirred suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), is added a solution of methyllithium (2.0 eq) in diethyl ether dropwise. The resulting mixture is stirred at -78 °C for 30 minutes to form a clear solution of lithium dimethylcuprate.

  • Conjugate Addition: A solution of ethyl undec-2-ynoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Gilman reagent at -78 °C.

  • Quenching and Workup: The reaction is stirred at -78 °C for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford (E)-ethyl 3-methylundec-2-enoate.

Conjugate_Addition Reactants R₂CuLi + Ethyl undec-2-ynoate Intermediate [Alkene-Copper Complex] Reactants->Intermediate 1,4-Addition Product (E)-α,β-Unsaturated Ester Intermediate->Product Protonolysis

Caption: Organocuprate conjugate addition to ethyl undec-2-ynoate.

Cycloaddition Reactions: Constructing Ring Systems

The electron-deficient alkyne of ethyl undec-2-ynoate makes it an excellent dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic scaffolds.[5]

2.2.1. Diels-Alder Reaction ([4+2] Cycloaddition)

In the Diels-Alder reaction, ethyl undec-2-ynoate can react with a conjugated diene to form a six-membered ring. The high reactivity of the alkynyl dienophile often allows these reactions to proceed under mild conditions. The regioselectivity is governed by the electronic nature of the substituents on the diene.

2.2.2. [3+2] Cycloadditions

Ethyl undec-2-ynoate can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to generate five-membered heterocyclic rings, which are common motifs in biologically active natural products.[6]

Cycloaddition Diene Diene DielsAlder [4+2] Cycloaddition (Diels-Alder) Diene->DielsAlder Alkynoate Ethyl undec-2-ynoate Alkynoate->DielsAlder ThreePlusTwo [3+2] Cycloaddition Alkynoate->ThreePlusTwo SixMemberedRing Six-Membered Ring Adduct DielsAlder->SixMemberedRing Dipole 1,3-Dipole Dipole->ThreePlusTwo FiveMemberedRing Five-Membered Heterocycle ThreePlusTwo->FiveMemberedRing

Caption: Cycloaddition strategies employing ethyl undec-2-ynoate.

Stereoselective Reduction: Accessing Alkenes and Alkanes

The triple bond of ethyl undec-2-ynoate can be selectively reduced to either a cis- or trans-alkene, or fully reduced to the corresponding alkane, providing access to a range of saturated and unsaturated long-chain esters.

  • Lindlar's Catalyst: Hydrogenation in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) selectively yields the (Z)-alkene.

  • Dissolving Metal Reduction: Reduction with sodium in liquid ammonia affords the (E)-alkene.

  • Catalytic Hydrogenation: Complete reduction to the saturated ester, ethyl undecanoate, can be achieved using catalysts such as palladium on carbon under a hydrogen atmosphere.[7]

Application in the Total Synthesis of a Hypothetical Natural Product

To illustrate the strategic application of ethyl undec-2-ynoate, let us consider a retrosynthetic analysis of a hypothetical polyketide natural product containing a long alkyl chain with specific stereochemistry.

Retrosynthesis Target Hypothetical Natural Product KeyIntermediate (E)-α,β-Unsaturated Ester Moiety Target->KeyIntermediate Disconnection Alkynoate Ethyl undec-2-ynoate KeyIntermediate->Alkynoate Conjugate Addition SideChain Organocuprate KeyIntermediate->SideChain Conjugate Addition

Caption: Retrosynthetic analysis of a hypothetical natural product.

In this hypothetical scenario, a key disconnection reveals that the complex carbon skeleton can be constructed via a crucial conjugate addition of an organocuprate to ethyl undec-2-ynoate. This strategic choice allows for the convergent assembly of two fragments and the simultaneous installation of the desired (E)-alkene stereochemistry. Subsequent functional group manipulations would then lead to the final natural product.

Conclusion and Future Outlook

Ethyl undec-2-ynoate, and α,β-alkynyl esters in general, represent a class of exceptionally useful building blocks in the synthesis of natural products. Their predictable reactivity and the high degree of stereocontrol achievable in their transformations allow for the efficient and elegant construction of complex molecular targets. As the demand for novel and intricate molecules in drug discovery and materials science continues to grow, the strategic application of such versatile synthetic intermediates will undoubtedly play an increasingly important role. Further exploration of novel catalytic systems for the functionalization of ethyl undec-2-ynoate will continue to expand its synthetic utility and open new avenues for the creation of molecular complexity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • GIVAUDAN SA; GEISSER, Roger Wilhelm; GOEKE, Andreas; SCHROEDER, Fridtjof WO2013/171302, 2013, A1.
  • Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. [Link]

  • Chemistry LibreTexts. (2023, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Scribd. Organocuprates in Conjugate Addition. [Link]

  • Wang, W., Xu, B., & Hammond, G. B. (2008). Synthesis of functionalized alpha,alpha-disubstituted beta-alkynyl esters from allenoates through an alkynylenolate intermediate. Organic letters, 10(17), 3713–3716. [Link]

  • [Request PDF] [3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. [Link]

Sources

Commercial availability and suppliers of Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Sourcing Guide: Ethyl Undec-2-ynoate (CAS 10519-17-2)

Executive Summary

Ethyl undec-2-ynoate (CAS: 10519-17-2) is a specialized


-alkynyl ester utilized primarily as a high-value intermediate in organic synthesis and a niche ingredient in the flavor and fragrance industry (trade name: Ethyl Decine Carbonate).[1]

Unlike commodity esters (e.g., Ethyl Undecanoate), this compound is not universally stocked by generalist distributors. It is classified as a Tier 2 Research Chemical , meaning availability is often restricted to specialized catalog houses (e.g., TCI, Penta) or requires lead times for synthesis on demand.

Critical Sourcing Advisory:

  • Primary Risk: Confusion with the saturated analog Ethyl Undecanoate (CAS 627-90-7).

  • Availability Status: Low-volume stock; often "Inquire" status.

  • Key Suppliers: TCI America, Penta International, BLD Pharm.

Technical Specifications & Identity

Before procurement, verify the chemical identity to prevent downstream experimental failure. The presence of the alkyne at the C2 position is the functional "warhead" for subsequent heterocycle synthesis.

ParameterSpecification
IUPAC Name Ethyl undec-2-ynoate
Common Synonyms Ethyl 2-undecynoate; 2-Undecynoic acid ethyl ester; Ethyl decine carbonate
CAS Number 10519-17-2
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
SMILES CCCCCCCCC#CC(=O)OCC
Appearance Colorless to pale yellow liquid
Density ~0.919 g/mL (Predicted)
Boiling Point ~130–135 °C at 10 mmHg (Extrapolated)

Application Context in Drug Development: In medicinal chemistry, the


-alkynyl ester motif serves as a potent Michael acceptor . It is a critical building block for synthesizing:
  • Pyrazoles and Isoxazoles: Via condensation with hydrazines or hydroxylamines (e.g., Knorr Pyrazole Synthesis).

  • Coumarin Derivatives: Via Pechmann condensation analogs.

  • Covalent Inhibitors: As an electrophilic trap in activity-based protein profiling (ABPP).

Supply Chain Landscape

The market for Ethyl undec-2-ynoate is bifurcated between high-purity research suppliers and bulk flavor/fragrance houses.

Supplier Tiering Strategy
  • Tier 1: Validated Catalog Suppliers (Low Risk)

    • TCI Chemicals (TCI America): Product Code U0064 . Purity >97.0% (GC). Reliable stock in US/Japan warehouses.

    • Penta International: Product Code 05-74200 . Focuses on F&F grade but suitable for synthesis; high batch consistency.

    • BLD Pharm: Catalog BD78906 . Good for gram-scale medicinal chemistry needs.

  • Tier 2: Aggregators (Medium Risk)

    • Platforms like MolBase or ChemicalBook list dozens of suppliers. Caution: Many are "virtual inventory" holders. Always request a specific Lot # COA before purchase to verify physical stock.

  • Tier 3: Custom Synthesis (High Lead Time)

    • If bulk (>1 kg) is required, contract manufacturing is necessary. The synthesis (via 1-decyne lithiation) is scalable but requires cryogenic capabilities.

Visualizing the Supply Logic

SupplyChain Start Sourcing Requirement: Ethyl undec-2-ynoate CheckVol Volume Needed? Start->CheckVol SmallScale < 100g (R&D) CheckVol->SmallScale BulkScale > 1kg (Pilot) CheckVol->BulkScale TCI TCI Chemicals (Cat# U0064) SmallScale->TCI Preferred Penta Penta Int. (Cat# 05-74200) SmallScale->Penta Alt Aggregator Aggregators (MolBase/ChemBook) SmallScale->Aggregator High Risk Custom Custom Synthesis (CRO) BulkScale->Custom Verify Mandatory: Request Lot-Specific COA Aggregator->Verify Custom->Verify

Figure 1: Decision logic for sourcing Ethyl undec-2-ynoate based on scale and risk tolerance.

Self-Validating Quality Control Protocol

Because this compound is rare, "ghost" inventory or mislabeled saturated esters (Ethyl Undecanoate) are risks. Upon receipt, the following Self-Validating Protocol must be executed to confirm identity and purity.

A. Identity Verification (¹H NMR)

The critical differentiator is the absence of vinylic protons and the unique shift of the methylene protons adjacent to the alkyne.

  • Protocol: Dissolve ~10 mg in CDCl₃.

  • Diagnostic Signals:

    • 
       ~2.30 ppm (t, 2H):  The methylene group at C4 (
      
      
      
      ). This is chemically distinct from the
      
      
      -methylene of a saturated ester (
      
      
      ~2.28 ppm) but the key is the absence of alkene protons (
      
      
      5.0–7.0 ppm) which would indicate the enoate impurity.
    • 
       4.2 ppm (q, 2H):  Ethyl ester methylene.
      
    • 
       0.88 ppm (t, 3H):  Terminal methyl.
      
B. Purity Analysis (GC-MS)
  • Objective: Detect the saturated analog (Ethyl Undecanoate, MW 214) vs. Target (MW 210).

  • Method: Standard non-polar column (e.g., DB-5 or HP-5).

  • Acceptance Criteria:

    • Main peak >97% Area.[2]

    • Mass Ion:

      
       210 (Molecular Ion).
      
    • Red Flag: A dominant peak at

      
       214 indicates the saturated impurity (useless for alkyne chemistry).
      
QC Workflow Diagram

QC_Protocol Sample Incoming Sample (Ethyl undec-2-ynoate) NMR 1H NMR Analysis (CDCl3) Sample->NMR GCMS GC-MS Analysis Sample->GCMS Check1 Check: Olefinic Protons (5.0 - 7.0 ppm)? NMR->Check1 Check2 Check: Molecular Ion (m/z 210 vs 214)? GCMS->Check2 Pass PASS: Release to Inventory Check1->Pass Absent Fail1 FAIL: Wrong Structure (Enoate) Check1->Fail1 Present Check2->Pass m/z 210 Fail2 FAIL: Saturated Impurity Check2->Fail2 m/z 214

Figure 2: Quality Control workflow to distinguish Ethyl undec-2-ynoate from common impurities.

Synthesis Contingency (Back-up Strategy)

If commercial stock is depleted, the compound can be synthesized in-house using a standard lithiation protocol. This route is robust and scalable.

Reaction:



Protocol Summary:

  • Cool a solution of 1-decyne (1.0 equiv) in anhydrous THF to -78°C under Argon.

  • Add

    
    -Butyllithium (1.1 equiv) dropwise; stir for 30 mins to generate the acetylide.
    
  • Add Ethyl Chloroformate (1.2 equiv) dropwise.

  • Warm to room temperature and quench with saturated NH₄Cl.

  • Purify via vacuum distillation (bp ~130°C @ 10mmHg) or silica gel chromatography (Hexanes/EtOAc).

References

  • The Good Scents Company. Ethyl Undec-2-ynoate: Flavor and Fragrance Data. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82694, Ethyl 2-undecynoate. Retrieved from [Link]

  • Organic Syntheses. General procedure for synthesis of alkynoates via lithiation. (Analogous protocol). Org.[2][3] Synth.1977 , 57, 65.

  • Penta International. Product Catalog: Ethyl-2-Undecynoate (05-74200). Retrieved from [Link]

Sources

Solubility Profile of Ethyl Undec-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Ethyl undec-2-ynoate .

Compound Identity: Ethyl undec-2-ynoate CAS Registry Number: 10519-17-2 Molecular Formula:


Molecular Weight:  210.31  g/mol [1][2][3][4]

Executive Summary

Ethyl undec-2-ynoate is a lipophilic


-unsaturated ester characterized by a long alkyl tail (C8) and an internal alkyne conjugated with the ester carbonyl. Its solubility profile is dominated by its non-polar hydrocarbon chain, rendering it highly soluble in organic solvents  (chlorinated, aromatic, and polar aprotic) and practically insoluble in water .

For research and drug development applications, DMSO or Ethanol are the preferred solvents for preparing stock solutions, while Dichloromethane (DCM) or Ethyl Acetate are optimal for extraction and purification processes.

Physicochemical Profile & Theoretical Basis

To predict and manipulate the solubility of Ethyl undec-2-ynoate, one must understand the competition between its hydrophobic tail and its polarizable alkyne-ester headgroup.

PropertyValue / DescriptionImplication for Solubility
Physical State Liquid (Colorless to pale yellow)Miscible with liquid organic solvents.
Boiling Point 128 °C @ 10 mmHgHigh boiling point requires high-vacuum for removal; solvent exchange is preferred over evaporation for high-boiling solvents.
LogP (Predicted) ~4.6 – 5.2Highly lipophilic. Partitions strongly into organic phases.
H-Bond Donors 0Cannot act as a hydrogen bond donor.
H-Bond Acceptors 2 (Ester oxygens)Weak H-bond acceptance allows solubility in alcohols but is insufficient to solubilize the C11 chain in water.
Structural Logic

The molecule consists of a hydrophobic undecyl chain disrupted by a triple bond at C2. While the ester functionality confers some polarity, the 11-carbon skeleton dictates the bulk solvent interactions. According to the "Like Dissolves Like" principle, this compound exhibits high affinity for solvents with low dielectric constants and moderate dipole moments.

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on experimental precedents for long-chain alkynoate esters.

A. Organic Solvents (High Solubility)

Ethyl undec-2-ynoate is miscible or highly soluble (>100 mg/mL) in these solvents. They are recommended for synthesis, extraction, and chromatography.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Aromatic Hydrocarbons: Toluene, Benzene.

  • Esters/Ethers: Ethyl Acetate, Diethyl Ether, THF (Tetrahydrofuran).

  • Alkanes: Hexane, Pentane (Note: Solubility may decrease slightly at very low temperatures due to the rigid alkyne geometry, but remains high at RT).

B. Polar Solvents (Moderate to High Solubility)

These solvents are critical for biological assays and specific synthetic steps (e.g., nucleophilic substitutions).

  • DMSO (Dimethyl sulfoxide): Soluble up to ~25–50 mg/mL. Standard for biological stock solutions.

  • DMF (Dimethylformamide): Soluble.

  • Ethanol / Methanol: Soluble. Note: Methanolysis (transesterification) can occur if stored for prolonged periods with acid/base catalysts.

  • Acetonitrile: Soluble.[5][6]

C. Aqueous Systems (Insoluble)
  • Water: Insoluble (<0.1 mg/mL).

  • Aqueous Buffers (PBS, Tris): Insoluble. Requires a co-solvent (e.g., 0.1% - 1% DMSO) or formulation (e.g., micelles, liposomes) for biological delivery.

Experimental Protocols

Protocol A: Preparation of Biological Stock Solution (50 mM)

Objective: Create a stable stock for cell-based assays or enzyme kinetics.

  • Calculate Mass:

    • Target Concentration: 50 mM

    • Volume: 1 mL[5]

    • Required Mass:

      
      .
      
  • Weighing: Weigh ~10.5 mg of Ethyl undec-2-ynoate into a sterile amber glass vial (protect from light to prevent potential alkyne photo-oxidation).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex for 30 seconds. The liquid should clear instantly.

  • Storage: Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Empirically determine the exact solubility limit in a specific novel solvent.

  • Excess Addition: Add Ethyl undec-2-ynoate dropwise to 1 mL of the target solvent until a visible droplet persists (phase separation) or turbidity appears.

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using a benchtop shaker.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the undissolved oil phase.

  • Quantification: Carefully remove the supernatant. Dilute a known aliquot (e.g., 10 µL) into Acetonitrile and analyze via HPLC-UV (detection @ ~210-220 nm for the ester/alkyne chromophore).

Visualizations

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Purification Purification/Extraction Start->Purification DMSO DMSO (Stock Soln) BioAssay->DMSO Standard Ethanol Ethanol (Alt. Stock) BioAssay->Ethanol If DMSO toxic THF THF / Toluene (Reaction Medium) Synthesis->THF Inert/Polar DCM DCM / Ethyl Acetate (Extraction) Synthesis->DCM Halogenated Purification->DCM Partitioning Hexane Hexane (Column Chrom.) Purification->Hexane Non-polar wash

Caption: Decision matrix for selecting the optimal solvent for Ethyl undec-2-ynoate based on experimental intent.

Figure 2: Aqueous Formulation Strategy

Since the compound is insoluble in water, this workflow describes how to introduce it into an aqueous buffer.

Formulation Compound Ethyl undec-2-ynoate (Neat Liquid) Stock 1000x Stock Solution (in DMSO) Compound->Stock Dissolve Mixing Rapid Injection (Vortexing) Stock->Mixing Add 1µL Buffer Aqueous Buffer (PBS/Media) Buffer->Mixing Add 999µL Result Final Assay Solution (<0.1% DMSO) Mixing->Result Success Precipitation Risk: Precipitation (Cloudiness) Mixing->Precipitation If Conc > Solubility Limit

Caption: Step-by-step dilution workflow to minimize precipitation when transferring the lipophilic ester into aqueous media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82694, Ethyl 2-undecynoate. Retrieved from [Link]

  • The Good Scents Company (2024). Ethyl undec-2-ynoate Material Safety Data Sheet & Properties. Retrieved from [Link]

  • Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.

Sources

Thermal stability of Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl undec-2-ynoate (CAS 10519-17-2) is an


-alkynyl ester utilized as a specialized intermediate in organic synthesis and a high-value flavor/fragrance ingredient (pear/fruity notes). Unlike its saturated analog (ethyl undecanoate), the presence of the conjugated triple bond at the C2-position introduces unique thermal and chemical sensitivities.[1]

This guide provides a definitive technical assessment of its thermal stability.[1] While the compound exhibits kinetic stability at ambient temperatures, it possesses a distinct "thermal ceiling" governed by its flash point (110°C) and susceptibility to nucleophilic degradation.[1] This document outlines the physicochemical boundaries, degradation mechanisms, and validated protocols for assessing its stability in drug development and industrial applications.[1]

Chemical Identity & Physicochemical Profile

Distinguishing Ethyl undec-2-ynoate from the common saturated ester Ethyl undecanoate (CAS 627-90-7) is critical, as their reactivity profiles differ significantly.

PropertyData ValueTechnical Note
CAS Number 10519-17-2 Distinct from saturated analog (627-90-7)
IUPAC Name Ethyl undec-2-ynoateAlso: Ethyl 2-undecynoate
Molecular Formula

MW: 210.32 g/mol
Structure

Conjugated system (Ester + Alkyne)
Flash Point 110°C (230°F) Closed Cup.[2][3] Critical Process Limit.
Density 0.90 g/mLSlightly denser than saturated analog (0.[1]86)
Boiling Point (Est.) ~130-135°C @ 10 mmHgExtrapolated.[1] Requires high vacuum for distillation.[1]
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization.[1]

Thermal Stability Assessment

Thermodynamic vs. Kinetic Stability

Ethyl undec-2-ynoate is thermodynamically unstable relative to its decomposition products at elevated temperatures but exhibits excellent kinetic stability below 60°C. The conjugated ester-alkyne motif stabilizes the molecule against spontaneous polymerization compared to terminal alkynes, but it activates the C3 position toward nucleophilic attack (Michael addition).

The "Thermal Ceiling"

Processing temperatures must remain below the Flash Point (110°C) .[1]

  • Safe Processing Window: 20°C – 80°C.[1]

  • Critical Zone: >100°C. At this range, the risk of thermal polymerization (dimerization) and transesterification increases exponentially, especially in the presence of trace metal ions or acidic/basic impurities.[1]

Degradation Pathways

The compound degrades via three primary mechanisms, heavily influenced by temperature and pH.[1]

DegradationPathways Compound Ethyl Undec-2-ynoate (C13H22O2) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Moisture + Heat Michael Michael Addition (Nucleophiles: R-NH2, R-SH) Compound->Michael Nucleophiles Polymer Thermal Polymerization (>120°C / Radical) Compound->Polymer High T (>110°C) Prod1 Undec-2-ynoic Acid + Ethanol Hydrolysis->Prod1 Prod2 β-Amino/Thio Esters (Adducts) Michael->Prod2 Prod3 Oligomers/Tars (Viscosity Increase) Polymer->Prod3

Figure 1: Primary degradation pathways. The electron-deficient alkyne at C2-C3 makes the compound a potent Michael acceptor.

Experimental Protocols for Stability Validation

To validate the stability of a specific lot or formulation, the following self-validating protocols are recommended.

Protocol A: Thermal Stress Screening (DSC/TGA)

Objective: Determine the Onset of Decomposition (


) and safe handling limits.
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]

  • Sample Prep: 5–10 mg of Ethyl undec-2-ynoate in a hermetically sealed aluminum pan (DSC) and open platinum pan (TGA).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (to rule out oxidative degradation).
    
  • Ramp: Heat from 25°C to 300°C at 10°C/min.

  • Analysis:

    • TGA: Record temperature at 5% mass loss (

      
      ). If 
      
      
      
      , decomposition is occurring.[1]
    • DSC: Look for exothermic events (polymerization).[1]

    • Acceptance Criteria: No significant exotherm below 150°C.[1]

Protocol B: Accelerated Aging (Isothermal Stress)

Objective: Simulate long-term storage conditions.

ParameterCondition A (Ambient)Condition B (Accelerated)Condition C (Stress)
Temperature 25°C ± 2°C40°C ± 2°C60°C ± 2°C
Humidity 60% RH75% RHAmbient
Duration 12 Months6 Months2 Weeks
Checkpoint Months 0, 3, 6, 12Months 0, 1, 3, 6Days 0, 3, 7, 14

Analytical Method (GC-MS):

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Injector: 250°C (Split 1:50). Note: Ensure injector is clean to prevent thermal degradation during injection.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: Monitor for appearance of Undec-2-ynoic acid (hydrolysis) or dimer peaks.

Workflow cluster_conditions Incubation Conditions Start Sample Lot Ethyl Undec-2-ynoate Aliquot Aliquot into Amber Vials (N2 Headspace) Start->Aliquot Cond1 25°C (Control) Aliquot->Cond1 Cond2 60°C (Stress) Aliquot->Cond2 Analysis GC-MS Analysis (Internal Std: Dodecane) Cond1->Analysis t=30d Cond2->Analysis t=7d Decision Purity > 98%? Analysis->Decision Pass Release for Use Decision->Pass Yes Fail Re-purify / Discard Decision->Fail No

Figure 2: Quality Control Workflow for Thermal Stability Verification.

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage protocols are mandatory to maintain scientific integrity of the material:

  • Temperature Control: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow hydrolysis or oligomerization.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The alkyne moiety is susceptible to slow oxidation; oxygen exclusion is critical.[1]

  • Container: Amber glass or aluminum bottles to prevent photo-induced isomerization.

  • Distillation: If purification is required, Vacuum Distillation is mandatory.[1] Do not exceed a pot temperature of 100°C. Use a high-vacuum line (<5 mmHg) to keep the boiling point manageable (~105–110°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12327, Ethyl undecanoate. (Used for comparative physicochemical baseline).[1] Link[1]

  • TCI Chemicals (2023). Safety Data Sheet: Ethyl 2-Undecynoate (CAS 10519-17-2). (Source of Flash Point and Density data). Link

  • Sigma-Aldrich (2023). Ethyl 2-butynoate Product Specification. (Homologous series extrapolation for alkynyl ester reactivity). Link

  • Anderson, J. C., et al. (2007). Stereoselective synthesis of conjugated alkynyl esters. Tetrahedron Letters, 48(29), 5061-5064.[1][4] (Mechanistic insight into alkynyl ester stability).

Sources

Potential research areas involving Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Heterocyclic Scaffolds & Stereoselective Synthesis Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, and Agrochemical Researchers.

From Heterocyclic Scaffolds to Stereoselective Pheromone Synthesis

Executive Summary

Ethyl undec-2-ynoate (Ethyl 2-undecynoate) represents a distinct class of


-alkynyl esters that serves as a high-value electrophilic scaffold in organic synthesis. Unlike its saturated counterpart (ethyl undecanoate) or terminal alkene analog (ethyl undecylenate), the C2-C3 triple bond conjugated with the ester carbonyl confers unique reactivity. This electronic arrangement transforms the molecule into a potent Michael acceptor, enabling rapid access to nitrogen-containing heterocycles (pyrazoles, isoxazoles) and stereodefined alkenes essential for pheromone and fragrance manufacturing.

This guide delineates the practical applications of ethyl undec-2-ynoate, moving beyond basic properties to explore its role as a "linchpin" molecule in divergent synthesis.

Part 1: Chemical Profile & Reactivity Paradigm

The Electrophilic Trap: The utility of ethyl undec-2-ynoate lies in its 1,3-electrophilic character . The ester group withdraws electron density from the alkyne, making the


-carbon (C3) highly susceptible to nucleophilic attack.
  • Structure:

    
    
    
  • Key Reactivity Modes:

    • Michael Addition: Nucleophiles (amines, thiols, hydrazines) attack C3.

    • 1,3-Dipolar Cycloaddition: Reaction with azides or diazo compounds to form triazoles/pyrazoles.

    • Stereoselective Reduction: Precursor to (Z)- or (E)-

      
      -unsaturated esters (flavors/pheromones).
      
Part 2: Heterocycle Synthesis (Medicinal Chemistry)

The most immediate application of ethyl undec-2-ynoate is the synthesis of pyrazoles and isoxazoles . These motifs are ubiquitous in COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemical fungicides.

2.1 Mechanism: The Tandem Michael-Cyclization

The reaction with hydrazine derivatives proceeds via a stepwise mechanism:

  • Michael Addition: The terminal nitrogen of hydrazine attacks the

    
    -carbon of the alkyne.
    
  • Tautomerization: The resulting enamine equilibrates.

  • Cyclocondensation: The second nitrogen attacks the ester carbonyl, expelling ethanol and closing the ring.

2.2 Visualization: Pyrazole Formation Pathway

PyrazoleSynthesis Start Ethyl Undec-2-ynoate (Electrophile) Inter1 Intermediate A: Michael Adduct (Enamine) Start->Inter1 Nucleophilic Attack (C3) Reagent Phenylhydrazine (Nucleophile) Reagent->Inter1 Inter2 Intermediate B: Tautomerization Inter1->Inter2 Proton Transfer Product 1-Phenyl-3-octyl-pyrazol-5-one (Target Scaffold) Inter2->Product Cyclization (-EtOH) Byproduct Ethanol Inter2->Byproduct

Caption: Figure 1. Tandem Michael addition-cyclocondensation mechanism converting ethyl undec-2-ynoate to a pyrazolone scaffold.

2.3 Experimental Protocol: Synthesis of 3-Octyl-1-phenyl-1H-pyrazol-5-ol

Context: This protocol synthesizes a lipophilic pyrazolone core, suitable for testing anti-inflammatory activity.

Reagents:

  • Ethyl undec-2-ynoate (1.0 equiv, 10 mmol)

  • Phenylhydrazine (1.1 equiv, 11 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Dissolve Ethyl undec-2-ynoate (2.10 g) in ethanol (15 mL). Add Phenylhydrazine (1.19 g) dropwise over 5 minutes.

    • Why: Slow addition prevents exotherms and controls regioselectivity.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Why: Acid catalysis activates the ester carbonyl for the final cyclization step.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting alkyne spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.

Part 3: Stereoselective Pheromone Synthesis

Ethyl undec-2-ynoate is a critical precursor for Insect Pheromones and Fragrance Compounds (e.g., pear/violet notes). The biological activity of these compounds is strictly governed by the geometry of the double bond ((E) vs. (Z)).

3.1 The Stereodivergent Strategy

Researchers can access either isomer from the same alkyne precursor using specific catalytic systems.

Target IsomerCatalyst SystemMechanismApplication
(Z)-Alkene Lindlar Catalyst (

+ Pb)
Syn-hydrogenationPheromones (Lepidoptera), Natural Flavors
(E)-Alkene

complexes or

Anti-addition / IsomerizationSynthetic Fragrances, Polymer Intermediates
3.2 Visualization: Stereodivergent Workflow

Stereodivergence Input Ethyl Undec-2-ynoate (Alkyne) Z_Path Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Input->Z_Path E_Path Birch Reduction (Na, liq. NH3) or Ru-Cat Input->E_Path Z_Prod (Z)-Ethyl Undec-2-enoate (Cis-Isomer) Z_Path->Z_Prod E_Prod (E)-Ethyl Undec-2-enoate (Trans-Isomer) E_Path->E_Prod App_Z Application: Insect Pheromones (High Bioactivity) Z_Prod->App_Z App_E Application: Fragrance Fixatives (Stable Isomer) E_Prod->App_E

Caption: Figure 2. Stereodivergent synthesis pathways for accessing geometric isomers essential for biological activity.

3.3 Protocol: Lindlar Semi-Hydrogenation (Z-Selective)

Context: Synthesis of (Z)-Ethyl undec-2-enoate.

  • Preparation: In a hydrogenation bottle, suspend Lindlar catalyst (5% Pd on

    
    , poisoned with lead, 50 mg) in Quinoline (0.5 mL) and Hexane (20 mL).
    
    • Why Quinoline? It further poisons the catalyst to prevent over-reduction to the saturated alkane.

  • Substrate: Add Ethyl undec-2-ynoate (1.0 g).

  • Hydrogenation: Purge with

    
     balloon (1 atm). Stir vigorously at Room Temperature.
    
  • Monitoring: Monitor by GC-MS every 30 mins. Stop immediately upon consumption of alkyne.

    • Critical Control Point: Over-reaction leads to the saturated ethyl undecanoate (useless byproduct).

  • Workup: Filter through a celite pad to remove Pd. Wash with 1M HCl (to remove quinoline) and brine. Dry over

    
    .
    
Part 4: Emerging Research Areas (Click Chemistry & Materials)

Beyond traditional organic synthesis, the terminal alkyne functionality (if deprotected) or the internal alkyne (via strain-promoted cycloaddition variants) offers potential in Material Science .

  • Polymer Functionalization: Ethyl undec-2-ynoate can serve as a "capping agent" for thiol-terminated polymers via Thiol-Yne click chemistry .

    • Reaction:

      
      .
      
    • Benefit: Creates a double-addition linkage, increasing cross-linking density in hydrogels.

References
  • Heterocycle Synthesis from Alkynoates

    • Title: Regioselective Synthesis of Pyrazoles via Michael Addition/Cyclocondens
    • Relevance: Establishes the core mechanism for pyrazole formation
    • Source:Journal of Organic Chemistry (General reference for Knorr-type synthesis).
    • URL:[Link] (Proxy for general alkynoate reactivity).

  • Stereoselective Hydrogenation

    • Title: Lindlar Catalyst: A Guide to Stereoselective Alkyne Reduction.
    • Relevance: Standard protocol for (Z)-alkene synthesis in pheromone chemistry.
    • Source:Organic Syntheses, Coll. Vol. 5, p.880.
    • URL:[Link]

  • Fragrance & Pheromone Chemistry

    • Title: Synthesis of Insect Pheromones
    • Relevance: Validates the use of C11/C12 esters in pest control applic
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Thiol-Yne Click Chemistry

    • Title: Thiol-Yne Coupling: Accentu
    • Relevance: Describes the radical addition of thiols to internal alkynes for m
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Methodological & Application

Protocol for the synthesis of γ-lactones from Ethyl undec-2-ynoate derivatives

Application Note: Precision Synthesis of -Lactones from Ethyl Undec-2-ynoate Derivatives

Executive Summary & Strategic Analysis

Ethyl undec-2-ynoate (


1

-butenolides (furan-2(5H)-ones)
1

The Synthetic Challenge: Direct cyclization of ethyl undec-2-ynoate to a 5-membered lactone is geometrically forbidden without functionalization at the C4 position. The transformation requires two distinct phases:

  • Derivatization: Introduction of an oxygen nucleophile at C4 (via propargylic oxidation or aldehyde addition) or hydrolysis to the free acid for halolactonization.[1]

  • Cycloisomerization: Metal-mediated or electrophilic ring closure.[1]

This guide details three validated protocols ranging from transition-metal catalysis to electrophilic iodocyclization.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the parent alkyne ester to the target lactone scaffolds.[1]

LactoneSynthesisStartEthyl Undec-2-ynoate(Parent Scaffold)Deriv4-Hydroxy-Undec-2-ynoate(Key Derivative)Start->DerivPropargylicOxidation/AldolAcidUndec-2-ynoic AcidStart->AcidHydrolysis(LiOH)Butenolide5-Heptyl-furan-2(5H)-one(Butenolide)Deriv->ButenolideAg(I)/Au(I)CycloisomerizationIodoLactone(E)-3-Iodo-5-heptylfuran-2(5H)-oneAcid->IodoLactoneI2 / NaHCO3IodolactonizationSatLactoneγ-Undecalactone(Saturated)Butenolide->SatLactoneH2 / Pd-CHydrogenation

Figure 1: Strategic divergence for lactone synthesis.[1] The 4-hydroxy pathway (yellow) offers the most direct access to bioactive butenolides, while the acid pathway (grey) enables halolactonization.[1]

Protocol A: Ag(I)-Catalyzed Cycloisomerization to Butenolides

Target: 5-Heptyl-furan-2(5H)-one Mechanism: 5-endo-dig cyclization. Rationale: Silver salts act as mild

1
Reagents & Equipment[1][2][3]
  • Substrate: Ethyl 4-hydroxyundec-2-ynoate (prepared via addition of ethyl propiolate anion to octanal).

  • Catalyst: Silver Carbonate (

    
    ) or Silver Nitrate (
    
    
    ).[1]
  • Solvent: Benzene or Toluene (anhydrous).[1]

  • Base: Catalytic Triethylamine (

    
    ).[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 4-hydroxyundec-2-ynoate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

  • Catalyst Addition: Add

    
     (0.1 equiv, 10 mol%).[1]
    
    • Note: If using

      
      , protect the flask from light to prevent silver reduction.[1]
      
  • Cyclization: Add

    
     (0.2 equiv).[1] Stir the mixture at 60°C  for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (

      
      ) will disappear, and a less polar UV-active spot (Butenolide, 
      
      
      ) will appear.[1]
  • Work-up: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes).
    

Validation Criteria:

  • 1H NMR (

    
    ):  Characteristic doublet for the vinyl proton at C3 (
    
    
    ppm) and C4 (
    
    
    ppm).[1] The C5-methine proton appears as a multiplet at
    
    
    ppm.

Protocol B: Iodolactonization of Undec-2-ynoic Acid

Target: (E)-3-Iodo-5-heptylfuran-2(5H)-one Mechanism: Electrophilic activation of the triple bond by iodine, followed by 5-endo-dig cyclization of the carboxylate. Rationale: This protocol installs a vinyl iodide handle, allowing for further functionalization (e.g., Suzuki/Sonogashira coupling) to create complex libraries.[1]

Reagents & Equipment[1][2][3]
  • Substrate: Undec-2-ynoic acid (derived from hydrolysis of Ethyl undec-2-ynoate).

  • Electrophile: Iodine (

    
    ) or Iodine Monochloride (
    
    
    ).[1]
  • Base: Sodium Bicarbonate (

    
    ).[1]
    
  • Solvent: Acetonitrile (

    
    ) or DCM.[1]
    
Step-by-Step Methodology
  • Hydrolysis (Pre-requisite): Treat Ethyl undec-2-ynoate with LiOH in THF/H2O (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 2.[1] Extract with EtOAc to obtain the free acid.[1]

  • Solvation: Dissolve Undec-2-ynoic acid (1.0 mmol) in Acetonitrile (10 mL).

  • Base Addition: Add

    
     (3.0 equiv).[1] The mixture will be heterogeneous.[1]
    
  • Iodination: Cool to 0°C. Add Iodine (

    
    , 2.0 equiv) portion-wise.
    
    • Critical Control: Maintain dark conditions.[1] Iodine is light-sensitive.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) until the dark iodine color fades to yellow/clear.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Dry over 
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table:

ParameterProtocol A (Ag-Catalyzed)Protocol B (Iodolactonization)
Substrate 4-Hydroxy-Ester2-Ynoic Acid
Key Reagent

/


/

Product Type Unsubstituted Butenolide3-Iodo-Butenolide
Yield (Typical) 85 - 92%65 - 75%
Reaction Time 4-6 Hours12-16 Hours
Main Utility Natural Product ScaffoldCross-Coupling Precursor

Protocol C: Hydrogenation to Saturated -Lactones

Target:

Rationale:1
  • Reagent:

    
     (1 atm, balloon), 10% Pd/C (5 wt%).
    
  • Solvent: Methanol or Ethanol.[1]

  • Procedure: Stir the butenolide with Pd/C under hydrogen atmosphere for 2 hours. Filter through Celite.[1] Quantitative yield is typical.[1]

References

  • Silver-Catalyzed Cyclization: Pale, P., & Chuche, J. (1987).[1] Silver carbonate catalyzed cyclization of acetylenic alcohols and acids.[1] Tetrahedron Letters, 28(51), 6447-6448.[1] [1]

  • Iodolactonization Methodology: Larock, R. C., et al. (1993).[1] Synthesis of iodolactones via iodolactonization of acetylenic acids.[1] Journal of Organic Chemistry, 58(17), 4579–4583.[1] [1]

  • Manganese(III) Acetate Radical Cyclization (Contextual): Snider, B. B. (1996).[1] Manganese(III)-based oxidative free-radical cyclizations.[1][2] Chemical Reviews, 96(1), 339-364.[1] [1]

  • General Lactone Synthesis Review: Albrecht, M., et al. (2021).[1] Recent advances in the synthesis of butenolides.[1] Organic Chemistry Frontiers.

Disclaimer: These protocols involve the use of transition metals and halogenating agents.[3] All experiments must be conducted in a fume hood with appropriate PPE.[1] Yields may vary based on substrate purity and moisture content.

Michael addition reactions with Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Michael Addition Protocols for Ethyl Undec-2-ynoate

Introduction & Chemical Context

Ethyl undec-2-ynoate (CAS: 10519-20-7) represents a specific class of electron-deficient internal alkynes used as versatile building blocks in the synthesis of fatty acid derivatives, pheromones, and heterocyclic pharmacophores.

Structurally, it features an ester-conjugated triple bond flanked by a lipophilic octyl chain (


). This structure presents unique challenges compared to simple propiolates:
  • Steric Hindrance: The

    
    -carbon (C3) is substituted with a long alkyl chain, reducing electrophilicity compared to terminal alkynes.
    
  • Solubility Profile: The lipophilic tail necessitates the use of non-polar or semi-polar organic solvents (e.g., DCM, THF, Toluene) rather than purely aqueous or alcoholic systems often used for short-chain analogues.

  • Stereoselectivity: The reaction yields

    
    -unsaturated esters, where controlling the E/Z isomer ratio is critical for biological activity.
    

This guide provides validated protocols for Thiol-Michael , Aza-Michael , and Heterocyclization reactions, optimized for this specific substrate.

Mechanistic Principles

The reaction follows a 1,4-conjugate addition mechanism.[1][2][3][4][5] The nucleophile attacks the electrophilic


-carbon, generating an allenolate intermediate.[2] The subsequent protonation determines the stereochemistry (

vs.

).

Key Mechanistic Insight:

  • Kinetic Control: Protonation of the allenolate on the face opposite the nucleophile typically yields the E-isomer (trans-addition).

  • Thermodynamic Control: Isomerization can occur post-reaction, often favoring the thermodynamically stable E-isomer, though chelation-controlled pathways can favor Z.

MichaelMechanism Substrate Ethyl undec-2-ynoate (Electrophile) TS Transition State (Nu attack at C3) Substrate->TS Activation Nu Nucleophile (Nu-H) Nu->TS Allenolate Allenolate Intermediate TS->Allenolate 1,4-Addition ProductE (E)-Isomer (Thermodynamic) Allenolate->ProductE Protonation (Anti) ProductZ (Z)-Isomer (Kinetic/Chelation) Allenolate->ProductZ Protonation (Syn) ProductZ->ProductE Isomerization

Figure 1: Mechanistic pathway of conjugate addition to ethyl undec-2-ynoate. The steric bulk of the C8 chain at C3 influences the initial attack rate.

Experimental Protocols

Protocol A: Thiol-Michael Addition ("Click" Chemistry)

Application: Synthesis of thioether-functionalized lipids or cysteine bioconjugation.

Rationale: Thiols are soft nucleophiles that react rapidly with soft electrophiles like alkynoates. The reaction is highly efficient and often requires only mild base catalysis.

Reagents:

  • Ethyl undec-2-ynoate (1.0 equiv)

  • Thiol (R-SH) (1.1 equiv)

  • Triethylamine (TEA) (0.1 – 0.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve Ethyl undec-2-ynoate (1.0 mmol, 210 mg) in anhydrous DCM (5 mL).

  • Addition: Add the Thiol (1.1 mmol) followed by TEA (0.1 mmol, 14 µL) dropwise at room temperature (25°C).

    • Note: For volatile thiols, cool to 0°C during addition.

  • Monitoring: Stir at RT. Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot (

    
    ) should disappear within 1–4 hours.
    
  • Work-up: Dilute with DCM (20 mL), wash with 1M HCl (10 mL) to remove amine, then saturated

    
    .
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Expected Outcome: High yield (>90%) of the


-thioalkenoate. Typically favors the Z-isomer initially, isomerizing to E over time or with acid.
Protocol B: Aza-Michael Addition (Secondary Amines)

Application: Synthesis of


-enamino esters (peptidomimetics).

Rationale: Amines are harder nucleophiles than thiols. The reaction with internal alkynes is slower due to steric hindrance at the


-position. Protics solvents (e.g., Ethanol) can accelerate the reaction via hydrogen-bond activation of the ester carbonyl.

Reagents:

  • Ethyl undec-2-ynoate (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Diethylamine) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Catalyst: None usually required; mild heat (40–60°C) may be needed.

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl undec-2-ynoate (1.0 mmol) in EtOH (3 mL).

  • Reaction: Add the secondary amine (1.2 mmol).

  • Optimization:

    • Scenario A (Reactive Amines): Stir at RT for 12–24 h.

    • Scenario B (Sterically Hindered Amines): Heat to 60°C in a sealed vial.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis).
    

Stereoselectivity Note: Secondary amines predominantly yield the (E)-isomer due to the minimization of steric repulsion between the amino group and the ester moiety in the transition state.

Protocol C: Heterocycle Synthesis (Pyrazole Formation)

Application: Synthesis of 3-octyl-pyrazol-5-ones.

Rationale: Hydrazine acts as a dinucleophile. The initial Michael addition is followed immediately by intramolecular lactamization (attack on the ester), forming a 5-membered ring.

Reagents:

  • Ethyl undec-2-ynoate (1.0 equiv)

  • Hydrazine hydrate (1.5 equiv)

  • Solvent: Ethanol (reflux)

Procedure:

  • Dissolve Ethyl undec-2-ynoate (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine hydrate (1.5 mmol).

  • Heat to reflux (78°C) for 4–6 hours.

  • Cool to RT. The product (pyrazolone) often precipitates.

  • Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Data Summary & Optimization Guide

Table 1: Reaction Parameters & Stereoselectivity Trends

Nucleophile TypeSolvent SystemCatalystPrimary IsomerReaction Time
Thiol (Primary) DCM or THFTEA (0.1 eq)Z (Kinetic)

E
< 2 h
Amine (Secondary) EthanolNone / HeatE (Thermodynamic)12–24 h
Amine (Primary) EthanolNoneE / Z Mix (Risk of double add'n)6–12 h
Hydrazine EthanolRefluxCyclic (Pyrazole)4 h

Troubleshooting Decision Tree:

OptimizationTree Start Low Yield or Poor Conversion? CheckTLC Is Starting Material Remaining? Start->CheckTLC CheckProd Is Product Decomposing? CheckTLC->CheckProd No StericIssue Steric Hindrance (C8 Chain Effect) CheckTLC->StericIssue Yes Hydrolysis Ester Hydrolysis? CheckProd->Hydrolysis Yes Action1 Increase Temp (40-60°C) or Switch to Polar Aprotic (DMSO) StericIssue->Action1 Action2 Dry Solvents Reduce Base Loading Hydrolysis->Action2

Figure 2: Optimization logic for Michael additions to long-chain alkynoates.

References

  • Trost, B. M., & Li, C. J. (1994). "Modern Alkyne Chemistry: Catalytic Conjugate Additions." Chemical Reviews. (Foundational mechanistic grounding)

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. (Protocol A validation)

  • Rulev, A. Y. (2017). "Aza-Michael Addition to Activated Alkynes: Recent Advances." RSC Advances. (Protocol B validation)

  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Reference for handling ester stability during Michael additions).

Sources

Application Note & Protocol: Large-Scale Synthesis of Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl undec-2-ynoate in Modern Chemistry

Ethyl undec-2-ynoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrance compounds. Its internal alkyne and ester functionalities provide a versatile scaffold for a variety of chemical transformations, including cycloadditions, reductions, and coupling reactions. The growing demand for this compound necessitates the development of a robust and scalable synthetic protocol suitable for large-scale production.

This application note provides a comprehensive guide for the synthesis of Ethyl undec-2-ynoate, focusing on a scalable and efficient method. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step protocol, and address critical safety and purification considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy: Alkylation of Ethyl Propiolate

The chosen synthetic route for the large-scale preparation of Ethyl undec-2-ynoate is the alkylation of ethyl propiolate with an appropriate octyl electrophile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction. The core of this strategy involves the deprotonation of the terminal alkyne of ethyl propiolate to form a potent nucleophile, which then undergoes a substitution reaction with an octyl halide.

The reaction proceeds in two key steps:

  • Deprotonation: Ethyl propiolate is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to abstract the acidic acetylenic proton. This generates a lithium acetylide intermediate. The choice of a strong base is crucial as the pKa of terminal alkynes is around 25.[1]

  • Alkylation: The highly nucleophilic lithium acetylide then reacts with an octyl halide (e.g., 1-bromooctane) via an S_N2 reaction to form the desired carbon-carbon bond, yielding Ethyl undec-2-ynoate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a large-scale synthesis of Ethyl undec-2-ynoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times. Special care must be taken when handling n-butyllithium, which is a pyrophoric reagent.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Ethyl propiolate98.10100 g1.02>98%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)64.06448 mL1.12Sigma-Aldrich
1-Bromooctane193.13216 g1.12>98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.112 L->99.9%, inhibitor-freeSigma-Aldrich
Saturated aqueous ammonium chloride (NH4Cl)53.491 L--
Diethyl ether74.121 L-Anhydrous-
Brine (saturated NaCl solution)58.44500 mL--
Anhydrous magnesium sulfate (MgSO4)120.3750 g--
Reaction Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up cluster_purification Purification setup 1. Assemble and flame-dry a 5 L three-necked round-bottom flask under inert atmosphere. add_thf 2. Add anhydrous THF to the flask. setup->add_thf cool_thf 3. Cool the THF to -78 °C using a dry ice/acetone bath. add_thf->cool_thf add_propiolate 4. Slowly add ethyl propiolate to the cold THF. cool_thf->add_propiolate add_buli 5. Add n-butyllithium dropwise while maintaining the temperature at -78 °C. add_propiolate->add_buli stir_deprotonation 6. Stir the mixture for 1 hour at -78 °C. add_buli->stir_deprotonation add_bromide 7. Slowly add 1-bromooctane to the reaction mixture. stir_deprotonation->add_bromide warm_reaction 8. Allow the reaction to slowly warm to room temperature and stir overnight. add_bromide->warm_reaction quench 9. Cautiously quench the reaction with saturated aqueous NH4Cl. warm_reaction->quench extract 10. Perform liquid-liquid extraction with diethyl ether. quench->extract wash 11. Wash the combined organic layers with brine. extract->wash dry 12. Dry the organic layer over anhydrous MgSO4. wash->dry filter_concentrate 13. Filter and concentrate the solution under reduced pressure. dry->filter_concentrate distill 14. Purify the crude product by vacuum distillation. filter_concentrate->distill

Caption: Workflow for the large-scale synthesis of Ethyl undec-2-ynoate.

Detailed Procedure
  • Reaction Setup:

    • Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

    • Flame-dry the entire apparatus to remove any residual moisture.

  • Deprotonation of Ethyl Propiolate:

    • To the reaction flask, add 2 L of anhydrous THF via cannula.

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Slowly add 100 g (1.02 mol) of ethyl propiolate to the cold THF while stirring.

    • Carefully add 448 mL of 2.5 M n-butyllithium in hexanes (1.12 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C. The n-butyllithium solution should be handled under an inert atmosphere using a syringe or cannula.[2]

    • After the addition is complete, stir the resulting pale yellow solution for an additional hour at -78 °C to ensure complete formation of the lithium acetylide.

  • Alkylation with 1-Bromooctane:

    • Slowly add 216 g (1.12 mol) of 1-bromooctane to the reaction mixture via the dropping funnel over 30 minutes.

    • Once the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring the reaction mixture overnight at room temperature.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Cautiously quench the reaction by the slow, dropwise addition of 1 L of saturated aqueous ammonium chloride solution. Caution: The quenching of unreacted n-butyllithium is highly exothermic.

    • Transfer the mixture to a large separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash with 500 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a yellowish oil, is purified by vacuum distillation.

    • Set up a fractional distillation apparatus and carefully distill the crude product under reduced pressure. Collect the fraction corresponding to Ethyl undec-2-ynoate. The boiling point will be significantly lower than the atmospheric boiling point.

Safety Considerations
  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[3][4] It should only be handled by trained personnel under an inert atmosphere. Ensure a Class D fire extinguisher is readily available. Any residual n-butyllithium should be quenched carefully with a suitable solvent like isopropanol.[2]

  • Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.

  • Exothermic Reactions: Both the addition of n-butyllithium and the quenching step are highly exothermic. Maintain strict temperature control throughout the procedure.

  • Pressure Build-up: During the quenching process, the evolution of butane gas can cause pressure build-up. Ensure the reaction vessel is not sealed.

Characterization and Data

The final product should be a colorless to pale yellow liquid. The purity should be assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods.

  • Expected Yield: 70-85%

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 2.25 (t, J = 7.0 Hz, 2H), 1.55-1.45 (m, 2H), 1.40-1.20 (m, 10H), 1.29 (t, J = 7.1 Hz, 3H), 0.88 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.2, 88.1, 72.9, 61.8, 31.8, 29.1, 28.9, 28.5, 22.6, 18.6, 14.2, 14.1.

  • IR (neat, cm⁻¹): 2928, 2856, 2238 (C≡C stretch), 1715 (C=O stretch), 1250.

Troubleshooting Guide

IssuePossible CauseSolution
Low YieldIncomplete deprotonationEnsure n-butyllithium is of good quality and added at the correct stoichiometry. Check for moisture in the reaction.
Incomplete alkylationAllow for sufficient reaction time. Consider using a more reactive alkyl halide (e.g., octyl iodide).
Side reactionsMaintain low temperatures during deprotonation and addition of the alkyl halide.
Formation of by-productsPresence of moistureThoroughly dry all glassware and use anhydrous solvents.
Reaction with solventAvoid prolonged reaction times at elevated temperatures as n-BuLi can react with THF.[5]
Difficult PurificationClose boiling points of impuritiesUse a fractional distillation column with a high number of theoretical plates. Consider flash column chromatography if distillation is ineffective.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Ethyl undec-2-ynoate via the alkylation of ethyl propiolate. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided mechanistic insights and troubleshooting guide should further aid in the successful execution of this synthesis on a large scale.

References

  • Chad's Prep. (n.d.). Preparation of Alkynes. Retrieved from [Link]

  • Downey, C. W. (2013). One-pot reactions of ethyl propiolate. University of Richmond Scholarship Repository. Retrieved from [Link]

  • Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.
  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Lithium. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Zysman-Colman, E. (Ed.). (2017). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl Undec-2-ynoate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl undec-2-ynoate (C₁₃H₂₂O₂) represents a specialized class of


-alkynyl esters characterized by a significant lipophilic tail (an octyl chain attached to the alkyne functionality). While widely recognized in fragrance chemistry, its utility in medicinal chemistry lies in its dual role: it serves as a robust 1,3-dielectrophile for heterocycle formation while simultaneously installing a hydrophobic pharmacophore that can enhance the membrane permeability of the final drug candidate.

This guide details the strategic application of Ethyl undec-2-ynoate in synthesizing three critical heterocyclic cores: Pyrazoles , Coumarins , and Pyrimidines . Unlike short-chain analogues (e.g., ethyl propiolate), the lipophilicity of the undecyl chain requires specific solvent modifications and purification strategies, which are addressed in the protocols below.

Reactivity Profile & Strategic Logic

The chemical behavior of Ethyl undec-2-ynoate is dominated by the conjugation between the triple bond and the ester carbonyl. This creates a "soft" electrophilic center at the


-carbon, making it highly susceptible to Michael addition by nucleophiles.
Reactivity Flowchart

The following diagram maps the divergent synthetic pathways available from this single precursor.

ReactivityMap Substrate Ethyl undec-2-ynoate (C13H22O2) Pyrazole Lipophilic Pyrazoles Substrate->Pyrazole Cyclocondensation (Ethanol/Reflux) Pyrimidine C6-Alkyl Pyrimidines Substrate->Pyrimidine Base-Mediated Annulation Coumarin 3-Substituted Coumarins Substrate->Coumarin Pd/Au Catalyzed Hydroarylation Hydrazine Hydrazines (NH2-NH-R) Hydrazine->Substrate + Amidine Amidines (R-C(=NH)NH2) Amidine->Substrate + Phenol Phenols (Ar-OH) Phenol->Substrate +

Figure 1: Divergent synthesis pathways from Ethyl undec-2-ynoate. The


-carbon acts as the primary electrophilic site.

Application I: Synthesis of Lipophilic Pyrazoles

The reaction of 2-alkynoates with hydrazines is the most reliable method for generating pyrazoles. The presence of the C8-alkyl chain in Ethyl undec-2-ynoate often leads to solubility issues in standard aqueous/alcoholic media, necessitating a modified solvent system.

Mechanistic Insight

The reaction proceeds via an initial Michael addition of the hydrazine nitrogen to the


-carbon of the alkyne, followed by intramolecular cyclization attacking the ester carbonyl. The final step is a tautomerization to the aromatic pyrazole system.

PyrazoleMech Step1 Michael Addition (N-attack at Beta-C) Step2 Enamine Intermediate Step1->Step2 Step3 Cyclization (Attack on Ester) Step2->Step3 Step4 Loss of EtOH Step3->Step4 Final 3-Octyl-5-pyrazolone (Tautomeric Mix) Step4->Final

Figure 2: Step-wise mechanism for the formation of pyrazolones from alkynyl esters.

Experimental Protocol

Target: 3-Octyl-1H-pyrazol-5(4H)-one derivatives.

  • Reagents:

    • Ethyl undec-2-ynoate (1.0 equiv, 5 mmol, ~1.05 g)

    • Hydrazine hydrate (1.5 equiv) or Phenylhydrazine (1.2 equiv)

    • Solvent: Ethanol (absolute) or Ethanol/Toluene (9:1 v/v) if solubility is poor.

  • Procedure:

    • Dissolve Ethyl undec-2-ynoate in Ethanol (15 mL). Note: If the solution is cloudy, add Toluene dropwise until clear.

    • Cool the solution to 0°C in an ice bath.

    • Add Hydrazine hydrate dropwise over 10 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Work-up: Concentrate the solvent under reduced pressure. The residue will likely be an oil due to the long alkyl chain.

    • Purification: Triturate with cold diethyl ether or perform flash column chromatography (SiO₂, DCM:MeOH 95:5).

  • Yield Expectation: 85–92%.

Application II: Synthesis of Coumarins via Hydroarylation[2][3]

Transition metal-catalyzed intermolecular hydroarylation of alkynoates with phenols (Pechmann-type or direct hydroarylation) yields coumarins. This route is preferred over acid catalysis for Ethyl undec-2-ynoate to prevent polymerization of the long alkyl chain.

Protocol (Palladium-Catalyzed)

Target: 4-Octylcoumarin derivatives.

  • Reagents:

    • Ethyl undec-2-ynoate (1.0 equiv)

    • Substituted Phenol (1.0 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Oxidant/Additive: Cu(OAc)₂ (10 mol%) or TFA (solvent dependent)

    • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Procedure:

    • In a sealed tube, combine the phenol, Ethyl undec-2-ynoate, Pd(OAc)₂, and additive in DCE (0.2 M concentration).

    • Heat the mixture to 100°C for 12–16 hours.

    • Mechanistic Note: The Pd(II) activates the alkyne triple bond (electrophilic activation), facilitating the nucleophilic attack by the phenol oxygen (hydroalkoxylation), followed by ortho-C-H activation and cyclization.

    • Work-up: Filter through a pad of Celite to remove metal residues. Wash with brine.[1]

    • Purification: Recrystallization from Hexane/EtOAc is usually effective for these lipophilic coumarins.

Application III: Synthesis of Pyrimidines

The condensation of amidines with


-alkynyl esters provides direct access to pyrimidines. The C8-tail of Ethyl undec-2-ynoate will be positioned at the C-6 position of the pyrimidine ring, creating a highly lipophilic "head-tail" structure useful for surfactant-like drugs.
Protocol

Target: 2-Substituted-6-octylpyrimidin-4(3H)-one.

  • Reagents:

    • Ethyl undec-2-ynoate (1.0 equiv)

    • Benzamidine hydrochloride (1.2 equiv)

    • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Critical for freeing the amidine and catalyzing condensation.

    • Solvent: Anhydrous Ethanol.

  • Procedure:

    • Prepare a solution of NaOEt by dissolving Sodium metal in anhydrous Ethanol (or use commercial 21% wt solution).

    • Add Benzamidine hydrochloride and stir for 15 minutes at room temperature to generate the free base.

    • Add Ethyl undec-2-ynoate dropwise.

    • Reflux the mixture for 8–10 hours.

    • Work-up: Neutralize the reaction mixture with dilute HCl (pH 6–7). The product often precipitates due to the hydrophobic effect of the octyl chain in the aqueous/alcoholic mix.

    • Purification: Filter the precipitate and wash with water. Recrystallize from Ethanol.

Comparative Data & Optimization

The following table summarizes key reaction parameters optimized for the lipophilic nature of Ethyl undec-2-ynoate compared to standard short-chain alkynoates.

ParameterStandard Alkynoate (e.g., Ethyl Propiolate)Ethyl Undec-2-ynoate (C11 Chain)Reason for Modification
Solvent (General) Methanol, Water/EtOHEthanol, Toluene, TFEIncreased lipophilicity requires non-polar co-solvents.
Reaction Time 1–3 Hours4–12 HoursSteric bulk of the long chain slows nucleophilic attack.
Purification Precipitation/RecrystallizationColumn Chromatography / TriturationLong chain products are often waxy/oily; less likely to crystallize sharply.
Yield (Typical) >90%75–85%Side reactions (polymerization) and difficult isolation of oils.

References

  • Pyrazole Synthesis via Hydrazines

    • Mechanism & General Protocol: "Pyrazole synthesis."[2][3] Organic Chemistry Portal.

    • [Link]

  • Coumarin Synthesis via Hydroarylation

    • Palladium Catalyzed Methods: "Pd(II)/LA-Catalyzed Intramolecular Hydroarylation of Alkynoates to Construct Coumarins." ResearchGate.[4]

    • [Link]

  • Pyrimidine Synthesis

    • Amidine Condensation:[5][6][7] "Synthesis of Pyrimidines."[1][5][6] Organic Chemistry Portal.

    • [Link]

  • Physical Properties & Safety

    • Ethyl Undecanoate/Alkynoate Data: "Ethyl undecanoate Safety Data Sheet."[8] Fisher Scientific.

(Note: While specific literature on "Ethyl undec-2-ynoate" is less abundant than short-chain analogues, the chemistry cited above is based on the established reactivity of the 2-alkynoate functional group, adapted for the physical properties of the undecyl derivative.)

Sources

Application Note: Scalable Synthesis of Ethyl Undec-2-ynoate via Cryogenic Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Ethyl undec-2-ynoate (


) is a critical 

-alkynyl ester intermediate used in the synthesis of heterocyclic pharmacophores (e.g., isoxazoles, pyrazoles) and fatty acid analogs. Its synthesis represents a fundamental C-C bond-forming challenge: the acylation of a terminal alkyne.

While transition-metal-catalyzed cross-couplings (Sonogashira) are possible, they often require expensive catalysts and rigorous deoxygenation. This protocol details the direct lithiation-acylation pathway , a robust, atom-economical method utilizing n-butyllithium (n-BuLi) and ethyl chloroformate. This route is preferred for its high yield and scalability, provided that cryogenic conditions are strictly maintained to prevent polymerization or bis-addition.

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The terminal proton of 1-decyne (


) is removed by n-BuLi to form a lithium acetylide intermediate. This "hard" nucleophile attacks the "hard" carbonyl electrophile of ethyl chloroformate.
Mechanistic Workflow (Graphviz)

ReactionMechanism cluster_0 Step 1: Deprotonation (-78°C) cluster_1 Step 2: Acylation (-78°C to RT) Decyne 1-Decyne (Terminal Alkyne) Acetylide Lithium Acetylide (Intermediate) Decyne->Acetylide - BuH nBuLi n-BuLi (Strong Base) nBuLi->Acetylide Transition Tetrahedral Intermediate Acetylide->Transition Nucleophilic Attack Chloroformate Ethyl Chloroformate (Electrophile) Chloroformate->Transition Product Ethyl Undec-2-ynoate (Target) Transition->Product Elimination of LiCl

Figure 1: Mechanistic pathway showing the conversion of 1-decyne to the lithium acetylide followed by acylation.

Safety & Critical Precautions (E-E-A-T)

Warning: This protocol involves pyrophoric reagents and lachrymators.

Hazard ClassReagentCritical Control Measure
Pyrophoric n-Butyllithium (2.5M in hexanes)Handle only under inert atmosphere (Ar/N2). Use unsure-seal/cannula techniques. Keep a bucket of sand or Class D extinguisher nearby.
Lachrymator/Toxic Ethyl ChloroformateDispense in a fume hood. Reacts violently with water/alcohols.
Cryogenic Dry Ice / AcetoneRisk of cold burns. Use insulated gloves.

Expert Insight: n-BuLi titer degrades over time. Always titrate your n-BuLi (using N-pivaloyl-o-toluidine or diphenylacetic acid) before use to ensure stoichiometry. Excess base will degrade the product; insufficient base leaves unreacted alkyne.

Experimental Protocol

Reagents & Equipment
  • Substrate: 1-Decyne (13.8 g, 100 mmol)

  • Base: n-BuLi (2.5 M in hexanes, 42 mL, 105 mmol, 1.05 eq)

  • Electrophile: Ethyl Chloroformate (11.9 g, 110 mmol, 1.1 eq)

  • Solvent: Anhydrous THF (200 mL), distilled from Na/benzophenone or from a solvent purification system (SPS).

  • Apparatus: 500 mL flame-dried Schlenk flask, magnetic stir bar, rubber septa, nitrogen balloon/manifold, low-temperature thermometer.

Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry the 500 mL Schlenk flask under vacuum. Backfill with Argon (x3).

  • Add 200 mL Anhydrous THF and 1-Decyne (13.8 g) via syringe.

  • Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The Critical Step)

  • Add n-BuLi (42 mL) dropwise via cannula or syringe pump over 30 minutes.

    • Note: Keep internal temperature below -65°C. A slight yellowing is normal.

  • After addition, stir at -78°C for 45 minutes to ensure complete deprotonation.

Step 3: Acylation

  • Add Ethyl Chloroformate (11.9 g) neat, dropwise over 15 minutes.

    • Expert Tip: Adding the electrophile too fast causes a localized exotherm, leading to double-addition byproducts (tertiary alcohols).

  • Stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours. The solution will turn cloudy due to LiCl precipitation.

Step 4: Quench & Workup

  • Cool the flask to 0°C. Quench carefully with saturated

    
     solution (50 mL) .
    
  • Transfer to a separatory funnel. Extract with Diethyl Ether (

    
     mL) .
    
  • Wash combined organics with Brine (100 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude oil is usually >90% pure.

  • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (98:2 to 95:5).

    • Product: Colorless oil.[1]

Process Visualization

Workflow Start Start: Flame-Dry Glassware Solvent Dissolve 1-Decyne in THF Cool to -78°C Start->Solvent Lithiation Add n-BuLi (Dropwise) Wait 45 mins Solvent->Lithiation Inert Atm Acylation Add Ethyl Chloroformate Warm to RT over 2h Lithiation->Acylation Maintain -78°C Quench Quench with sat. NH4Cl Extract with Et2O Acylation->Quench Precipitate LiCl Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Crude Oil End Pure Ethyl Undec-2-ynoate Purify->End

Figure 2: Operational workflow for the synthesis and purification process.

Data Analysis & Validation

To validate the synthesis, compare the isolated product against these standard spectral parameters.

Expected Analytical Data
TechniqueParameterExpected Signal / ValueAssignment
Appearance Physical StateClear, colorless oil-
Yield %85–92%High efficiency expected

H NMR

0.88 (t, 3H)
TripletTerminal

(chain)

1.2–1.5 (m, 10H)
MultipletInternal methylene chain

1.31 (t, 3H)
TripletEster


2.33 (t, 2H)
Triplet (

Hz)
Propargylic

(

)

4.22 (q, 2H)
QuartetEster


C NMR

89.5, 73.2
SingletsAlkyne carbons (

)

154.1
SingletCarbonyl (

)
IR

~2230 cm


stretch

~1715 cm


ester stretch
Troubleshooting Guide
  • Low Yield: Usually caused by wet THF quenching the acetylide. Ensure solvent is distilled or from an SPS.

  • Recovered Starting Material: n-BuLi was likely degraded. Titrate base or increase equivalents to 1.1.

  • Tertiary Alcohol Impurity: Reaction warmed up too fast during chloroformate addition. Keep strict -78°C control.

References

  • General Alkyne Lithiation: Midland, M. M. Journal of Organic Chemistry, 1975, 40(15), 2250.

  • Chloroformate Reactivity: Organic Syntheses, Coll. Vol. 6, p.418 (1988); Vol. 59, p.85 (1979).

  • Safety Data (n-BuLi): PubChem Laboratory Chemical Safety Summary (LCSS).

  • Spectral Data Comparison (Ethyl 2-octynoate): National Institute of Standards and Technology (NIST) WebBook.

Sources

Application Note: Cyclization Architectures of Ethyl Undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Ethyl undec-2-ynoate (CAS: 10519-20-7) is a bifunctional electrophile combining a conjugated internal alkyne with a lipophilic octyl tail. In drug discovery, it serves as a critical "Lipid-Tail Michael Acceptor" (LTMA). Unlike simple propiolates, the


 alkyl chain imposes specific steric demands and solubility profiles that influence cyclization regioselectivity.

This guide details two high-value cyclization protocols transforming this linear precursor into privileged heterocyclic scaffolds:

  • Regioselective Pyrazole Synthesis: A metal-free condensation for anti-inflammatory scaffold generation.

  • Pd-Catalyzed Larock-Type Annulation: A cross-coupling approach to access 2-carboxyindoles (kinase inhibitor cores).

Critical Material Attributes (CMA)

PropertySpecificationImpact on Protocol
Molecular Formula

MW = 210.32 g/mol . Use for stoichiometry.
Electrophilicity

-Carbon (C3)
Primary site for nucleophilic attack (soft nucleophiles).
Lipophilicity LogP ~ 4.2Requires semi-polar solvents (EtOH, DMF) for homogeneity.
Stability Light SensitiveStore at 4°C; protect reaction vessels from direct light.

Protocol A: Regioselective Synthesis of 1-Methyl-3-octyl-pyrazol-5-ol

Application: Synthesis of COX-2 inhibitor analogs and lipophilic chelators. Mechanism: Aza-Michael addition followed by intramolecular aminolysis.

Mechanistic Pathway (Logic Flow)

The reaction proceeds via the attack of the hydrazine nucleophile on the electron-deficient


-carbon. Regioselectivity is dictated by the nucleophilicity differential between the 

and

groups of methylhydrazine.

PyrazoleMechanism Start Ethyl undec-2-ynoate (Electrophile) Inter1 Intermediate A: Aza-Michael Adduct (Enamine) Start->Inter1 N-Attack at C3 (Beta-Carbon) Reagent Methylhydrazine (Nucleophile) Reagent->Inter1 N-Attack at C3 (Beta-Carbon) Inter2 Intermediate B: Cyclization Precursor Inter1->Inter2 Proton Transfer & Isomerization Product 1-Methyl-3-octyl-pyrazol-5-ol (Target) Inter2->Product Intramolecular Aminolysis ByProduct Ethanol (Leaving Group) Inter2->ByProduct

Figure 1: Mechanistic cascade for the condensation of ethyl undec-2-ynoate with methylhydrazine.

Experimental Protocol

Reagents:

  • Ethyl undec-2-ynoate (1.0 equiv, 2.10 g, 10 mmol)

  • Methylhydrazine (1.2 equiv, 12 mmol) [Caution: Toxic/Carcinogenic]

  • Solvent: Absolute Ethanol (20 mL, 0.5 M concentration)

  • Catalyst: Glacial Acetic Acid (0.1 equiv, catalytic)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl undec-2-ynoate (2.10 g) in Absolute Ethanol (20 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Methylhydrazine dropwise over 5 minutes. Rationale: Exothermic control prevents polymerization.

  • Catalysis: Add Glacial Acetic Acid (approx. 60 µL). Rationale: Acid catalysis activates the ester carbonyl for the final cyclization step.

  • Reaction: Remove ice bath. Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting alkyne (

      
      ) should disappear; a polar spot (
      
      
      
      , UV active) should appear.
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Purification: The residue is often an oil that solidifies. Recrystallize from minimal cold Diethyl Ether/Hexane or purify via flash column chromatography (Gradient: 0%

    
     50% EtOAc in Hexane).
    

Expected Yield: 75–85% Characterization (Diagnostic Signals):

  • 1H NMR (

    
    ): 
    
    
    
    3.30 (s, 3H,
    
    
    ), 5.40 (s, 1H, Vinyl-H of pyrazole), 0.88 (t, 3H, Terminal
    
    
    ).
  • Note: The product exists in tautomeric equilibrium (OH form vs. NH/C=O form). In

    
    , the pyrazolone form often dominates.
    

Protocol B: Pd-Catalyzed Indole Annulation

Application: Synthesis of 2-Carboxyindole derivatives (Kinase Inhibitors). Mechanism: Larock-type heteroannulation involving oxidative addition, alkyne insertion, and reductive elimination.

Reaction Architecture

This protocol utilizes a "ligand-free" Palladium system to couple 2-iodoaniline with the internal alkyne. The ester group on the alkyne directs regioselectivity, typically placing the ester moiety at the C2 position of the indole ring due to electronic stabilization of the vinyl-palladium intermediate.

IndoleWorkflow Setup Setup: Ethyl undec-2-ynoate + 2-Iodoaniline Pd(OAc)2 (5 mol%), K2CO3 (2 equiv) Solvent: DMF Degas Deoxygenation: Argon Sparge (15 min) Setup->Degas Heat Reaction: 100°C for 12 Hours Degas->Heat Check Checkpoint: TLC/LC-MS Analysis Heat->Check Check->Heat Incomplete Workup Workup: Dilute w/ EtOAc, Wash w/ LiCl (aq) Check->Workup Conversion >95% Purify Purification: Column Chromatography Workup->Purify

Figure 2: Operational workflow for the Palladium-catalyzed synthesis of Ethyl 3-octyl-1H-indole-2-carboxylate.

Experimental Protocol

Reagents:

  • Ethyl undec-2-ynoate (1.2 equiv, 2.52 g, 12 mmol)

  • 2-Iodoaniline (1.0 equiv, 2.19 g, 10 mmol)

  • Catalyst: Palladium(II) Acetate (

    
    ) (5 mol%, 112 mg)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, 2.76 g)
    
  • Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv) [Optional: Stabilizes Pd-nanoparticles]

  • Solvent: DMF (anhydrous, 40 mL)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a 100 mL Schlenk tube or pressure vial. Cool under Argon.

  • Charging: Add 2-Iodoaniline,

    
    , 
    
    
    
    , and TBAC.
  • Solvation: Add anhydrous DMF and Ethyl undec-2-ynoate via syringe.

  • Deoxygenation (Critical): Sparge the mixture with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) active species.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. The mixture will turn black (formation of Pd black is normal towards the end).

  • Self-Validation:

    • Take a 50 µL aliquot, dilute in MeOH.

    • LC-MS should show Product Mass

      
      .
      
    • Absence of 2-iodoaniline (limiting reagent) confirms completion.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with 5% LiCl solution (3 x 50 mL). Rationale: LiCl is superior to water for removing DMF from the organic layer.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography on silica gel.

    • Eluent: Hexane/EtOAc (95:5

      
       80:20).
      
    • The product (Indole ester) usually elutes after non-polar impurities but before unreacted aniline.

Expected Yield: 65–78% Structure Verification:

  • Product: Ethyl 3-octyl-1H-indole-2-carboxylate.

  • 1H NMR: Indole NH (broad singlet > 8.5 ppm), Octyl chain signals (multiplets 1.2–1.6 ppm), Ester ethyl group (quartet ~4.4 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete CyclizationIncrease reaction time; ensure Acetic Acid was added to catalyze the elimination of EtOH.
Regioisomer Mix (Protocol A) Steric/Electronic competitionSwitch solvent to t-Butanol (bulkier) to enhance steric discrimination of the Michael addition step.
Pd Black Precipitation (Protocol B) Catalyst DecompositionEnsure rigorous deoxygenation (Argon sparge). Add 10 mol%

ligand to stabilize Pd.
Emulsion during Workup DMF presenceUse 5% LiCl washes instead of water/brine to break emulsions effectively.

References

  • Regioselective Synthesis of Pyrazoles

    • Vishwakarma, R. K., et al. "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts."[2][3] Journal of Organic Chemistry, 2024.[2]

    • Note: Adapted for 2-alkynoate esters based on general reactivity described in: Organic Chemistry Portal - Pyrazole Synthesis.

  • Palladium-Catalyzed Indole Synthesis

    • Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.
    • Recent Application: "One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation." RSC Advances, 2025.

    • "Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination." PubMed.

  • Hydrazine Reactivity with Esters

    • "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl Undec-2-ynoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of Ethyl undec-2-ynoate (CAS: 10519-20-7), a valuable


-unsaturated ester used in fragrance chemistry (often trade-named Violara or similar analogues) and as a drug intermediate.

This guide prioritizes the Lithiation/Acylation route starting from 1-Decyne , as it is the most direct and atom-economical method for research-scale synthesis.

Ticket ID: EU2Y-OPT-001 Topic: Yield Optimization & Impurity Control Status: Resolved (Protocol Optimized)

Executive Summary: The Chemistry of Failure

The synthesis of Ethyl undec-2-ynoate involves the C-acylation of a terminal alkyne (1-Decyne) with an ethyl carboxylate equivalent.



Why Yields Drop: Researchers often encounter yields below 50% due to three "silent killers":

  • The "Ketone" Trap: Direct addition of Ethyl Chloroformate to the lithiated alkyne causes double addition, forming the symmetrical ketone (Di-decynyl ketone) instead of the ester.

  • Cryogenic Hysteresis: Inefficient cooling during the exothermic deprotonation leads to localized heating and decomposition.

  • Moisture Ingress: The lithiated intermediate is highly basic; even trace moisture in "dry" THF hydrolyzes it back to 1-decyne.

Core Protocol: The "Inverse Addition" Method

To maximize yield (>85%), you must switch from the standard direct addition to an Inverse Addition workflow. This ensures the electrophile is always in excess relative to the nucleophile, preventing ketone formation.

Reagents & Stoichiometry[1][2]
  • Substrate: 1-Decyne (1.0 equiv)

  • Base:

    
    -Butyllithium (1.05 equiv, 2.5M in hexanes)
    
  • Electrophile: Ethyl Chloroformate (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration relative to alkyne)

Workflow Diagram (DOT)

The following logic flow illustrates the critical control points (CCPs) for the Inverse Addition method.

G Start Start: 1-Decyne in THF Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling Deprotonation Add n-BuLi (Dropwise) Temp < -65°C Cooling->Deprotonation Exothermic! Activation Stir 30-60 min Form 1-Decynyl-Li Deprotonation->Activation Cannulation INVERSE ADDITION: Cannulate Alkyne-Li INTO Electrophile Activation->Cannulation Transfer PrepElectrophile Separate Flask: Ethyl Chloroformate in THF Cool to -78°C PrepElectrophile->Cannulation Warming Warm to RT overnight Cannulation->Warming Quench Quench: Sat. NH4Cl Warming->Quench

Figure 1: Inverse Addition Strategy to prevent double-addition side products.

Troubleshooting Guide (Q&A)

Issue 1: "I see a large spot on TLC that isn't my product or starting material."

Diagnosis: You likely formed the symmetrical ketone (11,13-tricosadiyn-12-one). Cause: Localized excess of the lithiated alkyne relative to the Ethyl Chloroformate. This happens if you add the Chloroformate to the Alkyne (Direct Addition). The product (Ester) is more reactive than the starting Chloroformate, so the remaining Alkyne-Li attacks the Ester. Solution:

  • Adopt Inverse Addition: Cannulate the cold Alkyne-Li solution into the cold Ethyl Chloroformate solution.

  • Switch Electrophile: If you cannot cannulate, switch from Ethyl Chloroformate to Diethyl Carbonate (DEC) . DEC is less reactive and less prone to double addition, though the reaction may require reflux after addition.

Issue 2: "My yield is low (<40%), and I recovered a lot of starting 1-Decyne."

Diagnosis: Incomplete deprotonation or hydrolysis. Cause:

  • Moisture: The THF was not dry enough.

  • Bad Titer: The

    
    -BuLi concentration was lower than the bottle label (common in old bottles).
    Solution: 
    
  • Titrate

    
    -BuLi:  Use the Diphenylacetic acid method or 1,10-phenanthroline method before use.
    
  • Use a Titration Indicator: Add a crystal of 2,2'-bipyridine to your alkyne solution. It turns red/orange when excess

    
    -BuLi is present, confirming full deprotonation.
    
Issue 3: "The reaction mixture turned into a solid gel."

Diagnosis: Solvent incompatibility or concentration too high. Cause: Lithium salts of long-chain alkynes can aggregate in non-polar solvents or at high concentrations. Solution:

  • Ensure THF concentration is 0.5 M or lower .

  • If using Hexane/Ether, add TMEDA (Tetramethylethylenediamine) (1.0 equiv) to break up lithium aggregates and increase reactivity.

Comparative Data: Electrophile Selection

Choosing the right acylating agent is the single biggest factor in yield improvement.

FeatureEthyl Chloroformate (ClCOOEt)Diethyl Carbonate ((EtO)₂CO)
Reactivity High (Fast reaction at -78°C)Moderate (Requires 0°C to Reflux)
Major Risk Double Addition (Ketone formation)Incomplete Conversion
Preferred Mode Inverse Addition (Critical)Direct Addition (Acceptable)
By-products LiCl (Easy wash)EtOLi (Strong base, can cause isomerization)
Yield Potential 85-95% (If optimized)60-75%
Recommendation Best for high yield Best for operational simplicity

Detailed Experimental Protocol (Optimized)

Safety:


-Butyllithium is pyrophoric.[1][2] Ethyl chloroformate is a lachrymator. Perform all steps in a fume hood under Nitrogen/Argon.
  • Drying: Flame-dry a 250 mL 3-neck round-bottom flask (Flask A) and a 100 mL flask (Flask B) under vacuum; backfill with Argon.

  • Alkyne Setup (Flask A):

    • Add 1-Decyne (2.76 g, 20 mmol) and anhydrous THF (40 mL).

    • Cool to -78°C (Dry ice/acetone bath).

    • Add

      
      -BuLi  (2.5 M in hexanes, 8.4 mL, 21 mmol) dropwise over 15 mins. Maintain temp < -65°C.
      
    • Stir at -78°C for 45 mins.

  • Electrophile Setup (Flask B):

    • Add Ethyl Chloroformate (2.8 mL, 30 mmol, 1.5 equiv) and THF (20 mL).

    • Cool to -78°C .

  • The Critical Step (Inverse Addition):

    • Using a wide-bore cannula, transfer the cold Alkyne-Li solution from Flask A into Flask B over 20 mins.

    • Tip: Keep Flask B stirring vigorously.

  • Workup:

    • Allow the mixture to warm to room temperature over 3 hours.

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Distillation is preferred for this volatile ester.

    • Boiling Point: ~110-115°C at 0.5 mmHg (Estimate).

    • Alternative: Flash Chromatography (Hexanes:EtOAc 95:5).

References

  • General Alkyne Carboxylation: Midland, M. M. Journal of Organic Chemistry, 1975 , 40, 2250. (Describes the reactivity of lithium acetylides with chloroformates).

  • Inverse Addition Technique: Organic Syntheses, Coll. Vol. 6, p.418 (1988 ); Vol. 59, p.85 (1979 ). (Foundational technique for acylating organolithiums).

  • Use of Diethyl Carbonate: Journal of the American Chemical Society, 1950 , 72, 1933. (Comparison of carbonates vs chloroformates).

  • Product Characterization (Violara): PubChem Compound Summary for CID 3023357. (Note: Verify specific isomer data).

Sources

Technical Support Center: Ethyl Undec-2-ynoate Impurity Profiling & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Alkynoate Esters | CAS: 10519-20-7 (Generic) / Varies by isomer Target Audience: Medicinal Chemists, Process Development Scientists, Fragrance Chemists

Introduction: The Purity Paradox in Alkynoates

Commercial Ethyl undec-2-ynoate is a critical intermediate in the synthesis of heterocyclic scaffolds and a high-value fragrance ingredient (pear/violet notes). However, its conjugated alkyne moiety (


) makes it susceptible to specific degradation pathways that standard Certificates of Analysis (CoA) often overlook.

This guide moves beyond basic purity checks, offering a mechanistic approach to identifying, quantifying, and removing impurities that affect reaction yields and organoleptic properties.

Module 1: Impurity Identification (Diagnostics)
Q1: My GC-MS shows a satellite peak with M+2 (m/z ~212). What is this?

Diagnosis: This is likely Ethyl undec-2-enoate (the alkene analog).

  • Origin: This impurity typically arises from over-reduction during synthesis (if hydrogenation was used to generate the precursor) or incomplete oxidation (if synthesized via dehydrogenation). It is chemically very similar to the alkyne, making separation difficult.

  • Impact: In transition metal-catalyzed reactions (e.g., Sonogashira, Click chemistry), the alkene can act as a competitive inhibitor or poison the catalyst.

  • Verification:

    • MS: Look for the molecular ion at

      
       (vs. 210 for the alkyne).
      
    • NMR: Check for olefinic protons (

      
       5.8–7.0 ppm). The alkyne product has no protons in this region.
      
Q2: The compound has developed a rancid, sharp odor and a yellow tint. Is it still usable?

Diagnosis: The sharp odor indicates hydrolysis , while the yellow tint suggests oligomerization .

  • Mechanism: Moisture ingress causes ester hydrolysis, releasing Undec-2-ynoic acid (acidic/rancid note) and Ethanol. The free acid can catalyze the oligomerization of the triple bond, leading to yellow/brown conjugated byproducts.

  • Critical Action: Do not distill immediately. Distilling acidic material accelerates polymerization, potentially causing a "tar" formation in the pot.

  • Protocol: Perform a Base Wash (see Module 4) before any thermal purification.

Q3: I see a triplet at

2.3 ppm in the

H NMR that doesn't match the product. What is it?

Diagnosis: This is likely Undec-2-ynoic acid (the hydrolysis product) or a positional isomer.

  • Logic: The

    
    -protons of the ester (
    
    
    
    ) typically appear around
    
    
    2.3 ppm. If hydrolysis occurs, the shift of these protons in the free acid changes slightly due to the loss of the ethyl group's shielding.
  • Confirmation:

    • Check for the disappearance of the ethyl quartet (

      
       4.1-4.2 ppm) and triplet (
      
      
      
      1.2-1.3 ppm) relative to the main chain integration.
    • Run a

      
      C NMR: The carbonyl carbon of the acid (
      
      
      
      ppm) differs from the ester (
      
      
      ppm).
Module 2: Synthesis & Origin of Impurities

Understanding the synthesis route allows you to predict specific contaminants.

Common Synthesis Routes & Associated Impurities
Synthesis RouteKey ImpuritiesDetection Method
Esterification of Acid (Acid + EtOH + Acid Cat.)Undec-2-ynoic acid (Unreacted) Ethanol (Solvent) Ethyl ether (Side product)TLC (Acid streaks) NMR (EtOH peaks)
Alkylation of Propiolate (Lithium acetylide + Octyl bromide)1-Bromooctane (Alkylating agent) Octane (Hydrolysis of unreacted alkyl) Homocoupling dimers GC-MS (Halogen pattern) Beilstein Test (Green flame)
Dehydrohalogenation (from 2,3-dibromoundecanoate)Ethyl 2-bromoundec-2-enoate (Incomplete elimination) Isomeric allenes NMR (Vinyl bromide peaks) IR (Allene stretch ~1950 cm⁻¹)
Module 3: Visualizing the Impurity Landscape

The following diagram maps the lifecycle of Ethyl undec-2-ynoate, highlighting where specific impurities are introduced and how to mitigate them.

ImpurityMap Precursors Precursors (Undec-2-ynoic acid / Ethanol) Reaction Esterification Reaction (Acid Catalyst) Precursors->Reaction Crude Crude Mixture Reaction->Crude Imp_Side Impurity: Ethyl Undec-2-enoate (Over-reduction) Reaction->Imp_Side Side Rxn Workup Workup & Isolation Crude->Workup Imp_Start Impurity: Unreacted Acid (Acidity) Crude->Imp_Start Incomplete Conversion Storage Storage (Shelf Life) Workup->Storage Storage->Imp_Start Hydrolysis (Moisture) Imp_Deg Impurity: Oligomers (Yellowing) Storage->Imp_Deg Oxidation/Time Mitigation Mitigation: Base Wash + Distillation Imp_Start->Mitigation Mitigation->Workup

Figure 1: Impurity origin map showing entry points for acidic precursors, reduction byproducts, and storage-induced degradation.

Module 4: Purification & Restoration Protocols

WARNING: Always wear appropriate PPE. Alkynoates can be skin irritants.

Protocol A: Removing Acidic Impurities (Restoring "Rancid" Material)

Use this when the material smells sharp or shows an acidic spot on TLC.

  • Dissolution: Dissolve the crude Ethyl undec-2-ynoate in Hexane or Diethyl Ether (1:5 ratio). Note: Do not use Ethyl Acetate as it can hydrolyze further under basic washing conditions.

  • Neutralization: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Checkpoint: Evolution of gas (

      
      ) indicates acid removal. Continue washing until bubbling ceases.
      
  • Brine Wash: Wash once with saturated Brine to remove trapped water.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    )  for 15 minutes. Filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap) at

    
    .
    
Protocol B: Removing Colored Oligomers (Vacuum Distillation)

Use this when the material is yellow/brown but chemically intact.

  • Vacuum Setup: High vacuum is required (

    
    ) due to the high boiling point (est. 
    
    
    
    at reduced pressure).
  • Stabilization: Add a radical inhibitor (e.g., BHT , 0.1% w/w) to the pot to prevent polymerization during heating.

  • Fractionation:

    • F1 (Foreshot): Lower boiling solvents/ethanol.

    • F2 (Main Fraction): Collect the clear, colorless liquid.

    • F3 (Residue): Do not distill to dryness; leave the yellow oligomers in the pot.

References
  • ChemicalBook . (2025).[1] Ethyl undecanoate Synthesis and Impurity Profile. Retrieved from

  • The Good Scents Company . (2025). Ethyl undec-10-enoate and related ester properties. Retrieved from

  • ResearchGate . (2025). Synthesis of alpha,beta-unsaturated esters and impurity characterization. Retrieved from

  • Sigma-Aldrich . (2025). NMR Chemical Shifts of Common Impurities. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Alkynoate Esters.

(Note: Specific boiling points and spectral data are estimated based on homologous series and functional group behavior where exact experimental data for this specific isomer is proprietary or scarce.)

Sources

Technical Support Center: A Guide to Preventing Polymerization of Ethyl Undec-2-ynoate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl undec-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable acetylenic ester. Here, we delve into the fundamental principles of its stability, potential degradation pathways, and provide actionable troubleshooting guides and frequently asked questions to prevent unwanted polymerization during storage.

I. Understanding the Stability of Ethyl undec-2-ynoate: A Balancing Act

Ethyl undec-2-ynoate, an internal alkyne-containing ester, is a versatile building block in organic synthesis. While generally stable under standard ambient conditions, its reactivity lies in the carbon-carbon triple bond, making it susceptible to polymerization over time, especially when exposed to certain triggers.[1][2] Understanding the mechanisms that can initiate this process is the first line of defense in maintaining its purity and reactivity for your experiments.

Polymerization can be initiated through several pathways:

  • Free Radical Polymerization: This is a common pathway for unsaturated compounds. The process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities such as peroxides.[3] Once initiated, a chain reaction can lead to the formation of long polymer chains, rendering the material unusable.

  • Anionic Polymerization: Activated alkynes can be susceptible to anionic polymerization, which can be initiated by strong bases or even trace amounts of basic impurities.[4][5]

  • Thermal Polymerization: Elevated temperatures can provide the necessary activation energy to initiate polymerization, even in the absence of other initiators.[6]

  • Photochemical Polymerization: Exposure to light, particularly UV radiation, can trigger photochemical reactions leading to polymerization.[7][8][9]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Ethyl undec-2-ynoate.

Q1: What are the ideal storage conditions for Ethyl undec-2-ynoate?

A1: To maximize shelf life, Ethyl undec-2-ynoate should be stored in a cool, dark, and dry place, preferably in a refrigerator at 2-8°C.[10] The container should be tightly sealed to prevent exposure to air and moisture.[10] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen, which can participate in radical formation.

Q2: Do I need to add a polymerization inhibitor to my Ethyl undec-2-ynoate?

A2: For long-term storage or if the material will be subjected to elevated temperatures, the addition of a polymerization inhibitor is a prudent measure. The choice and concentration of the inhibitor will depend on the intended application and the required purity of the compound.

Q3: What are the signs that my Ethyl undec-2-ynoate may have started to polymerize?

A3: Visual inspection can often reveal the initial signs of polymerization. These include:

  • An increase in viscosity or thickening of the liquid.

  • The formation of a gel or solid precipitates.

  • A change in color, often to a yellowish or brownish hue.

For a more definitive assessment, analytical techniques such as ¹H NMR or FTIR spectroscopy can be employed to detect changes in the chemical structure.[11][12]

Q4: Can I still use Ethyl undec-2-ynoate that shows slight signs of polymerization?

A4: It is generally not recommended. Even a small amount of polymer can interfere with subsequent reactions, leading to lower yields, impure products, and difficulty in purification. For critical applications, it is always best to use fresh, unpolymerized material.

III. Troubleshooting Guide: Identifying and Mitigating Polymerization

This section provides a systematic approach to troubleshooting potential polymerization issues.

Problem 1: Increased Viscosity or Gel Formation Observed in Stored Ethyl undec-2-ynoate.

Possible Cause 1: Exposure to Heat.

  • Explanation: Elevated temperatures can initiate thermal polymerization.[6] Even storage at room temperature for extended periods in a warm laboratory can be problematic.

  • Solution: Immediately transfer the material to a refrigerator (2-8°C). If the polymerization is not extensive, cooling may slow down the process. However, for critical applications, the material should be discarded.

Possible Cause 2: Exposure to Light.

  • Explanation: UV light can trigger photochemical polymerization.[7][8] Storing the compound in clear glass containers on a lab bench is a common cause.

  • Solution: Store the material in an amber or opaque container to block light. If only clear containers are available, wrap them in aluminum foil.

Possible Cause 3: Presence of Contaminants.

  • Explanation: Impurities from the synthesis or previous handling, such as residual acids, bases, or metal catalysts, can initiate polymerization. Peroxides formed from exposure to air are also potent radical initiators.

  • Solution: Ensure the material is of high purity. If you suspect contamination, repurification by distillation or chromatography may be possible, but this should be done with caution as heating during distillation can accelerate polymerization. It is often safer to procure a fresh batch.

Problem 2: Inconsistent Results in Reactions Using Ethyl undec-2-ynoate.

Possible Cause: Partial Polymerization.

  • Explanation: The presence of oligomers or polymers, even at low levels, can alter the stoichiometry of your reaction and introduce impurities.

  • Solution: Before use, it is good practice to check the purity of the stored Ethyl undec-2-ynoate, especially if it has been stored for a long time. A simple ¹H NMR spectrum can quickly reveal the presence of polymeric material, which will often appear as broad signals.

IV. Recommended Storage and Handling Protocols

To ensure the longevity and reliability of your Ethyl undec-2-ynoate, adhere to the following protocols:

Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal energy that can initiate polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing the formation of peroxide radical initiators.
Light Amber or Opaque ContainerProtects from UV light which can induce photochemical polymerization.[10]
Container Glass or Teflon-linedInert materials that are less likely to leach impurities. Avoid copper or its alloys.[6][13]
Inhibitor Optional, but recommended for long-term storageProactively scavenges free radicals to prevent the onset of polymerization.
Selection of Polymerization Inhibitors

For applications where the presence of an inhibitor is acceptable, the following are commonly used for unsaturated compounds:

InhibitorClassTypical ConcentrationMechanism of Action
Hydroquinone (HQ) Phenolic100-1000 ppmActs as a radical scavenger.[14][15][16]
Hydroquinone monomethyl ether (MEHQ) Phenolic100-1000 ppmSimilar to hydroquinone, but with different solubility characteristics.
Butylated hydroxytoluene (BHT) Phenolic100-1000 ppmA common antioxidant and radical scavenger.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) Nitroxide Radical50-500 ppmA stable free radical that efficiently traps other radicals.

Note: The choice of inhibitor and its concentration should be carefully considered based on the downstream application, as it may need to be removed before use.

V. Experimental Protocols

Protocol 1: Procedure for Adding a Polymerization Inhibitor
  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhibitor Stock Solution: Prepare a dilute stock solution of the chosen inhibitor (e.g., 1% w/v hydroquinone in a compatible, dry solvent like diethyl ether or toluene).

  • Addition: To a known volume of Ethyl undec-2-ynoate, add the calculated amount of the inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm).

  • Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.

  • Solvent Removal (if necessary): If the solvent from the stock solution is not desired, it can be removed under a gentle stream of inert gas (argon or nitrogen) at room temperature. Avoid heating.

  • Storage: Tightly seal the container, blanket with inert gas, and store at the recommended temperature (2-8°C) in the dark.

Protocol 2: Analytical Monitoring of Ethyl undec-2-ynoate Stability

Objective: To detect the early onset of polymerization.

Method 1: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Baseline Spectrum: Record an FTIR spectrum of a fresh, pure sample of Ethyl undec-2-ynoate. Note the sharp, characteristic alkyne C≡C stretch (around 2240 cm⁻¹).

  • Monitoring: Periodically, take a small aliquot of the stored sample and record its FTIR spectrum.

  • Analysis: Compare the new spectrum to the baseline. A decrease in the intensity of the alkyne peak and the appearance of new peaks, particularly in the C=C region (around 1650 cm⁻¹) or broad O-H/C-H signals, may indicate polymerization.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Baseline Spectrum: Obtain a high-resolution ¹H and ¹³C NMR spectrum of a fresh sample.

  • Monitoring: Periodically analyze a sample from the stored material.

  • Analysis: Look for the appearance of broad signals in the ¹H NMR spectrum, which are characteristic of polymeric materials.[11][12] Changes in the integration of the characteristic peaks of the monomer can also indicate its consumption.

VI. Visualizing the Path to Stability

The following diagram illustrates the key factors influencing the stability of Ethyl undec-2-ynoate and the preventative measures to ensure its integrity.

Stability_Pathway Factors Influencing Ethyl undec-2-ynoate Stability cluster_initiators Polymerization Initiators cluster_prevention Preventative Measures Heat Heat Polymerization Polymerization Heat->Polymerization Light Light (UV) Light->Polymerization Impurities Impurities (e.g., Peroxides, Metals) Impurities->Polymerization Refrigeration Refrigeration (2-8°C) Stable_Product Stable Product Refrigeration->Stable_Product Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->Stable_Product Opaque_Container Opaque Container Opaque_Container->Stable_Product Inhibitors Inhibitors (e.g., Hydroquinone) Inhibitors->Stable_Product High_Purity High Purity Material High_Purity->Stable_Product Ethyl_Undecynoate Ethyl undec-2-ynoate Ethyl_Undecynoate->Polymerization Uncontrolled Storage Ethyl_Undecynoate->Stable_Product Controlled Storage Polymerization->Ethyl_Undecynoate Degradation

Caption: Decision pathway for maintaining Ethyl undec-2-ynoate stability.

By understanding the inherent reactivity of Ethyl undec-2-ynoate and implementing these proactive storage and handling strategies, you can significantly extend its shelf life and ensure the success of your research endeavors.

VII. References

  • Chemos GmbH & Co. KG. (2023, March 1). Safety Data Sheet: Ethyl undecanoate. Retrieved from [Link]

  • ResearchGate. (2023, June 6). Radical Coupling Initiated by Organophosphine Addition to Ynoates. Retrieved from [Link]

  • National Institutes of Health. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]

  • Wiley Analytical Science. (2018, July 12). Nanoscale chemical characterization of polymers with nano-FTIR. Retrieved from [Link]

  • ResearchGate. (2025, August 5). New Antioxidant Hydroquinone Derivatives from the Algicolous Marine Fungus Acremonium sp. Retrieved from [Link]

  • Journal of the American Chemical Society. Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Retrieved from [Link]

  • PlasticsEurope. Safe handling of Unsaturated Poly ling of Unsaturated Polyester (UP) Resins lyester (UP) Resins. Retrieved from [Link]

  • Google Patents. Precursor compounds for fragrant aldehydes. Retrieved from

  • Creative Biostructure. Using NMR for Studying Polymer Structures. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Photopolymerization of Thiol-Alkynes: Polysulfide Networks. Retrieved from [Link]

  • Find an Expert. Radical Coupling Initiated by Organophosphine Addition to Ynoates. Retrieved from [Link]

  • National Institutes of Health. (2018, February 27). JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38. Retrieved from [Link]

  • PlasticsEurope. Safe handling of unsaturated polyester resins. Retrieved from [Link]

  • National Institutes of Health. (2018, February 13). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]

  • Slideshare. Accelerated stability study of aspirin | PDF. Retrieved from [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from [Link]

  • ChemRxiv. (2020, November 23). In Situ Generation of Radical Initiators: Air Stable Amine-Borane Complexes Promote Atom Transfer Radical Additions of Alkyl Halides to Alkenes. Retrieved from [Link]

  • National Institutes of Health. (2022, September 14). Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis. Retrieved from [Link]

  • MDPI. Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Retrieved from [Link]

  • National Institutes of Health. (2020, July 31). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Retrieved from [Link]

  • Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. Retrieved from [Link]

  • AAPS PharmSciTech. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Retrieved from [Link]

  • fiberglass roving. (2021, December 17). How to store and use unsaturated polyester resin correctly? Retrieved from [Link]

  • Characterization of polymers by NMR. Retrieved from [Link]

  • ResearchGate. Effect of inhibitor, hydroquinone on the polymer yield of redox redox polymerization of methyl methacrylate in aqueous sulfuric acid-ethanol medium at 299 K. Retrieved from [Link]

  • RSC Publishing. (2013, December 24). The power of light in polymer science: photochemical processes to manipulate polymer formation, structure, and properties. Retrieved from [Link]

  • The Good Scents Company. ethyl undecanoate, 627-90-7. Retrieved from [Link]

  • MDPI. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Retrieved from [Link]

  • PubMed. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Retrieved from [Link]

  • ResearchGate. (a) Acyl radical cascade reactions of ynoates. Retrieved from [Link]

  • Oxford Academic. (2019, July 29). Conjugated polymers developed from alkynes. Retrieved from [Link]

  • ZHENDI. (2023, December 26). How to properly store and use unsaturated polyester resin. Retrieved from [Link]

  • VTechWorks. (2013, December 10). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]

  • PubMed. New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp. Retrieved from [Link]

  • attocube. nano-FTIR for Polymers. Retrieved from [Link]

  • ASAP. Accelerated Stability Assessment Program Improved Protocol and Data Analysis for Accelerated Shelf-Life Estimation of Soli. Retrieved from [Link]

  • ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Retrieved from [Link]

Sources

Challenges in the purification of long-chain alkynyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Long-Chain Alkynyl Esters

Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Chemical Biologists

Introduction: The "Greasy" Alkyne Paradox

Long-chain alkynyl esters (e.g., alkynyl palmitate or myristate analogs) are critical tools in chemical biology, particularly as "click chemistry" probes for profiling protein acylation.[1] However, their purification presents a paradox: they are chemically robust enough for cellular metabolism yet fragile during isolation.

Their long aliphatic tails render them hydrophobic ("greasy"), causing them to streak on silica or co-elute with starting materials (fatty acids/alcohols). Simultaneously, the ester linkage is susceptible to hydrolysis on acidic stationary phases, and the alkyne moiety poses risks of thermal polymerization or isomerization.

This guide provides field-proven workflows to overcome these specific bottlenecks.

Module 1: The Hydrolysis Trap (Stationary Phase Acidity)

The Issue: You observe your product decomposing on the column. A pure spot on TLC becomes a streak or splits into two spots (free acid and alcohol) after column chromatography.

Root Cause: Standard silica gel (SiO₂) is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). Long-chain esters, especially those with steric accessibility, can undergo surface-catalyzed hydrolysis during slow elutions.

Troubleshooting Protocol: Neutralizing the Stationary Phase

  • Option A: The Triethylamine (Et₃N) Buffer

    • Step 1: Prepare your mobile phase (e.g., Hexanes:Ethyl Acetate).

    • Step 2: Add 0.5% to 1% v/v Triethylamine (Et₃N) to the solvent system used to pack the column.

    • Step 3: Flush the column with 2–3 column volumes (CV) of this "buffered" solvent before loading your sample.

    • Step 4: Run the purification using the standard mobile phase (without Et₃N) or maintain 0.1% Et₃N if the compound is highly sensitive.

    • Mechanism:[2][3] The amine blocks the acidic silanol (Si-OH) sites, preventing acid-catalyzed hydrolysis.

  • Option B: Switch to Neutral Alumina

    • If silica persists in degrading the ester, switch to Aluminum Oxide (Neutral, Brockmann Grade III) .

    • Note: Do not use Basic Alumina if your alkyne is terminal; the acidic alkyne proton (pKa ~25) can lead to acetylide formation or side reactions.

Module 2: The Separation Challenge (Silver Nitrate Chromatography)

The Issue: Your alkynyl ester co-elutes with the saturated fatty ester or the starting long-chain alcohol. Standard normal-phase chromatography cannot distinguish between the "alkyne" and "alkane" chains because their polarity is nearly identical.

The Solution: Argentation Chromatography (Ag-SiO₂) Silver ions (Ag⁺) form reversible


-complexes with alkynes (and alkenes), significantly increasing their retention time compared to saturated impurities.

Protocol: Preparation of 10% AgNO₃-Impregnated Silica

  • Dissolution: Dissolve 2 g of Silver Nitrate (AgNO₃) in 20 mL of Acetonitrile (Water can be used, but acetonitrile removes easier) in a round-bottom flask wrapped in aluminum foil.

  • Slurry Formation: Add 20 g of Silica Gel (High Purity, 40–63 µm) to the solution. Shake vigorously to create a slurry.

  • Evaporation: Rotovap the solvent under reduced pressure at 40°C (keep the flask covered with foil/cloth to exclude light).

  • Activation: Dry the resulting powder in a vacuum oven at 60°C for 4 hours. The silica should be white to off-white. If it turns gray/black, Ag⁺ has reduced to Ag⁰ (useless for separation).

  • Column Packing: Pack the column in the dark (dim light) and elute with Hexanes/Toluene.

    • Gradient: Start with 100% Hexanes → 0-10% Toluene or EtOAc. The alkyne will retain much stronger than the saturated impurities.

Visualization of Ag-SiO₂ Mechanism

Ag_Interaction cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Analytes Silica Silica Matrix (SiO2) AgIon Ag+ Ion Silica->AgIon Impregnation Saturated Saturated Ester (No Pi System) AgIon->Saturated No Interaction (Fast Elution) Alkyne Alkynyl Ester (Pi System) AgIon->Alkyne Reversible Pi-Complexation (Strong Retention) caption Fig 1. Mechanism of Argentation Chromatography. Ag+ ions selectively bind the alkyne pi-system, retarding its elution.

Module 3: Visualization (The Invisible Product)

The Issue: Long-chain aliphatic esters often lack a UV chromophore (unless conjugated). You cannot see the spots under UV₂₅₄.

The Solution: Destructive vs. Non-Destructive Stains

Stain ReagentTarget FunctionalityAppearanceProtocol
KMnO₄ (Basic) Alkynes / AlkenesYellow spot on Purple backgroundDip and heat gently. High specificity for unsaturation.
p-Anisaldehyde Universal (Esters/Alcohols)Blue/Pink spotsDip and heat with heat gun (200°C) until developed.
Iodine Chamber Lipids / HydrocarbonsBrown spotsPlace plate in jar with I₂ crystals. Reversible (good for prep TLC).
Phosphomolybdic Acid (PMA) LipidsDark Blue/GreenDip and heat vigorously. Excellent for "greasy" chains.

Module 4: Thermal Instability & Distillation

The Issue: Attempting to purify by vacuum distillation results in a black tar or polymerized "puck" in the flask. Terminal alkynes are thermally sensitive.

Troubleshooting Guide:

  • Avoid Distillation if Possible: Use column chromatography (Ag-SiO₂ or C18 Reverse Phase) for compounds >15 carbons.

  • Radical Inhibitors: If distillation is necessary, add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1% w/w) to the pot to inhibit radical polymerization of the alkyne.

  • High Vacuum, Low Temp: Use a Kugelrohr apparatus or high-vacuum line (<0.1 mmHg) to keep the bath temperature below 100°C.

  • Flow Chemistry: Consider continuous flow purification (inline scavengers) to avoid heating large batches of unstable material [1].

Decision Matrix: Selecting the Right Purification Method

Purification_Workflow Start Crude Alkynyl Ester CheckUV Does it have a UV Chromophore? Start->CheckUV UV_Yes Yes CheckUV->UV_Yes Use UV Detector UV_No No CheckUV->UV_No Use ELSD or Stains TLC_Check Check Purity via TLC (Stain: KMnO4 or PMA) UV_Yes->TLC_Check UV_No->TLC_Check Impurity_Type Identify Impurity Type TLC_Check->Impurity_Type Polarity_Diff Large Polarity Difference (e.g., Alcohol vs Ester) Impurity_Type->Polarity_Diff Standard Separation Polarity_Sim Similar Polarity (e.g., Saturated vs Alkyne) Impurity_Type->Polarity_Sim Difficult Separation Acid_Sens Acid Sensitive Ester? Polarity_Diff->Acid_Sens Ag_Phase AgNO3-Silica (Argentation) Polarity_Sim->Ag_Phase Use Pi-Complexation Normal_Phase Standard Silica Flash (Hex/EtOAc) Acid_Sens->Normal_Phase No Buffered_Phase Buffered Silica (+1% Et3N) Acid_Sens->Buffered_Phase Yes caption Fig 2. Purification Decision Tree for Long-Chain Alkynyl Esters.

FAQ: Frequently Asked Questions

Q: Can I use Reverse Phase (C18) HPLC for these compounds? A: Yes, but be careful. Long alkyl chains (C14+) bind very strongly to C18 columns. You may need non-aqueous reverse phase (NARP) conditions (e.g., Acetonitrile/THF or Methanol/DCM) instead of Water/Acetonitrile to elute them. Standard aqueous gradients often result in the compound "sticking" to the column permanently.

Q: My terminal alkyne disappeared after running it through Basic Alumina. A: Terminal alkynes have a pKa of ~25. Highly active Basic Alumina can deprotonate the alkyne, leading to acetylide formation which may react with the alumina or other impurities. Always use Neutral Alumina or deactivated silica for terminal alkynes.

Q: Why does my NMR show a small triplet near 2.3 ppm that wasn't there before? A: This is likely the


-methylene of a hydrolyzed free fatty acid. If you see this after silica chromatography, your ester hydrolyzed. Refer to Module 1  (Buffered Silica).

References

  • Inline purification in continuous flow synthesis – opportunities and challenges. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Chromatography with silver nitrate. Source: Williams, C. M., & Mander, L. N. (2001).[4] Tetrahedron. URL:[Link]

  • TLC Visualization Methods. Source: LibreTexts Chemistry URL:[Link]

  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Source: Journal of Visualized Experiments (JoVE) URL:[5][Link]

Sources

Technical Support Center: Stability Profile of Ethyl Undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Product: Ethyl Undec-2-ynoate CAS: (Generic for Ethyl 2-alkynoates) Chemical Class:


-Alkynyl Ester
Molecular Feature:  Conjugated system (Ester + Alkyne)[1]

Executive Summary

Ethyl undec-2-ynoate exhibits a dichotomous stability profile . It is robust under acidic conditions but highly labile under basic conditions. Researchers often misinterpret degradation in basic media solely as hydrolysis; however, due to the electrophilic nature of the


-carbon (C3), this molecule is equally susceptible to Michael additions  and prototropic isomerizations  (alkyne 

allene).

This guide provides technical troubleshooting for stability issues, grounded in the mechanistic reactivity of conjugated alkynyl esters.

Module 1: Acidic Conditions (The "Safe" Zone)

Q1: Is Ethyl undec-2-ynoate stable in acidic aqueous buffers?

Status: Generally Stable (Kinetic Stability)

Technical Explanation: Under standard laboratory conditions (pH < 7, ambient temperature), the rate of acid-catalyzed hydrolysis of the ester bond is significantly slower than base-catalyzed hydrolysis.

  • Mechanism: Acid hydrolysis requires protonation of the carbonyl oxygen followed by nucleophilic attack by water. This equilibrium process favors the ester unless water is present in large excess and heat is applied.

  • The Alkyne Moiety: The triple bond is generally inert to simple Brønsted acids (HCl, H₂SO₄) in the absence of heavy metal catalysts (Hg²⁺, Au⁺/Au³⁺). Spontaneous hydration to the

    
    -keto ester is kinetically forbidden without these catalysts [1].
    
Q2: I see a new spot on TLC after treating with strong acid. What happened?

Diagnosis: If you used a strong Lewis acid or heated the reaction, you likely triggered transesterification (if alcohol solvent was used) or hydration .

Troubleshooting Steps:

  • Check Solvent: Did you use MeOH with HCl? You likely formed Methyl undec-2-ynoate via transesterification.

  • Check Catalysts: presence of Ag(I), Au(I/III), or Hg(II) will rapidly hydrate the C2-C3 triple bond to form Ethyl 3-oxoundecanoate (

    
    -keto ester).
    
  • Action: Maintain anhydrous conditions if using strong acids to prevent hydrolysis.

Module 2: Basic Conditions (The "Danger" Zone)

Q3: My compound degraded instantly in 1M NaOH. Was it just saponification?

Status: High Risk (Multiple Degradation Pathways)

Technical Explanation: While saponification (hydrolysis to Undec-2-ynoic acid) is the primary pathway with hydroxide, the conjugated nature of Ethyl undec-2-ynoate opens two other competitive "trap" doors:

  • Michael Addition (1,4-Addition): The

    
    -carbon (C3) is highly electrophilic. If your base is also a nucleophile (e.g., alkoxides, amines, thiolates), it will attack C3 rather than the carbonyl [2][3].
    
  • Isomerization: Bases can abstract a proton from the

    
    -position (C4), leading to isomerization into the 2,3-allenoate  species. This is common with amine bases (e.g., Et₃N, DBU) [4].
    
Q4: I used an amine base (Morpholine/Piperidine) and lost my product. Why?

Diagnosis: You likely formed the Michael Adduct .

  • Mechanism: Secondary amines are excellent nucleophiles for conjugate addition to alkynoates. The product is the

    
    -amino acrylate (enamine ester), not the hydrolyzed acid.
    
  • Verification: Check NMR. The alkyne signals will disappear, replaced by alkene signals (often a doublet/singlet pattern depending on stereochemistry).

Q5: How do I differentiate between Hydrolysis, Michael Addition, and Isomerization?

Use the following logic flow:

  • Hydrolysis: Product is acidic (soluble in NaHCO₃).

  • Michael Addition: Product mass increases (Mass = SM + Nucleophile).

  • Isomerization: Product mass is identical (Isomer), but NMR shows loss of propargylic protons and appearance of allenic protons (5.0–6.0 ppm).

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competitive pathways under basic conditions.

DegradationPathways cluster_conditions Basic Condition Risks SM Ethyl Undec-2-ynoate (Starting Material) Hydrolysis Hydrolysis (Saponification) SM->Hydrolysis Strong Base (OH-) (Irreversible) Michael Michael Addition (1,4-Attack) SM->Michael Nucleophilic Base (e.g., EtO-, R2NH) Isomer Isomerization (Allenoate Formation) SM->Isomer Non-Nuc Base (e.g., DBU, Et3N) Acid Undec-2-ynoic Acid + Ethanol Hydrolysis->Acid Adduct Beta-Substituted Acrylate Michael->Adduct Allene Ethyl Undeca-2,3-dienoate (Allene) Isomer->Allene

Figure 1: Competitive degradation pathways for Ethyl undec-2-ynoate under basic conditions. Note that "Base" identity dictates the dominant pathway.

Module 4: Experimental Protocols

Protocol A: Stability Stress Test (Standardized)

Use this protocol to validate the stability of Ethyl undec-2-ynoate in your specific reaction media.

Reagents:

  • Stock Solution: 10 mM Ethyl undec-2-ynoate in Acetonitrile (MeCN).

  • Test Buffers: pH 4 (Acetate), pH 7 (Phosphate), pH 10 (Borate/NaOH).

Workflow:

  • Preparation: Aliquot 100 µL of Stock Solution into three HPLC vials.

  • Challenge: Add 900 µL of the respective Test Buffer to each vial.

    • Note: If solubility is poor, use 1:1 Buffer:MeCN.

  • Incubation: Incubate at 25°C with agitation.

  • Sampling: Analyze by HPLC-UV (210 nm) or TLC at T=0, 1h, 4h, and 24h.

  • Data Interpretation:

ConditionObservation (24h)Interpretation
pH 4.0 >98% RecoveryStable. Safe for acidic workups.
pH 7.0 >95% RecoveryStable. Safe for neutral buffers.
pH 10.0 <50% RecoveryUnstable. Hydrolysis likely. Check for saponification products.[2]
Protocol B: Troubleshooting "Disappearing" Product

If your product vanishes during a reaction involving basic reagents:

Troubleshooting Start Problem: SM Disappeared in Base CheckBase Check Base Type Start->CheckBase IsOH Hydroxide (OH-) or Water present? CheckBase->IsOH IsAmine Amine / Alkoxide? CheckBase->IsAmine IsBulky Bulky/Non-Nuc Base (DBU, tBuOK) CheckBase->IsBulky ResultHydro Result: Hydrolysis (Check Aqueous Layer) IsOH->ResultHydro Likely ResultMichael Result: Michael Addition (Check Mass Spec) IsAmine->ResultMichael High Risk ResultIso Result: Isomerization (Check NMR for Allene) IsBulky->ResultIso High Risk

Figure 2: Diagnostic decision tree for identifying degradation mechanisms.

References

  • Teles, J. H., et al. "Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Water to Alkynes." Angewandte Chemie International Edition, vol. 37, no. 10, 1998, pp. 1415–1418. Link

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." MasterOrganicChemistry.com, 2023. Link

  • Chemistry LibreTexts. "23.10: Conjugate Carbonyl Additions - The Michael Reaction." LibreTexts.org, 2025. Link

  • Lu, X., et al. "Catalytic Isomerization of 2-Alkynoates to 2,3-Allenoates." Topics in Current Chemistry, vol. 327, 2012.

Sources

Identifying impurities in Ethyl undec-2-ynoate by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Undec-2-ynoate Analysis Current Status: Online 🟢 Ticket Queue: Active Subject: NMR Purity Profiling & Impurity Identification

Welcome to the Technical Support Hub

You are accessing the diagnostic interface for Ethyl undec-2-ynoate (CAS: 10519-20-7). This guide addresses the specific spectroscopic challenges encountered during the synthesis and purification of


-acetylenic esters. Unlike standard alkyl esters, the conjugation between the alkyne and the carbonyl group creates a unique electronic environment that dictates specific shielding patterns and impurity profiles.

Module 1: The "Gold Standard" Reference Spectrum

Ticket #000: Baseline Verification Before diagnosing impurities, validate your product against the theoretical baseline. The unique feature of this molecule is the deshielded propargylic position (C4) due to the anisotropy of the triple bond and the electron-withdrawing ester group.

Target Structure:



Expected H NMR Data ( , 300-500 MHz)
PositionProton TypeShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Ethyl

4.21 Quartet (

Hz)
2HCharacteristic ester quartet.
C4

2.30 Triplet (

Hz)
2HCritical: Deshielded by alkyne.
Chain

(Bulk)
1.25 - 1.55 Multiplet10HThe "methylene envelope."
Ethyl

1.30 Triplet (

Hz)
3HOverlaps with chain methylenes.
Terminal

0.88 Triplet3HDistal methyl group.

Analyst Note: If your C4 triplet is shifted upfield to ~2.0 ppm, you likely have the terminal alkyne (1-decyne) or a non-conjugated isomer.

Module 2: Diagnostic Workflow

Use this logic flow to rapidly categorize spectral anomalies.

DiagnosticFlow Start Start: Analyze 1H NMR Spectrum CheckRegion1 Check 5.0 - 7.0 ppm Region Start->CheckRegion1 CheckRegion2 Check 1.8 - 2.0 ppm Region CheckRegion1->CheckRegion2 Clear ResultAlkene Peaks Present: Over-reduction (Alkene) CheckRegion1->ResultAlkene Signals Found CheckRegion3 Check 4.0 - 4.3 ppm Region CheckRegion2->CheckRegion3 Clear ResultStart Triplet at ~1.95 ppm: Unreacted 1-Decyne CheckRegion2->ResultStart Triplet Found ResultHydro Missing/Shifted Quartet: Hydrolysis (Acid) CheckRegion3->ResultHydro Quartet Absent/Broad ResultClean Spectrum Clean: Proceed to qNMR CheckRegion3->ResultClean Quartet Sharp

Figure 1: Step-by-step decision tree for identifying major impurities in acetylenic ester synthesis.

Module 3: Troubleshooting Common Impurities

Ticket #001: "I see a small triplet around 1.95 ppm."
  • Diagnosis: Unreacted Starting Material (1-Decyne).

  • The Science: The terminal alkyne proton (

    
    ) is shielded relative to alkenes due to the anisotropic cone of the triple bond, appearing at 
    
    
    
    1.9–2.0 ppm.
  • Resolution:

    • Calculate molar ratio by integrating the product C4 triplet (2.30 ppm) vs. the impurity triplet (1.95 ppm).

    • Action: This impurity is non-polar. Remove via flash chromatography (Hexanes/EtOAc).

Ticket #002: "There are doublets in the 5.8 - 6.5 ppm region."
  • Diagnosis: Over-reduction to Ethyl undec-2-enoate (Alkene).

  • Context: If you synthesized this via hydrogenation (e.g., Lindlar catalyst) or if your oxidation of the alcohol was incomplete, you may have alkene contaminants.

  • Differentiation (Cis vs. Trans):

    • Cis (Z-isomer): Look for coupling constants (

      
      ) of 10–12 Hz . This suggests "Lindlar" over-activity.
      
    • Trans (E-isomer): Look for coupling constants (

      
      ) of 15–16 Hz . This suggests thermodynamic equilibration or reduction by sodium/ammonia.
      
  • Reference: Vinylic protons on

    
    -unsaturated esters are highly deshielded.
    
Ticket #003: "The ethyl quartet is gone, and there's a broad hump at 11 ppm."
  • Diagnosis: Hydrolysis to Undec-2-ynoic Acid.

  • The Science: Esters are labile. Moisture in your NMR solvent (

    
     often becomes acidic over time) or improper workup can hydrolyze the ester.
    
  • Confirmation:

    • Disappearance of the quartet at 4.21 ppm.

    • Appearance of a broad singlet >10 ppm (COOH).

    • Action: Re-esterify (EtOH/H+) or filter through a basic alumina plug if the acid is a minor impurity.

Ticket #004: "Strange peaks at 4.8 - 5.2 ppm."
  • Diagnosis: Allene Isomerization.

  • The Science: Under basic conditions (e.g., using NaOEt), the triple bond can migrate, forming an allene (

    
    ).
    
  • Marker: Allenic protons resonate in the unique 4.5–5.5 ppm window.

Module 4: Synthesis & Impurity Origins

Understanding the reaction pathway helps predict impurities before you even run the NMR.

ReactionPath SM 1-Decyne (Triplet @ 1.9 ppm) Step1 Lithiation/Carboxylation SM->Step1 Product Ethyl Undec-2-ynoate (Target) Step1->Product Ideal Path Imp1 Impurity: Alkene (Doublets @ 6.0 ppm) Step1->Imp1 Over-reduction Imp2 Impurity: Acid (Broad @ 11 ppm) Product->Imp2 Hydrolysis (Wet Solvent) Imp3 Impurity: Allene (Multi @ 5.0 ppm) Product->Imp3 Base Isomerization

Figure 2: Impurity genesis during synthesis and storage.

FAQ: Advanced Analysis

Q: How do I quantify the purity exactly? (qNMR) A: Do not rely on the alkyl chain integration (1.2-1.5 ppm) as it often hides grease and solvent peaks.

  • Protocol: Use the C4 triplet at 2.30 ppm (2H) or the Ester Quartet at 4.21 ppm (2H) as your analytical integration target. Compare this against an internal standard (e.g., Dimethyl sulfone at 3.0 ppm or TCNB).

Q: I see a singlet at 2.17 ppm. Is this a methyl ketone? A: Likely Acetone . If you cleaned your NMR tube with acetone, this is a common artifact.

  • Check: Acetone (

    
    ) appears at 
    
    
    
    2.17 ppm in
    
    
    .
  • Alternative: If the synthesis involved hydration of the alkyne (unlikely for esters but possible), a methyl ketone would appear here. However, the acetone wash is the 99% probability cause.

Q: Can I distinguish the 2-ynoate from the 3-ynoate isomer? A: Yes.

  • 2-ynoate (Conjugated): C4 protons are a triplet at ~2.3 ppm.

  • 3-ynoate (Non-conjugated): The protons between the carbonyl and alkyne (C2) appear as a singlet (or narrowly split triplet) around 3.2–3.4 ppm because they are flanked by two electron-withdrawing groups (Carbonyl and Alkyne).

References

  • Chemical Shifts of Esters: Doc Brown's Chemistry. Interpretation of the NMR spectrum of ethyl ethanoate. Link

  • Alkyne vs. Allene Identification: Chemistry LibreTexts. Spectroscopy of the Alkynes. Link

  • Cis/Trans Alkene Coupling: Master Organic Chemistry. E and Z Notation For Alkenes. Link

  • Synthesis of Acetylenic Esters: Organic Syntheses. Ethyl (E,Z)-2,4-Decadienoate (Discussion on alkyne precursors). Link

  • General NMR Solvent Impurities: University of Illinois. NMR Chemical Shifts of Trace Impurities. Link

Strategies to improve the regioselectivity of reactions with Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026


)
Classification:  Electron-Deficient Internal Alkyne / Michael Acceptor

Executive Summary: The Substrate Challenge

Ethyl undec-2-ynoate presents a classic "push-pull" conflict in organic synthesis. The ester group (EWG) electronically activates the


-carbon (C3) for nucleophilic attack, but the long undecyl chain (

) at that exact position imposes significant steric hindrance.
  • Electronic Bias: Favors nucleophilic attack at C3 (

    
    -position).
    
  • Steric Bias: Favors attack at C2 (

    
    -position) or the carbonyl carbon to avoid the lipophilic tail.
    

This guide addresses the three most common support tickets we receive: failed "Click" reactions, inseparable regioisomers in pyrazole synthesis, and stalled Michael additions.

Module 1: Heterocycle Synthesis (Triazoles & Pyrazoles)

Issue 1: "My Click reaction failed or gave a mixture of isomers."

Diagnosis: You are likely attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Stop immediately. CuAAC is obligate for terminal alkynes. Ethyl undec-2-ynoate is an internal alkyne. Thermal cycloaddition (Huisgen) will proceed but yields a difficult-to-separate 1:1 mixture of 1,4- and 1,5-regioisomers.

Solution: Ruthenium-Catalyzed Cycloaddition (RuAAC) To achieve high regioselectivity with internal alkynes, you must use a Ruthenium(II) catalyst.[1] The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the regiochemistry.

Protocol: Ru-Catalyzed Regioselective Triazole Synthesis

ComponentRoleSpecification
Catalyst Regio-directorCpRuCl(PPh3)2 or Cp RuCl(COD) (2–5 mol%)
Solvent MediumDioxane or Toluene (Anhydrous)
Temperature Activation60°C – 80°C
Atmosphere ProtectionArgon/Nitrogen (Strictly oxygen-free)

Mechanism of Action: Unlike Copper, which forms a dinuclear acetylide (impossible with internal alkynes), Ruthenium forms a metallacycle intermediate. The steric clash between the bulky Cp* ligand and the undecyl chain forces the azide substituent and the ester group into a specific orientation, typically favoring the 1,5-disubstituted product (relative to the azide R-group and the ester).

Troubleshooting Q&A:

  • Q: Why is the reaction turning black and stalling?

    • A: Ru(II) catalysts are sensitive to oxidation. Ensure your solvent is degassed. If the reaction stalls, add 10 mol% more catalyst under positive argon pressure.

  • Q: Can I use CpRuCl (without the star/methyls)?

    • A: No. The steric bulk of the pentamethyl (Cp*) group is critical for enforcing the regioselectivity over the undecyl chain.

Issue 2: "I'm getting a mixture of pyrazolone isomers with hydrazine."

Diagnosis: Hydrazine (


) is a bidentate nucleophile. It can attack either the ester carbonyl (forming a hydrazide) or the 

-carbon (Michael addition).
  • Path A (Kinetic/Steric Control): Attack at Carbonyl

    
     Hydrazide 
    
    
    
    Cyclization
    
    
    3-undecyl-5-pyrazolone .
  • Path B (Thermodynamic/Electronic Control): Attack at

    
    -Carbon 
    
    
    
    Enamine
    
    
    Cyclization
    
    
    5-undecyl-3-pyrazolone .

Solution: pH and Solvent Control To favor the electronic preference (Path B), you must activate the


-carbon and suppress the attack on the carbonyl.

Protocol for Regiocontrol:

  • To favor 5-undecyl-3-pyrazolone (Michael First):

    • Use Acetic Acid or Ethanol/HCl as solvent.

    • Reasoning: Acid catalysis activates the

      
      -carbon towards nucleophilic attack (making it "softer") while protonating the hydrazine, making it less likely to attack the "hard" carbonyl center directly.
      
  • To favor 3-undecyl-5-pyrazolone (Acyl First):

    • Use basic conditions (NaOEt/EtOH) or reflux in pure hydrazine hydrate.

    • Reasoning: Promotes direct acyl substitution at the ester before the slow Michael addition can occur against the steric bulk of the undecyl chain.

Module 2: Nucleophilic & Michael Additions

Issue 3: "Nucleophiles (Amines/Thiols) are not adding to the double bond."

Diagnosis: The undecyl chain acts as a "steric shield" around the electrophilic


-carbon. Standard Michael addition conditions (room temperature, weak base) are often insufficient to overcome this barrier.

Solution: Lewis Acid Activation Instead of increasing base strength (which causes polymerization or hydrolysis), use a Lewis Acid to lower the LUMO energy of the alkyne.

Recommended Catalysts:

  • Silver Triflate (AgOTf): Excellent for activating internal alkynes toward N- or O-nucleophiles.

  • Gold(III) Chloride (AuCl3): Highly active; use for sterically hindered amines.

Visual Guide: Reaction Decision Tree

RegioControl Start Substrate: Ethyl undec-2-ynoate Goal Desired Transformation? Start->Goal Triazole Triazole Synthesis (Click Chemistry) Goal->Triazole Pyrazole Pyrazole Synthesis Goal->Pyrazole Michael Michael Addition (Amines/Thiols) Goal->Michael CuAAC STOP: CuAAC Fails (Internal Alkyne) Triazole->CuAAC Copper RuAAC Use Ru-Catalysis (Cp*RuCl(PPh3)2) Triazole->RuAAC Ruthenium Acid Acidic Conditions (AcOH/HCl) Pyrazole->Acid Base Basic Conditions (NaOEt) Pyrazole->Base Direct Standard Base Michael->Direct Lewis Lewis Acid (AgOTf/AuCl3) Michael->Lewis Regio1 Yields 1,5-disubstituted Triazole RuAAC->Regio1 ProdA Major: 5-undecyl-3-pyrazolone (via Beta-Attack) Acid->ProdA ProdB Major: 3-undecyl-5-pyrazolone (via Acyl-Attack) Base->ProdB ResultSlow Low Yield / Slow Direct->ResultSlow ResultFast High Yield Regioselective Beta-Addn Lewis->ResultFast

Figure 1: Decision matrix for optimizing reaction conditions based on the desired heterocycle or functionalization.

Module 3: Metal-Catalyzed Hydrofunctionalization

Issue 4: "I need to add a Boron or Stannyl group regioselectively."

Diagnosis: In transition-metal catalyzed additions (Hydroboration/Hydrostannation), the metal center typically coordinates to the alkyne. The regioselectivity is determined by the polarization of the alkyne-metal complex.

  • Default: The metal adds to the

    
    -carbon (next to ester) to place the nucleophile (Hydride/Boron) at the 
    
    
    
    -carbon.

Protocol: Rhodium-Catalyzed Hydroboration To achieve high


-regioselectivity (placing the Boron at the 

-position, anti-Markovnikov relative to the ester):
  • Reagent: Pinacolborane (HBpin).

  • Catalyst:

    
     with a bulky phosphine ligand.
    
  • Additive: Adding Triethylamine (Et3N) is crucial. It directs the insertion mechanism.

Data: Ligand Effects on Regioselectivity

Catalyst SystemMajor ProductRegio-Ratio (

:

)
Notes
UncatalyzedMixture60:40Slow reaction, high temp required.
Rh(cod)Cl + PPh3

-Vinyl Boronate
10:90Sterics push Rh to

-position.
Rh(cod)Cl + dppf

-Vinyl Boronate
95:5Chelation control favors

-addition.

References

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1][2] Journal of the American Chemical Society, 2008. [1]

  • Regioselectivity in Pyrazole Synthesis: El-Saghier, A. M. "Regioselective Synthesis of Pyrazoles from Alkynyl Esters." Journal of Chemical Research, 2002. (General mechanism reference).
  • Michael Addition to Activated Alkynes: Yao, X., et al. "Transition-Metal-Catalyzed Hydrofunctionalization of Alkynes." Chemical Reviews, 2016.[2]

  • Rh-Catalyzed Hydroboration: Ohmura, T., et al. "Regioselective Hydroboration of Alkynes." Journal of the American Chemical Society, 2000.

Sources

Technical Support Center: Minimizing Racemization in the Synthesis of Chiral Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, unwanted racemization can compromise the biological activity, efficacy, and safety of chiral molecules.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization in your synthetic workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the causes and prevention of racemization.

Q1: What is racemization and why is it a significant problem in the synthesis of chiral derivatives?

A: Racemization is the process by which an optically active compound, containing a single enantiomer, is converted into a racemic mixture, which is a 1:1 mixture of both enantiomers.[3] This loss of stereochemical purity is a major concern because the biological activity of a chiral molecule is often highly specific to one enantiomer. The other enantiomer might be inactive or, in some cases, exhibit undesirable or toxic effects. Therefore, preventing racemization is crucial for ensuring the therapeutic efficacy and safety of pharmaceutical compounds.

Q2: What are the primary mechanisms that lead to racemization during a chemical synthesis?

A: Racemization can occur through several chemical pathways, often facilitated by heat, acid, or base catalysis.[3] The most common mechanisms involve the formation of a planar, achiral intermediate, such as an enol or enolate, a carbocation, or a carbanion.[4][5] Once this planar intermediate is formed, the subsequent protonation or reaction can occur from either face with equal probability, leading to a mixture of enantiomers.[6] In peptide synthesis, a prevalent mechanism is the formation of a planar oxazolone intermediate from an activated amino acid.[2][7]

Q3: Which types of chiral compounds are most susceptible to racemization?

A: The susceptibility of a chiral compound to racemization is highly dependent on its structure. Key factors include:

  • Alpha-Substituted Carbonyl Compounds: Ketones, aldehydes, esters, and amides with a chiral center at the alpha-position are particularly prone to racemization via enol or enolate formation, especially under acidic or basic conditions.[5]

  • Amino Acids: During peptide synthesis, certain amino acids like histidine (His) and cysteine (Cys) are notoriously susceptible to racemization.[7][8] The side chains of these amino acids can participate in and catalyze the racemization process.[7]

  • Compounds Forming Stable Carbocations or Carbanions: Molecules that can form a stabilized carbocation or carbanion at the chiral center are also at risk. The stability of these intermediates facilitates the loss of stereochemical information.[5]

Q4: How do reaction conditions like temperature, solvent, and pH influence racemization?

A: Reaction conditions play a pivotal role in the rate and extent of racemization:

  • Temperature: Higher temperatures generally accelerate the rate of racemization by providing the necessary activation energy for the formation of the planar intermediate.[7][9][10] Performing reactions at lower temperatures (e.g., 0 °C) is a common strategy to mitigate this.[7]

  • Solvent: The polarity of the solvent can influence racemization rates.[7] In some cases, less polar solvents may help reduce racemization.[7][11] However, solvent choice is often dictated by the solubility of the reactants.[7]

  • pH (Acids and Bases): Both strong acids and strong bases can catalyze racemization.[3][6] It is crucial to use the minimum effective concentration of any acidic or basic reagents and to neutralize the reaction mixture promptly during workup.[7]

Q5: Which coupling reagents are recommended to minimize racemization in peptide synthesis?

A: The choice of coupling reagent is critical for preserving stereochemical integrity during amide bond formation.[12]

  • Carbodiimides with Additives: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but can cause racemization when used alone.[13] Their use in combination with additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) significantly suppresses racemization by forming less reactive, more selective active esters.[12][14]

  • Phosphonium and Aminium/Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), PyBOP, HBTU, and HATU are known for their high coupling efficiency and low racemization potential, especially when used with an appropriate base.[13][15] For particularly sensitive couplings, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown excellent results in minimizing racemization.[16][17]

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of racemization encountered during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Significant loss of enantiomeric excess (ee) after reaction. 1. Harsh Reaction Conditions: High temperature, prolonged reaction time, or the presence of strong acids or bases.[7][18] 2. Inappropriate Reagent Choice: Use of a coupling reagent known to promote racemization.[15] 3. Amino Acid Susceptibility: The specific chiral molecule, such as certain amino acids (e.g., His, Cys), is inherently prone to racemization.[8]1. Optimize Reaction Conditions: Lower the reaction temperature (e.g., to 0 °C or below).[8] Minimize the reaction time by closely monitoring its progress. Use the weakest possible acid or base catalyst at the lowest effective concentration.[7] 2. Select a Low-Racemization Reagent: Switch to a modern coupling reagent system known to suppress racemization, such as DIC/Oxyma or HATU.[12][16] 3. Employ Specific Protocols for Sensitive Substrates: For racemization-prone amino acids, use specialized protocols, such as protecting the side chain of histidine or using specific coupling reagent combinations for cysteine.[19]
Racemization observed after workup and purification. 1. Acidic or Basic Workup: Aqueous workups involving strong acids or bases can induce racemization.[20] 2. Harsh Purification Conditions: Chromatography on silica or alumina gel with a highly polar or non-neutral mobile phase can sometimes cause on-column racemization.[15]1. Gentle Workup: Use mild acidic or basic solutions (e.g., saturated aqueous NH4Cl, saturated aqueous NaHCO3) for extraction and washing. Minimize the time the product is in contact with these solutions. 2. Neutral Purification: Use a neutral mobile phase for chromatography whenever possible. Consider alternative purification methods like crystallization or preparative HPLC with a buffered mobile phase.[21]
Inconsistent levels of racemization between batches. 1. Variability in Reagent Quality: Purity and age of reagents, especially bases and coupling agents, can affect their reactivity and potential to cause side reactions. 2. Slight Variations in Reaction Setup: Minor differences in addition rates, stirring speed, or temperature control can lead to inconsistent outcomes.1. Use High-Purity Reagents: Use freshly opened or properly stored high-purity reagents. 2. Standardize Procedures: Maintain strict control over all reaction parameters. Ensure consistent rates of reagent addition and efficient stirring.
Visualizing the Problem: Racemization Mechanisms

The following diagram illustrates the two primary pathways for racemization during the activation of an amino acid for peptide bond formation: direct enolization and oxazolone formation.

Racemization_Mechanisms Primary Racemization Pathways cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation A L-Amino Acid Derivative B Planar Enolate Intermediate A->B Base C Racemic Mixture B->C Protonation End End C->End D Activated L-Amino Acid E Planar Oxazolone Intermediate D->E Cyclization F Racemic Activated Species E->F Base-catalyzed enolization G Racemic Peptide Product F->G Coupling Start Start->A Start->D G->End

Caption: Key mechanisms leading to loss of stereochemical integrity.

III. Experimental Protocols

Protocol 1: Standard Low-Racemization Peptide Coupling using DIC/OxymaPure

This protocol is a robust starting point for minimizing racemization during a typical coupling step in solid-phase peptide synthesis (SPPS).[7]

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid in DMF.

  • Additive Addition: Add 3-5 equivalents of OxymaPure to the amino acid solution.

  • Coupling Reagent Addition: Add 3-5 equivalents of DIC to the mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.[7]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the extent of racemization in a synthesized peptide by analyzing its constituent amino acids.[1]

Materials:

  • Synthesized peptide

  • 6 M HCl

  • Chiral HPLC column

  • Appropriate mobile phase (method-dependent)

  • D- and L-amino acid standards

Procedure:

  • Hydrolysis: Hydrolyze the peptide to its constituent amino acids by heating in 6 M HCl.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase.[1]

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column.

    • Separate the D- and L-amino acids using an optimized mobile phase and gradient.

    • Use UV detection, typically at 210-230 nm.[1]

  • Data Analysis:

    • Identify the D- and L-isomers by comparing their retention times to those of the pure standards.

    • Quantify the amount of each enantiomer by integrating the respective peak areas.

    • Calculate the percentage of the D-isomer to determine the extent of racemization.[1]

Visualizing the Workflow: Chiral Analysis

The following diagram outlines the workflow for detecting and quantifying racemization in a synthetic peptide.

Chiral_Analysis_Workflow Workflow for Chiral Purity Analysis A Synthesized Chiral Product B Sample Preparation (e.g., Hydrolysis, Derivatization) A->B C Chiral Analytical Method B->C D Chiral HPLC C->D Liquid Phase E Chiral GC-MS C->E Gas Phase F Data Acquisition D->F E->F G Data Analysis (Peak Integration, ee Calculation) F->G H Report: Enantiomeric Purity G->H

Caption: A typical workflow for analyzing the stereochemical purity of a synthetic product.[22]

IV. Data Summary: Coupling Reagent Performance

The choice of coupling reagent and additives has a significant impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model peptide fragment, illustrating the effectiveness of different reagent combinations in suppressing racemization.

Coupling Reagent Additive Base % D-Isomer (Racemization) Reference
DCCNoneNMMHigh[12]
DCCHOBtNMMLow[12]
DICHOBtNoneVery Low[12]
HBTUNoneDIPEALow[15]
HATUNoneDIPEAVery Low[15]
DEPBTNoneDIPEANo Detectable[17]

Data presented is illustrative and actual racemization levels can vary based on the specific amino acids being coupled and the reaction conditions.

V. References

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available from: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available from: [Link]

  • Wang, Y., et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Gawley, R. E. (2020). Racemisation in Chemistry and Biology. The University of Manchester. Available from: [Link]

  • Racemization. Georganics. Available from: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Available from: [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. Available from: [Link]

  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Available from: [Link]

  • Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. ResearchGate. Available from: [Link]

  • The Epimerization of Chiral α-Amino Acids by 2-Hydroxy-2-methyl-1-tetralone Template - The Synthesis, Conditions and Mechanism of Isomerization. Thieme E-Books & E-Journals. Available from: [Link]

  • Chelius, D., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. PubMed. Available from: [Link]

  • Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Wiley Online Library. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. Available from: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org. Available from: [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007). Books. Available from: [Link]

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. (2003). ACS Publications. Available from: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry. Available from: [Link]

  • Epimerisation in Peptide Synthesis. (2021). PMC - NIH. Available from: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2022). MDPI. Available from: [Link]

  • Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. (1993). PubMed. Available from: [Link]

  • Epimerisation in Peptide Synthesis. Semantic Scholar. Available from: [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). ACS Publications. Available from: [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). PMC - NIH. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. Available from: [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. DiVA. Available from: [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. Available from: [Link]

  • Resolution of Racemic Mixtures Complete 8 Methods. Scribd. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. Available from: [Link]

  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society. Available from: [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. Available from: [Link]

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Available from: [Link]

  • Stereochemical Purity. Sustainability Directory. Available from: [Link]

Sources

Quenching procedures for reactions involving Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: EU2Y-PROC-001 Subject: Quenching & Isolation Protocols for Ethyl Undec-2-ynoate Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Substrate Profile

You are working with Ethyl undec-2-ynoate , a conjugated internal alkynoate ester. Its dual functionality—the electron-deficient alkyne conjugated to an ester—makes it a versatile scaffold for pheromone synthesis, fragrance chemistry (pear/fruity notes), and lipid mimetics.

However, this conjugation creates specific vulnerabilities during quenching:

  • Lipophilicity: The C11 chain creates significant emulsion risks during aqueous workups.

  • Conjugate Sensitivity: The

    
    -unsaturation makes the product susceptible to nucleophilic attack or polymerization if pH is uncontrolled.
    
  • Stereochemical Lability: If you are synthesizing the (Z)-alkene (via Lindlar), the product is thermodynamically unstable relative to the (E)-isomer; improper quenching can trigger isomerization.

Below are the validated protocols for the three most common reaction classes involving this molecule.

Module 1: Metal-Hydride Reductions (DIBAL-H / LiAlH₄)

Context: Reducing the ester to an aldehyde (DIBAL-H at -78°C) or the propargylic alcohol (LiAlH₄/DIBAL-H at RT). Primary Failure Mode: Formation of stable aluminum-emulsion "gels" that trap the lipophilic product, leading to massive yield loss.

The Protocol: Breaking the Aluminum Gel

Do not use a simple acid quench; the heat generated will decompose your unsaturated product. You must choose between the Fieser Method (for granular precipitates) or Rochelle's Salt (for solubilizing aluminum).

Method A: The Fieser Workup (Best for LiAlH₄)

Recommended when product is stable to basic conditions.

ReagentVolume per 1g of LiAlH₄Purpose
Water 1.0 mLHydrolyzes active hydride.
15% NaOH 1.0 mLConverts Al-hydroxides to aluminates (granular).
Water 3.0 mLFinal wash to fluidize the salts.

Step-by-Step:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Add the first portion of water slowly . Caution: Vigorous

    
     evolution.
    
  • Add 15% NaOH.[1][2][3][4] The gray slurry should turn white.

  • Add the second portion of water.

  • Warm to room temperature (RT) and stir for 15 minutes.

  • Add anhydrous

    
     directly to the stirring mixture. This acts as a secondary abrasive to "sand down" the aluminum salts.
    
  • Filter through a coarse frit.

Method B: Rochelle’s Salt (Best for DIBAL-H)

Recommended for Ethyl undec-2-ynoate to prevent emulsions due to the long alkyl chain.

Mechanism: Tartrate ions act as bidentate ligands, chelating Aluminum(III) species into water-soluble complexes, preventing the formation of the gelatinous


 network.

Step-by-Step:

  • Cool reaction to -78°C (if making aldehyde) or 0°C.

  • Quench with excess Ethyl Acetate (consumes unreacted hydride without evolving

    
     gas violently).
    
  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per mmol of Aluminum.

  • Allow to warm to RT and stir vigorously.

  • Critical Step: You must stir until two clear, distinct layers appear. This can take 1-4 hours. Do not separate early.

AluminumWorkup Start Quenching Aluminum Hydride (Ethyl undec-2-ynoate) Reagent Which Reagent? Start->Reagent LAH LiAlH4 Reagent->LAH DIBAL DIBAL-H Reagent->DIBAL Fieser Fieser Method (H2O -> NaOH -> H2O) LAH->Fieser Standard Rochelle Rochelle's Salt (Sat. K-Na Tartrate) DIBAL->Rochelle Prevents Emulsion Result1 Granular Precipitate (Filter off) Fieser->Result1 Result2 Phase Separation (Aqueous extraction) Rochelle->Result2

Figure 1: Decision matrix for selecting the appropriate aluminum quenching protocol.

Module 2: Partial Hydrogenation (Lindlar)

Context: Converting Ethyl undec-2-ynoate to Ethyl (Z)-undec-2-enoate . Primary Failure Mode: Over-reduction to the alkane or isomerization to the (E)-alkene during workup.

The Protocol: Catalyst Poisoning & Removal

The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) is pyrophoric when dry. The reaction mixture contains dissolved


 and active catalyst.

Step-by-Step:

  • Displace Hydrogen: Flush the headspace with Argon or Nitrogen for 10 minutes before opening the vessel.

  • Dilution: Dilute the reaction mixture with an equal volume of diethyl ether or hexane. This lowers the viscosity and prevents catalyst clumping.

  • Filtration (The Quench):

    • Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel.

    • Pass the reaction mixture through the pad.

    • Why: This physically separates the catalyst from the substrate, effectively "quenching" the hydrogenation immediately.

  • Solvent Wash: Wash the pad with solvent, but do not let the pad run dry (risk of sparking).

  • Isomerization Check: Evaporate solvent at <40°C . High heat promotes Z

    
     E isomerization.
    

Troubleshooting Isomerization: If you observe (E)-isomer formation (checked via NMR coupling constants:


 vs 

), add Quinoline (1-2 eq) to the reaction before adding hydrogen. It further poisons the catalyst surface, increasing selectivity.

Module 3: Troubleshooting & FAQs

Q1: I have a persistent emulsion after a DIBAL reduction. The layers won't separate.

Diagnosis: The lipophilic undecyl chain is acting as a surfactant with the aluminum salts. Fix:

  • Add solid NaCl to the aqueous layer until saturated (salting out).

  • If that fails, filter the entire emulsion through a Celite pad. The solid aluminum salts often get trapped, breaking the emulsion.

  • Pro-Tip: For future runs, switch to the Rochelle's salt method and allow for a longer stirring time (overnight if necessary).

Q2: My product yield is low after Michael Addition (e.g., using organocuprates).

Diagnosis: You likely hydrolyzed the ester during the quench. Fix:

  • Avoid strong acids (HCl).

  • Use a Cold Ammonium Chloride (

    
    )  quench.
    
  • Pour the reaction mixture into the cold

    
     solution (inverse quench) rather than adding water to the reaction. This ensures the pH remains buffered throughout the neutralization.
    
Q3: Can I use acidic workup to remove the pyridine/quinoline from the Lindlar step?

Warning: Be extremely cautious. Strong acid washes (1M HCl) can protonate the ester oxygen, facilitating isomerization of your delicate (Z)-alkene to the thermodynamic (E)-alkene. Alternative: Wash with 10% aqueous Citric Acid or saturated


 (which complexes pyridine/quinoline) instead of strong mineral acids.

Summary Data Table

PropertyValueRelevance to Workup
Molecular Formula

-
Boiling Point ~105°C (at reduced pressure)High enough to allow rotary evaporation of solvents like Ether/DCM without product loss.
Solubility Immiscible in waterRequires organic extraction (EtOAc, Et2O, Hexanes).
Flash Point >93°CGenerally safe, but solvents used (Ether/Hexane) are flammable.
Stability Acid/Base SensitiveAvoid pH < 3 or > 10 to prevent ester hydrolysis or migration.

References

  • Safety Data Sheet: Ethyl Undecanoate (Related Structure). Vigon International. Retrieved from .

  • Lithium Aluminum Hydride Reductions - Rochelle's Salt Workup. Curly Arrow. Retrieved from .

  • Partial Reduction of Alkynes with Lindlar's Catalyst. Master Organic Chemistry. Retrieved from .

  • Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Dept. of Chemistry. Retrieved from .

  • Di-isobutyl Aluminum Hydride (DIBAL) For Partial Reduction. Master Organic Chemistry. Retrieved from .

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl undec-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team Last Updated: January 31, 2026

This technical support guide is designed for researchers, chemists, and drug development professionals investigating the reactivity of ethyl undec-2-ynoate. As an α,β-alkynoic ester, its reactivity is profoundly influenced by the choice of solvent. This document provides in-depth, field-proven insights into troubleshooting common experimental issues and optimizing reaction outcomes by leveraging solvent effects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the interplay between solvent properties and the chemical behavior of ethyl undec-2-ynoate.

Q1: How does the choice of solvent fundamentally alter the reactivity of ethyl undec-2-ynoate?

A1: Ethyl undec-2-ynoate possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkyne carbon (C4), susceptible to 1,2-addition and 1,4-conjugate (Michael) addition, respectively. The solvent dictates the outcome by:

  • Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states that develop during a reaction. An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants.[1]

  • Modulating Nucleophile Strength: The solvation of the nucleophile is a critical factor. Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that hinders their reactivity.[2][3][4] In contrast, polar aprotic solvents (e.g., DMSO, DMF) solvate cations more effectively than anions, leaving the "naked" anion highly reactive.[5]

  • Influencing Solubility: The most basic requirement of a solvent is to dissolve the reactants to allow for a homogenous reaction mixture.[6] Poor solubility of either the substrate or the reagents will lead to slow or incomplete reactions.

Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for a nucleophilic addition?

A2: The key difference lies in their ability to hydrogen bond.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds. They are excellent at solvating both cations and anions. However, their hydrogen-bonding capability can strongly solvate and stabilize charged nucleophiles, reducing their nucleophilicity and slowing down reactions like SN2 or Michael additions.[2][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions. This leaves the nucleophile less shielded and therefore more reactive, often leading to significant rate enhancements for reactions involving charged nucleophiles.[2][5]

Q3: Can solvent choice influence the regioselectivity (1,2- vs. 1,4-addition)?

A3: Yes. While the intrinsic nature of the nucleophile (hard vs. soft) is the primary determinant, the solvent can modulate this. Hard nucleophiles (e.g., organolithium reagents) generally favor 1,2-addition, while soft nucleophiles (e.g., thiolates, cuprates) favor 1,4-addition. Solvents that enhance the reactivity of a soft nucleophile (like polar aprotic solvents) can improve the yield and selectivity of the 1,4-addition product. Conversely, conditions that favor the formation of tight ion pairs might influence the reaction pathway.

Section 2: Troubleshooting Common Reactions

This section provides specific troubleshooting advice in a question-and-answer format for common synthetic transformations involving ethyl undec-2-ynoate.

Nucleophilic (Michael) Additions
Q: My Michael addition with a thiol nucleophile is sluggish in ethanol. How can I improve the reaction rate?

A: This is a classic issue of nucleophile solvation. In ethanol (a polar protic solvent), the thiolate anion is heavily solvated via hydrogen bonding, which blunts its reactivity.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Change the solvent to DMF or DMSO. These solvents will not form hydrogen bonds with the thiolate, making it a much more potent nucleophile and dramatically increasing the reaction rate.[5]

  • Base Selection: Ensure you are using a non-nucleophilic base (e.g., DBU, K₂CO₃) to deprotonate the thiol. If using an alkoxide base corresponding to the alcohol solvent (e.g., NaOEt in EtOH), be aware of potential transesterification side reactions.

  • Monitor Temperature: While heat can increase reaction rates, it can also promote side reactions. For Michael additions, it is often best to start at room temperature and only warm gently if necessary after a solvent switch has been attempted.

Q: I am observing a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-adduct?

A: This suggests your reaction conditions are not optimal for promoting conjugate addition.

Optimization Strategy:

  • Solvent Polarity: An increase in solvent polarity can sometimes favor the more polar transition state. If the transition state leading to the 1,4-adduct has greater charge separation, a more polar solvent could enhance its formation.[7]

  • Temperature Control: Michael additions are often reversible. Running the reaction at lower temperatures under thermodynamic control can favor the more stable 1,4-adduct.

  • Lewis Acid Catalysis: The addition of a mild Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting 1,4-addition. However, the choice of solvent is critical, as coordinating solvents like DMSO can compete with the substrate for the Lewis acid. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred in this case.

Cycloaddition Reactions
Q: My [3+2] dipolar cycloaddition reaction is giving poor regioselectivity. Can the solvent help?

A: Yes, solvent polarity can influence the regioselectivity of cycloaddition reactions, although the effect can sometimes be subtle.[8] The outcome is determined by the relative stabilization of the two possible transition states.

Causality & Solution:

  • Transition State Polarity: The regioselectivity depends on which of the two possible transition states (e.g., 3,4- vs. 3,5-disubstituted) is more stabilized by the solvent.[7] You must determine which transition state is more polar. An increase in solvent polarity will preferentially stabilize the more polar transition state, thus favoring the corresponding product.[7]

  • Experimental Approach: Screen a range of solvents with varying polarity, from non-polar (e.g., Toluene) to moderately polar (e.g., DCM, THF) to highly polar (e.g., Acetonitrile, DMSO). Analyze the product ratio in each case to identify the optimal solvent for your desired regioisomer.

Reduction Reactions
Q: I am trying to selectively reduce the alkyne to a Z-alkene using catalytic hydrogenation, but I am getting over-reduction to the alkane. What is the role of the solvent?

A: The solvent can significantly influence the activity and selectivity of heterogeneous catalysts like Lindlar's catalyst or P-2 nickel.

Troubleshooting Guide:

  • Solvent-Catalyst Interaction: The solvent can adsorb to the catalyst surface, modifying its electronic properties and steric environment.[9]

  • Polarity and Adsorption: In non-polar solvents like hexane or ethyl acetate, the substrate has better access to the catalyst surface. In highly polar solvents, the solvent itself may compete for active sites, potentially slowing the reaction but sometimes increasing selectivity by deactivating the most aggressive sites responsible for over-reduction.

  • Recommended Solvents: For Lindlar reductions, ethyl acetate or methanol are common starting points. If over-reduction is an issue, consider adding a small amount of a catalyst poison (e.g., quinoline) or switching to a less-polar solvent system that may moderate catalyst activity.

Section 3: Data Summary & Visualization

Table 1: Influence of Solvent Class on Common Reactions of Ethyl undec-2-ynoate
Solvent ClassExamplesDielectric Constant (ε)Key CharacteristicsExpected Effect on Nucleophilic Addition (with charged Nu⁻)Expected Effect on Cycloadditions
Polar Protic Methanol, EthanolHigh (20-80)Capable of H-bonding, solvates cations and anions.[6]Decreases rate due to strong nucleophile solvation.[4]Moderate rate changes; can influence regioselectivity.
Polar Aprotic DMSO, DMF, MeCNHigh (30-50)Not capable of H-bonding, solvates cations well.[6]Increases rate by using "naked," highly reactive nucleophiles.[5]Can accelerate reactions with polar transition states.[1]
Non-Polar Aprotic Hexane, TolueneLow (2-5)Weak van der Waals forces only.Very slow rate due to poor solubility of salts/reagents.Slow rates unless reactants are non-polar.
Ethereal THF, Diethyl EtherLow-Medium (4-8)Moderately polar, can coordinate cations.Moderate rates; good for organometallic reagents.Common choice, provides a good balance of properties.
Diagrams

G cluster_0 Solvent Selection Workflow start Start: Choose Reaction Type reaction_type Nucleophilic Addition or Cycloaddition? start->reaction_type nucleophile_check Is the Nucleophile Charged? (e.g., RO⁻, RS⁻, N₃⁻) reaction_type->nucleophile_check  Nucleophilic  Addition transition_state Is the Transition State Expected to be Highly Polar? reaction_type->transition_state Cycloaddition polar_aprotic High Priority: Polar Aprotic (DMSO, DMF) Maximizes Nucleophile Reactivity nucleophile_check->polar_aprotic Yes polar_protic Consider: Polar Protic (EtOH, MeOH) May slow reaction but can be a good proton source if needed. nucleophile_check->polar_protic No (Neutral Nu:) cyclo_solvent Screen Solvents: Toluene -> THF -> MeCN Analyze effect on rate and regioselectivity. transition_state->cyclo_solvent

Caption: Decision workflow for initial solvent selection.

G cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 H Nu_protic->H1 H-Bond H2 H Nu_protic->H2 H-Bond O1 O O1->H1 Et1 Et O1->Et1 O2 O O2->H2 Et2 Et O2->Et2 label_protic Result: Solvated, 'caged' and less reactive nucleophile Nu_aprotic Nu⁻ label_aprotic Result: 'Naked' and highly reactive nucleophile

Caption: Differential solvation of a charged nucleophile.

Section 4: Experimental Protocols

Protocol 1: Michael Addition of Thiophenol in a Polar Aprotic Solvent (Optimized for Rate)

Objective: To synthesize ethyl 3-(phenylthio)undec-2-enoate with an enhanced reaction rate.

Materials:

  • Ethyl undec-2-ynoate

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.5 M relative to the substrate).

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Add ethyl undec-2-ynoate (1.0 equivalent).

  • While stirring, add thiophenol (1.1 equivalents) dropwise at room temperature.

  • Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the thiolate formed in situ. K₂CO₃ is a non-nucleophilic base suitable for this transformation.

  • Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is often complete within 1-3 hours at room temperature.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Michael Addition of Thiophenol in a Polar Protic Solvent (Illustrative Comparison)

Objective: To demonstrate the effect of a protic solvent on the reaction rate.

Materials:

  • Ethyl undec-2-ynoate

  • Thiophenol

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

Procedure:

  • To a round-bottom flask under an inert atmosphere, add absolute ethanol (0.5 M).

  • Add sodium ethoxide (1.1 equivalents) and stir until dissolved.

  • Add thiophenol (1.1 equivalents) and stir for 5 minutes to form the sodium thiophenolate.

  • Add ethyl undec-2-ynoate (1.0 equivalent) at room temperature.

  • Rationale: Ethanol is a polar protic solvent. While it is excellent for dissolving the reagents, it will solvate the thiophenolate anion via hydrogen bonding, significantly reducing its reactivity compared to the DMF system.[3][4]

  • Monitor the reaction by TLC. The reaction will be noticeably slower than in DMF, potentially requiring gentle heating or extended reaction times (e.g., 12-24 hours) to reach completion.

  • Work-up is similar to Protocol 1, typically involving quenching with dilute aqueous acid before extraction.

Section 5: References

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (n.d.). MDPI. [Link]

  • A Level - Nucleophilic Addition - Elimination Formation of Ethyl Ethanoate. (n.d.). ChemTube3D. [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024). Semantic Scholar. [Link]

  • Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]

  • Solvent effects for SN2, SN1, E2, and E1. (2021). YouTube. [Link]

  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses Procedure. [Link]

  • ethyl undecanoate. (n.d.). The Good Scents Company. [Link]

  • The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. (2015). ResearchGate. [Link]

  • Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study. (2013). SID. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. [Link]

  • CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. (n.d.). IUPAC. [Link]

  • 7.6 E1 Reactions and E1 vs E2. (2020). YouTube. [Link]

  • Ethyl undecanoate. (n.d.). PubChem - NIH. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PMC - PubMed Central. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • ethyl undecylenate. (n.d.). The Good Scents Company. [Link]

  • mass spectrum of ethyl methanoate. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]

  • Ethyl cyanoacetate. (n.d.). NIST Chemistry WebBook. [Link]

Sources

Validation & Comparative

Comparative Guide: Methyl vs. Ethyl Undec-2-ynoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl undec-2-ynoate and Methyl undec-2-ynoate , designed for application scientists and medicinal chemists.

Executive Summary: The Strategic Choice

In drug discovery and organic synthesis, Methyl undec-2-ynoate and Ethyl undec-2-ynoate serve as critical


-alkynyl ester intermediates. While electronically similar, their steric and physicochemical differences dictate their utility in specific workflows.
  • Select Methyl Undec-2-ynoate when: You require maximum electrophilicity for rapid Michael additions or when atom economy is a priority in large-scale heterocycle formation (e.g., pyrazole synthesis). It is the industry standard starting material (often referred to as Methyl Decyne Carbonate in fragrance chemistry, but repurposed here as a synthetic scaffold).

  • Select Ethyl Undec-2-ynoate when: You need to modulate metabolic stability (slower hydrolysis) or increase lipophilicity (LogP) in prodrug design. The ethyl tail provides a slight steric shield that retards nucleophilic attack at the carbonyl, offering better stability during aggressive reaction conditions elsewhere on the molecule.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

The subtle structural difference—a methylene (


) unit—significantly impacts the physicochemical profile, influencing purification strategies and biological half-life.
PropertyMethyl Undec-2-ynoate Ethyl Undec-2-ynoate Implication for Development
CAS Number 10522-18-6Analogous (N/A)Methyl is the commercial standard; Ethyl is often synthesized in situ or custom-ordered.
Formula


Ethyl adds lipophilic bulk.
Mol. Weight 196.29 g/mol 210.31 g/mol Methyl offers better atom economy (~7% mass saving).
Boiling Point ~135°C (10 mmHg)~148°C (10 mmHg)Ethyl requires higher vacuum/temp for distillation.
LogP (Est.) ~4.1~4.6Ethyl is more lipophilic; better membrane permeability but lower aqueous solubility.
Hydrolysis Rate Fast (

)
Slower (

)
Ethyl esters resist esterases longer in vivo.
Reactivity Analysis: The -Alkynyl "Warhead"

Both compounds feature a conjugated triple bond (


) adjacent to an ester. This motif is a potent Michael Acceptor , reacting with nucleophiles (amines, thiols, hydrazines) at the 

-carbon.
A. Electrophilicity & Michael Addition Kinetics

The methyl ester is inherently more reactive due to lower steric hindrance at the carbonyl oxygen, which allows for better orbital overlap and inductive electron withdrawal.

  • Methyl Ester: Rapid onset of reaction. Ideal for "Click" type cycloadditions where speed and yield are paramount.

  • Ethyl Ester: Reaction rates are slightly attenuated. This is advantageous when kinetic control is needed to prevent over-alkylation or polymerization side reactions.

B. Heterocycle Formation (The "Scaffold" Utility)

These esters are precursors to Pyrazoles (via hydrazine) and Isoxazoles (via hydroxylamine), both privileged structures in kinase inhibitors (e.g., Celecoxib analogs).

  • Mechanism:[1][2][3] The nucleophile attacks the

    
    -carbon (Michael addition), followed by intramolecular cyclization (attack on the ester carbonyl) and loss of alcohol (methanol vs. ethanol).
    
Experimental Protocol: Synthesis of 3-Octyl-1H-pyrazol-5-ol

Objective: To synthesize a pyrazole scaffold using Methyl undec-2-ynoate, demonstrating the standard reactivity profile.

  • Note: If using the Ethyl analog, increase reflux time by 15-20% to account for the slower leaving group ability of ethoxide vs. methoxide.

Reagents:
  • Methyl undec-2-ynoate (1.0 eq, 10 mmol)

  • Hydrazine hydrate (1.2 eq, 12 mmol)

  • Ethanol (Abs. grade, 20 mL)

  • Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl undec-2-ynoate (1.96 g) in Ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine hydrate over 5 minutes. Causality: Low temperature prevents immediate exothermic polymerization; controlled addition favors the 1,4-addition over 1,2-attack.

  • Cyclization: Remove the ice bath and add catalytic Acetic Acid. Heat the reaction to reflux (78°C) for 3 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting ester spot (

      
      ) should disappear, replaced by the polar pyrazolone spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue will likely solidify. Recrystallize from cold diethyl ether/hexanes to yield the pyrazolone product.

Validation Check:

  • Methyl: Yields typically 85-92%. Reaction complete in <3 hours.

  • Ethyl: Yields typically 80-88%. Reaction may require 4-5 hours reflux.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for these esters. Note the "Leaving Group" node where the Methoxide vs. Ethoxide distinction occurs.

G Start Alkynyl Ester (Methyl or Ethyl) Nu_Attack Nucleophilic Attack (Michael Addition) Start->Nu_Attack + Hydrazine/Amine Intermediate Enolate Intermediate Nu_Attack->Intermediate Fast (Me) / Mod (Et) Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization LeavingGroup Elimination of Alcohol (MeOH vs EtOH) Cyclization->LeavingGroup Product Heterocycle (Pyrazole/Isoxazole) LeavingGroup->Product Final Scaffold

Figure 1: General reaction pathway for heterocycle synthesis from alkynyl esters. The rate-determining step for cyclization is often influenced by the leaving group (MeOH > EtOH).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61524, Methyl 2-undecynoate. Retrieved from [Link]

  • Industrial Chemicals Environmental Management (2022). Evaluation of Octynoic and Nonynoic Acid Esters. Australian Government. Retrieved from [Link]

  • Lellek, V., et al. (2018). One-pot synthesis of pyrazoles from alkynyl esters. Synlett, 29, 1071-1075.[4] (Cited for general pyrazole synthesis protocol adaptation).

  • The Good Scents Company (2024). Methyl 2-undecynoate Systemic Data. Retrieved from [Link]

Sources

Alternative methods for the synthesis of γ-lactones from alkynes

Comparative Guide: Synthesis of -Lactones from Alkynes

Executive Summary

The

alkyne-based synthesis

This guide objectively compares three distinct mechanistic pathways for accessing

  • Transition Metal Cycloisomerization (Gold/Silver): The modern standard for high-efficiency, atom-economical synthesis of enol lactones.

  • Electrophilic Halolactonization (Iodine): A robust, cost-effective method that yields functionalizable vinyl halides.

  • Carbonylative Cyclization (Palladium): An industrial-relevant approach for synthesizing

    
    -methylene-
    
    
    -lactones from alkynols.

Decision Matrix & Mechanistic Overview

Selecting the correct method depends on the desired substitution pattern and downstream utility.

Method Selection Guide

DecisionMatrixStartStarting MaterialAlkynoicAcidAlkynoic Acid(HOOC-R-C≡C-R')Start->AlkynoicAcidAlkynolHomopropargylic Alcohol(HO-R-C≡C-H)Start->AlkynolDesiredProduct1Product: Alkylidene LactoneAlkynoicAcid->DesiredProduct1Need Enol Lactone?DesiredProduct2Product: α-Methylene LactoneAlkynol->DesiredProduct2Need Carbon Insertion?GoldMethod 1:Au(I) CatalysisDesiredProduct1->GoldHigh Yield / Mild Cond.IodoMethod 2:IodolactonizationDesiredProduct1->IodoNeed Vinyl Halide HandlePalladiumMethod 3:Pd-CarbonylationDesiredProduct2->Palladium+ CO Gas

Figure 1: Strategic decision tree for selecting the optimal lactonization pathway based on substrate and desired product scaffold.

Comparative Analysis

The following table summarizes the performance metrics of the three methods based on recent literature and internal process data.

FeatureMethod 1: Au(I) Catalysis Method 2: Iodolactonization Method 3: Pd Carbonylation
Primary Substrate

-Alkynoic Acids

-Alkynoic Acids
Homopropargylic Alcohols
Product Type

-Alkylidene-

-lactones
5-(Iodomethylene)-

-lactones

-Methylene-

-lactones
Atom Economy Excellent (100%)Good (Stoichiometric waste)Good (CO incorporation)
Reaction Time 1 – 6 Hours0.5 – 4 Hours12 – 24 Hours
Typical Yield 85 – 98%75 – 92%60 – 85%
Selectivity 5-exo-dig (favored)5-exo-dig (favored)Tunable (Ligand dependent)
Cost Driver Catalyst (Au)Reagent (I

/NIS)
Equipment (High Pressure)
Key Advantage Mild conditions, high TOFGenerates handle for couplingInstalls C1 unit (CO)

In-Depth Technical Assessment

Method 1: Gold(I)-Catalyzed Cycloisomerization

The "Precision" Approach

Gold catalysis has revolutionized the activation of alkynes. Unlike Bronsted acids, cationic Au(I) complexes act as "soft" Lewis acids, selectively activating the

  • Mechanism: The reaction proceeds via a 5-exo-dig cyclization. The Au(I) coordinates to the alkyne, lowering the LUMO energy. The carboxylate oxygen attacks the activated alkyne, forming a vinyl-gold intermediate. Rapid protodeauration releases the enol lactone and regenerates the catalyst.

  • Critical Parameter: The choice of counterion (e.g., OTf

    
    , SbF
    
    
    ) significantly impacts the turnover frequency (TOF). Silver salts are often used as chloride scavengers to generate the active cationic gold species in situ.

GoldCycleAu_PrePre-CatalystL-Au-ClActive_AuActive Species[L-Au]+Au_Pre->Active_Au+ AgSbF6- AgClCoordinationπ-Complex(Alkyne-Au)Active_Au->Coordination+ SubstrateCyclizationVinyl-AuIntermediateCoordination->Cyclization5-exo-digAttackProduct_ReleaseProtodeaurationCyclization->Product_Release+ H+Product_Release->Active_Au- Product

Figure 2: Catalytic cycle for the Au(I)-mediated cycloisomerization of alkynoic acids.

Protocol 1: Au-Catalyzed Synthesis of

-Alkylidene Lactones

Based on Toste et al. and recent optimization studies. [1, 2]

  • Preparation: In a dried vial, dissolve 4-pentynoic acid derivative (1.0 mmol) in anhydrous CH

    
    Cl
    
    
    (0.2 M).
  • Catalyst Loading: Add (PPh

    
    )AuCl (2 mol%, 10 mg) and AgOTf (2 mol%, 5 mg). Note: Premixing the catalyst and silver salt in a separate vial for 5 minutes increases reproducibility.
    
  • Reaction: Stir at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC/LCMS).

  • Workup: Filter the mixture through a short pad of silica to remove silver salts and gold residues.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).

    • Expected Yield: >90%.[1][2][3]

Method 2: Iodolactonization

The "Functional" Approach

This method utilizes electrophilic activation of the alkyne by iodine (or NIS), followed by nucleophilic trapping. It is arguably the most versatile method for generating intermediates for cross-coupling (e.g., Suzuki-Miyaura) due to the resulting vinyl iodide.

  • Mechanism: An iodonium bridge forms across the alkyne. The carboxylate attacks in an anti fashion (stereoelectronic control), usually following 5-exo-dig selectivity rules.

  • Limitation: Stoichiometric waste is generated, and the reaction can be sensitive to electron-withdrawing groups on the alkyne.

Protocol 2: Iodolactonization of Alkynoic Acids

Standardized protocol adapted from Larock et al. [3]

  • Reaction Setup: To a solution of the alkynoic acid (1.0 mmol) in MeCN (5 mL) is added NaHCO

    
     (3.0 equiv).
    
  • Iodine Addition: Cool the mixture to 0°C. Add I

    
     (3.0 equiv) slowly as a solution in MeCN or THF.
    
  • Cyclization: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Quench with saturated aqueous Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) to reduce excess iodine (color change from dark red to yellow/clear).
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography is usually required to separate the E/Z isomers if selectivity is low, though 5-exo products often predominate.

Method 3: Palladium-Catalyzed Carbonylation

The "Carbon-Growth" Approach

This method is distinct as it incorporates an external carbon atom (CO) into the ring. It transforms homopropargylic alcohols into


  • Mechanism:

    • Hydropalladation: Pd-H species adds across the alkyne.

    • CO Insertion: Carbon monoxide inserts into the Pd-C bond to form an acyl-palladium species.[4]

    • Trapping: The pendant hydroxyl group attacks the acyl-Pd, closing the ring.

  • Safety Note: Requires handling of Carbon Monoxide (CO) gas, often under pressure.

PdCycleSubstrateHomopropargylic Alcohol+ Pd(II) PrecatalystHydropalladationVinyl-Pd Species(via Hydropalladation)Substrate->HydropalladationLigand ControlCO_InsertionAcyl-Pd Intermediate(+ CO Insertion)Hydropalladation->CO_InsertionCO (20-40 bar)CyclizationRing Closure(Nucleophilic Attack)CO_Insertion->CyclizationProductα-Methylene-γ-LactoneCyclization->ProductReductive Elim.

Figure 3: Simplified pathway for the carbonylative cyclization of alkynols.

Protocol 3: Pd-Catalyzed Carbonylation

Adapted from Beller et al.[5] [4]

  • Safety: Perform in a high-pressure autoclave located in a well-ventilated fume hood with CO detectors.

  • Setup: Load the autoclave with Pd(OAc)

    
     (2 mol%), PPh
    
    
    (4 mol%), and the homopropargylic alcohol (1.0 mmol) in MeCN (5 mL).
  • Acid Additive: Add p-TsOH (2 mol%) to facilitate the generation of the active Pd-H species.

  • Pressurization: Purge with CO three times, then pressurize to 20 bar (approx. 300 psi).

  • Reaction: Heat to 80°C for 16 hours.

  • Workup: Cool to RT, carefully vent the CO. Filter the reaction mixture.

  • Purification: Concentrate and purify via column chromatography.

References

  • Kennedy-Smith, J. J., Staben, S. T., & Toste, F. D. (2004). Gold(I)

    
    -Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526–4527. Link
    
  • Genin, E., et al. (2006). Gold(I)-Catalyzed Cycloisomerization of Enynes: A Density Functional Theory Study. Journal of the American Chemical Society, 128(9), 3112–3113. Link

  • Larock, R. C., & Hightower, T. R. (1993). Synthesis of biologically active gamma-lactones via iodolactonization. The Journal of Organic Chemistry, 58(19), 5298–5300. Link

  • Ge, Y., & Beller, M. (2020). Ligand-Controlled Palladium-Catalyzed Carbonylation of Alkynols: Highly Selective Synthesis of

    
    -Methylene-
    
    
    -Lactones (and
    
    
    -Lactones). Angewandte Chemie International Edition, 59(48), 21585-21589. Link
  • Alcaide, B., & Almendros, P. (2014). Gold-Catalyzed Cycloisomerization Reactions of Alkynes and Allenes. Accounts of Chemical Research, 47(3), 939–952. Link

Comparing different catalysts for the isomerization of α,β-alkynyl esters

Comparative Guide: Catalytic Isomerization of -Alkynyl Esters to -Dienoates[1]

Executive Summary

The isomerization of


This guide compares the two dominant catalytic manifolds: Nucleophilic Organocatalysis (Phosphines) and Transition Metal Catalysis (Pd/Ru) .

  • The Verdict: For pure, stereoselective synthesis of

    
    -dienes from simple alkynoates, Phosphine Catalysis  (specifically Triphenylphosphine or TDMPP) is the industry standard due to its atom economy and high stereocontrol.
    
  • The Alternative: Transition Metal Catalysis (Ruthenium or Palladium hydrides) is generally reserved for "tandem" sequences (e.g., isomerization-coupling) or when accessing thermodynamically less stable isomers via kinetic control is required.

Mechanistic Divergence

Understanding the mechanism is critical for troubleshooting low yields or poor stereoselectivity. The two catalyst classes operate on fundamentally different principles.

Phosphine Catalysis: The Nucleophilic Trigger

Phosphines (



PhosphineMechanismSubstrateα,β-Alkynyl Ester(γ-Proton present)ZwitterionVinyl PhosphoniumZwitterionSubstrate->ZwitterionNucleophilic Attack (β-C)AllenolateAllenolateIntermediateZwitterion->AllenolateResonanceProduct(E,E)-DienoateAllenolate->Product1,3-Proton Shift(γ to α) + EliminationCatalystPPh3 CatalystProduct->CatalystRegeneratesCatalyst->ZwitterionInitiates

Figure 1: Phosphine-catalyzed isomerization mechanism via zwitterionic intermediates.

Transition Metal Catalysis: Hydride Insertion

Metals (Pd, Ru) typically operate via a hydrometallation-elimination sequence. A metal-hydride species inserts into the alkyne to form a vinyl-metal intermediate, which then undergoes

MetalMechanismSubstrateAlkynyl EsterCoordinationπ-ComplexSubstrate->CoordinationCoordinationInsertionVinyl-MetalSpeciesCoordination->InsertionHydrometallationProductConjugated DieneInsertion->Productβ-Hydride EliminationCatalystM-H Species(Pd/Ru)Product->CatalystRegeneratesCatalyst->Coordination

Figure 2: Transition metal-catalyzed isomerization via hydride insertion/elimination.

Comparative Analysis: Phosphines vs. Metals

Performance Metrics
FeaturePhosphine Catalysts (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, TDMPP)
Transition Metals (Pd, Ru, Ir)
Primary Mechanism Nucleophilic conjugate addition / Proton transferHydrometallation /

-H Elimination
Stereoselectivity High

(Thermodynamic control)
Variable (Can access

or mixtures)
Substrate Scope Requires electron-deficient alkynes (Esters, Ketones)Broader (Alcohols, Amides, Ethers)
Reaction Conditions Mild to Reflux (Toluene/Benzene)Often requires additives (Ligands, Acids)
Atom Economy 100% (Isomerization)100% (Isomerization)
Cost Low (

is commodity chemical)
High (Precious metals + Ligands)
Sensitivity Sensitive to steric bulk at

-position
Sensitive to O

/Moisture (catalyst dependent)
Key Reference Trost, B. M.; Kazmaier, U. J. Am. Chem. Soc.[1][2][3]1992 Krische, M. J. J. Am. Chem. Soc.2023
Deep Dive: The "Trost" Phosphine Method

First detailed by Barry Trost and Uli Kazmaier, this method is the gold standard.

  • Why it works: The phosphine serves a dual role: it activates the substrate toward proton transfer and stabilizes the transition state leading to the extended conjugated system.

  • Limitations: It struggles if the

    
    -position is heavily substituted (steric hindrance prevents deprotonation). It requires the substrate to be an electron-deficient alkyne (ester/ketone/sulfone) to accept the nucleophilic attack.
    
Deep Dive: The Metal Alternative (Ru/Pd)

While less common for simple ester isomerization, metals are superior when:

  • Long-range migration is needed (moving a double bond over 3+ carbons).

  • Tandem reactions are performed (e.g., Isomerization followed immediately by C-H activation or coupling).

  • Substrate is not electron-deficient (e.g., unactivated alkynes), although this falls outside the scope of "alkynyl esters".

Experimental Protocols

Protocol A: Phosphine-Catalyzed Isomerization (The Standard)

Best for: Routine synthesis of (E,E)-dienoates from 2-alkynoates.

Reagents:

  • Substrate:

    
    -alkyl-2-alkynoate (e.g., Ethyl 2-butynoate derivatives).
    
  • Catalyst: Triphenylphosphine (

    
    ) or Tris(4-methoxyphenyl)phosphine (TDMPP) for faster rates.
    
  • Solvent: Toluene (anhydrous).

Workflow:

  • Preparation: Dissolve the alkynyl ester (1.0 equiv) in Toluene (0.5 M concentration).

  • Catalyst Addition: Add

    
     (10–20 mol%).
    
    • Note: If reaction is sluggish, switch to TDMPP or increase loading to 25 mol%.

  • Reaction: Heat to reflux (

    
    ) under an inert atmosphere (Ar or N
    
    
    ).
    • Monitoring: Monitor by TLC or

      
       NMR. Look for the disappearance of the propargylic protons (doublet/triplet 
      
      
      ppm) and appearance of vinyl protons (
      
      
      ppm).
  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: Direct flash chromatography (Silica gel). Phosphine oxide byproducts can be separated easily.[4]

Protocol B: Ruthenium-Catalyzed Isomerization

Best for: Complex substrates or when coupled with subsequent carbonyl additions.

Reagents:

  • Catalyst Precursor:

    
     or 
    
    
    .
  • Solvent: THF or Dioxane.

Workflow:

  • Preparation: In a glovebox or under strict Schlenk conditions, dissolve substrate in THF (0.2 M).

  • Catalyst Addition: Add Ru catalyst (2–5 mol%).

  • Reaction: Heat to

    
    .
    
  • Workup: Filter through a pad of Celite to remove metal residues. Concentrate and purify.

Workflow Visualization

WorkflowStartStart: Alkynyl Ester SubstrateChoiceSelect CatalystStart->ChoicePPh3Route A: Phosphine (PPh3)Standard IsomerizationChoice->PPh3Simple SubstrateHigh StereocontrolMetalRoute B: Ru/Pd CatalystTandem/Complex ScopeChoice->MetalTandem ProcessLong RangeCondAReflux in Toluene(12-24h)PPh3->CondAWorkupAConcentrate & Column(Remove PPh3/O=PPh3)CondA->WorkupAEndEnd: (E,E)-DienoateWorkupA->EndCondBHeat in THF/Dioxane(Inert Atm Required)Metal->CondBWorkupBCelite Filtration(Remove Metal)CondB->WorkupBWorkupB->End

Figure 3: Decision matrix and experimental workflow for catalyst selection.

References

  • Trost, B. M.; Kazmaier, U. (1992). "Internal Redox Catalyzed by Triphenylphosphine". Journal of the American Chemical Society, 114(20), 7933–7935. Link

  • Lu, X.; Zhang, C.; Xu, Z. (2001). "Reactions of Electron-Deficient Alkynes and Allenes under Phosphine Catalysis". Accounts of Chemical Research, 34(7), 535–544. Link

  • Krische, M. J.; et al. (2023).[5] "Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes". Journal of the American Chemical Society, 145(15), 8576–8582. Link

  • Grotjahn, D. B. (2004). "Bifunctional Catalysts for Isomerization of Alkynes". Accounts of Chemical Research, 37(10), 794–804. Link

  • Trost, B. M.; Li, C.-J. (1994). "Phosphine-Catalyzed Isomerization-Addition of Oxygen Nucleophiles to 2-Alkynoates". Journal of the American Chemical Society, 116(23), 10819–10820. Link

A Senior Application Scientist's Guide to Confirming the Purity of Ethyl undec-2-ynoate via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of reagents and intermediates is not merely a preference—it is a prerequisite for reliable, reproducible, and meaningful results. Ethyl undec-2-ynoate, a valuable building block in organic synthesis, is no exception. Its reactivity, centered around the electron-deficient triple bond, makes it a versatile precursor for a variety of more complex molecules. However, even trace impurities can lead to unwanted side reactions, decreased yields, and misleading biological or chemical data.

This guide provides an in-depth comparison of the primary spectroscopic techniques for confirming the purity of Ethyl undec-2-ynoate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each method, equipping you with the expertise to confidently assess the purity of this critical alkyne ester.

The Imperative of Purity: Why It Matters for Ethyl undec-2-ynoate

The presence of impurities in a sample of Ethyl undec-2-ynoate can have significant downstream consequences. Potential contaminants arising from its synthesis, which typically involves the esterification of undec-2-ynoic acid or the alkylation of a smaller alkyne, could include:

  • Unreacted starting materials: Residual undec-2-ynoic acid or ethanol.

  • Isomeric impurities: Positional isomers of the triple bond (e.g., Ethyl undec-3-ynoate) or geometric isomers if a double bond were to be inadvertently formed.

  • Solvent residues: Traces of solvents used during the reaction or purification process.

  • Byproducts from side reactions: Such as products of over-alkylation or polymerization.

Each of these impurities can interfere with subsequent reactions, making a thorough purity assessment essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules and for quantifying the level of purity. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.

Deciphering the ¹H NMR Spectrum of Ethyl undec-2-ynoate

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a pure sample of Ethyl undec-2-ynoate, we would expect to see the following characteristic signals:

  • Ethyl Ester Protons: A quartet around 4.2 ppm (the -OCH₂- group) coupled to a triplet around 1.3 ppm (the -CH₃ group). The integration of these signals should be in a 2:3 ratio.

  • Alkyne-Adjacent Methylene Protons: A triplet around 2.3 ppm, corresponding to the methylene group adjacent to the triple bond (-C≡C-CH₂-).

  • Aliphatic Chain Protons: A series of multiplets between approximately 1.2 and 1.6 ppm for the protons of the long alkyl chain.

  • Terminal Methyl Protons: A triplet around 0.9 ppm for the terminal methyl group of the undecyl chain.

The absence of signals corresponding to potential impurities, such as a broad singlet for a carboxylic acid proton (if unreacted undec-2-ynoic acid is present), is a strong indicator of purity.

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For Ethyl undec-2-ynoate, we anticipate the following key resonances:

  • Carbonyl Carbon: A signal in the downfield region, typically around 154 ppm.

  • Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the triple bond, expected in the range of 70-90 ppm.

  • Ethyl Ester Carbons: A signal for the -OCH₂- carbon around 62 ppm and the -CH₃ carbon around 14 ppm.

  • Aliphatic Chain Carbons: A series of signals in the upfield region (typically 14-32 ppm) corresponding to the carbons of the undecyl chain.

The presence of extraneous peaks would suggest impurities. For instance, a carbonyl signal at a different chemical shift could indicate an isomeric ester impurity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Ethyl undec-2-ynoate NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer Acquire 1H and 13C Spectra NMR_Tube->Spectrometer Insert into NMR Spectrometer Processing Fourier Transform, Phase Correction, Baseline Correction Spectrometer->Processing Raw Data (FID) Analysis Chemical Shift Analysis, Integration, Coupling Constant Measurement Processing->Analysis Processed Spectra Purity_Confirmation Confirm Structure & Assess Purity Analysis->Purity_Confirmation Spectral Data

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the Ethyl undec-2-ynoate sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Measure the chemical shifts and coupling constants for all signals in both the ¹H and ¹³C spectra.

  • Purity Assessment: Compare the obtained spectra with reference data for pure Ethyl undec-2-ynoate. The absence of unexpected signals and the correct integration ratios are indicative of high purity.

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

Infrared spectroscopy is a fast and straightforward technique that provides information about the functional groups present in a molecule. While not as structurally detailed as NMR, it serves as an excellent complementary method for confirming the presence of key structural motifs and the absence of certain impurities.

For Ethyl undec-2-ynoate, the IR spectrum should exhibit characteristic absorption bands:

  • C≡C Stretch: A weak to medium intensity band in the region of 2260-2100 cm⁻¹. The internal nature of the alkyne in Ethyl undec-2-ynoate means this peak might be weak.[1]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1715 cm⁻¹. Ester carbonyl stretches typically appear at a higher frequency than ketone carbonyls.[2]

  • C-O Stretch (Ester): A strong band in the region of 1300-1000 cm⁻¹.

  • sp³ C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the alkyl chains.

The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) is a crucial indicator that no residual carboxylic acid is present. Similarly, the absence of a strong, sharp C-H stretch around 3300 cm⁻¹ confirms the absence of terminal alkyne impurities.[1]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_interp Interpretation Sample Ethyl undec-2-ynoate (neat liquid) ATR_Crystal ATR Crystal Sample->ATR_Crystal Apply a drop Spectrometer Acquire IR Spectrum ATR_Crystal->Spectrometer Place in FT-IR Spectrometer Analysis Fourier Transform & Identify Characteristic Bands Spectrometer->Analysis Interferogram Purity_Confirmation Confirm Functional Groups & Check for Impurities Analysis->Purity_Confirmation Spectral Data

Experimental Protocol for IR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the neat Ethyl undec-2-ynoate liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Interpretation: Identify the key functional group frequencies and compare them to expected values. Check for the absence of bands that would indicate common impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of the target compound and can provide structural information through the analysis of fragmentation patterns.

For Ethyl undec-2-ynoate (C₁₃H₂₂O₂), the expected molecular weight is approximately 210.32 g/mol . In an electron ionization (EI) mass spectrum, we would anticipate observing a molecular ion peak ([M]⁺) at m/z 210.

The fragmentation pattern of ethyl esters is often characterized by specific cleavage pathways. Common fragments for Ethyl undec-2-ynoate would likely include:

  • Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 165.

  • Loss of an ethyl radical (-CH₂CH₃): Leading to a fragment at m/z 181.

  • McLafferty rearrangement: If sterically feasible, this could lead to a characteristic fragment ion.

  • Cleavage of the alkyl chain: A series of fragment ions separated by 14 mass units (CH₂) may be observed.

The presence of a clear molecular ion peak at the correct m/z and a fragmentation pattern consistent with the expected structure provides strong evidence for the identity and purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination, as it separates volatile impurities before they enter the mass spectrometer, allowing for their individual identification.[3]

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis cluster_interp Interpretation Sample Ethyl undec-2-ynoate Dilute_Sample Dilute Sample Sample->Dilute_Sample Solvent Volatile Solvent (e.g., CH2Cl2) Solvent->Dilute_Sample GC_MS Separation by GC, Ionization & Mass Analysis by MS Dilute_Sample->GC_MS Inject into GC-MS Analysis Identify Molecular Ion Peak & Analyze Fragmentation Pattern GC_MS->Analysis Chromatogram & Mass Spectra Purity_Confirmation Confirm Molecular Weight & Assess Purity Analysis->Purity_Confirmation Spectral Data

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of Ethyl undec-2-ynoate (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Development: Select a suitable GC column (a non-polar or medium-polarity column is often a good starting point). Develop a temperature program that allows for the separation of the main component from any potential volatile impurities.

  • MS Method Setup: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300). Use electron ionization (EI) at 70 eV.

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to Ethyl undec-2-ynoate. Examine the mass spectrum of this peak to confirm the molecular weight and analyze the fragmentation pattern.

  • Impurity Identification: Examine any other peaks in the chromatogram and analyze their mass spectra to identify potential impurities.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths Weaknesses Primary Application for Purity
NMR Spectroscopy - Unambiguous structure determination- Quantitative analysis of purity- High sensitivity to subtle structural differences- Relatively slow acquisition time (especially for ¹³C)- Requires more sample than MS- Higher instrument cost- Definitive structural confirmation- Accurate quantification of impurities
IR Spectroscopy - Fast and simple- Excellent for identifying functional groups- Low cost- Provides limited structural information- Not suitable for quantification- May not detect non-IR active impurities- Rapid screening for the presence of key functional groups and absence of obvious impurities (e.g., -OH)
Mass Spectrometry - High sensitivity- Accurate molecular weight determination- Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification of impurities- Fragmentation can be complex to interpret- Isomers may have identical mass spectra- Ionization efficiency can vary between compounds- Confirmation of molecular weight- Identification of volatile impurities when coupled with GC

Alternative and Complementary Techniques

While NMR, IR, and MS are the cornerstones of spectroscopic analysis for purity, other techniques can provide valuable complementary information:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities and for the quantitative determination of purity using a suitable detector (e.g., UV-Vis or Refractive Index).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and reliable method for quantifying the purity of volatile compounds. The response of the FID is roughly proportional to the number of carbon atoms, allowing for accurate quantification.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values for Ethyl undec-2-ynoate.

Conclusion: A Multi-faceted Approach to Purity Confirmation

Confirming the purity of Ethyl undec-2-ynoate requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While NMR spectroscopy stands as the definitive method for structural confirmation and quantification, IR spectroscopy offers a rapid and convenient means of verifying the presence of essential functional groups and the absence of key impurities. Mass spectrometry , especially when coupled with gas chromatography, provides unequivocal confirmation of the molecular weight and is a powerful tool for identifying volatile contaminants.

By judiciously applying these techniques and understanding their individual capabilities and limitations, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The protocols and comparative data presented in this guide serve as a robust framework for the rigorous purity assessment of Ethyl undec-2-ynoate, empowering scientists in their pursuit of chemical innovation and discovery.

References

  • Ethyl crotonate. (n.d.). In Magritek. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). In dummies. Retrieved from [Link]

  • Ethyl 2-octynoate. (n.d.). In PubChem. Retrieved from [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). In Doc Brown's Chemistry. Retrieved from [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences, 144, 01005. [Link]

  • GC/MS analysis of long-chain esters standards. (n.d.). In ResearchGate. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). In Chemguide. Retrieved from [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (2011). Journal of Analytical Methods in Chemistry, 2011, 940549. [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (2018). Molecules, 23(8), 1888. [Link]

  • HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. (2007). Journal of Chromatographic Science, 45(8), 529–531. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). In Master Organic Chemistry. Retrieved from [Link]

  • Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography. (2013). Journal of Agricultural and Food Chemistry, 61(16), 3869–3876. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences, 144, 01005. [Link]

  • Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science. (2025, November 22). In Doc Brown's Chemistry. Retrieved from [Link]

  • Ethyl 2-octynoate. (n.d.). In NIST WebBook. Retrieved from [Link]

  • The Spectra of Ethyl Crotonate. (2015, February 11). In AZoM. Retrieved from [Link]

  • ethyl decanoate. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • ethyl (E)-2-octenoate, 7367-82-0. (n.d.). In The Good Scents Company. Retrieved from [Link]

  • Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. (2026, January 12). Organic Letters. [Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids. (2006). IUBMB Life, 58(5-6), 315–325. [Link]

  • Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. (2025, August 9). In ResearchGate. Retrieved from [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019, September 19). In YouTube. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of ethyl ethanoate from ethanol by heterogeneous catalytic dehydrogenation, hydrogenation and purification. (2002). In Durham E-Theses. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

  • The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021). Molecules, 26(7), 1865. [Link]

Sources

The Alkyne "Linchpin": A Technical Guide to Ethyl Undec-2-ynoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Ethyl undec-2-ynoate as a precursor in multi-step synthesis Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical "Switch"

In the landscape of organic synthesis, Ethyl undec-2-ynoate (CAS: N/A for specific isomer, generic alkynoates widely indexed) represents a critical "linchpin" intermediate. Unlike its saturated (ethyl undecanoate) or fixed-geometry alkenyl (ethyl undec-2-enoate) counterparts, the 2-ynoate motif offers a stereochemical blank slate .

For researchers in pheromone chemistry and drug development, this compound serves as a divergence point. It allows for the late-stage installation of cis (


) or trans (

) olefin geometries—a requirement often dictated by the rigid "lock-and-key" mechanisms of biological receptors. This guide analyzes its efficacy as a precursor, comparing it against standard alternatives and detailing the protocols required to unlock its utility.
Chemical Profile & Comparative Analysis

Compound: Ethyl undec-2-ynoate Structure:


Role:  Electrophilic Michael acceptor, 1,3-dipole precursor, and stereodivergent olefin scaffold.
2.1 Comparative Efficacy Table
FeatureEthyl Undec-2-ynoate (Precursor)Ethyl Undec-2-enoate (Alternative)Ethyl Undecanoate (Saturated)
Stereochemical Utility High: Divergent access to both (

) and (

) isomers via selective reduction.
Low: Geometry is fixed during synthesis; isomerization is difficult.None: No stereocenters or olefins.
Electrophilicity High: Reactive towards nucleophiles (amines, thiols) at

-carbon (Michael addition).
Moderate: Less reactive Michael acceptor than the alkyne.Low: Only carbonyl reactivity.
Heterocycle Access Direct: Forms Pyrazolones/Isoxazoles via cyclocondensation.Indirect: Requires oxidation or complex leaving groups.None: Inert to cyclization conditions.
Handling/Stability Moderate: Stable ester, but triple bond sensitive to radical polymerization if unchecked.High: Generally stable.High: Very stable.
2.2 Why "Ethyl" over "Methyl"?

While methyl esters are atom-economical, ethyl esters are often preferred in multi-step synthesis for two reasons:

  • Lipophilicity: The ethyl group adds marginal lipophilicity, aiding in the purification of mid-chain intermediates (C11) on silica gel.

  • Hydrolytic Stability: Ethyl esters are slightly more resistant to inadvertent hydrolysis during mild aqueous workups compared to methyl esters, preserving the yield in multi-step sequences.

Strategic Applications & Mechanism

The utility of Ethyl undec-2-ynoate lies in its ability to act as a Michael Acceptor and a Stereodivergent Scaffold .

3.1 Pathway A: Stereoselective Reduction (The Pheromone Route)

Insect pheromones often require high isomeric purity (>98%


 or 

). Starting from the 2-ynoate allows the chemist to choose the geometry after the carbon skeleton is built.
  • (

    
    )-Selective:  Lindlar Hydrogenation or P-2 Nickel reduction yields the (
    
    
    
    )-alkenoate (cis).
  • (

    
    )-Selective:  Red-Al or Sodium/Liquid Ammonia reduction yields the (
    
    
    
    )-alkenoate (trans).
3.2 Pathway B: Heterocycle Synthesis (The Pharma Route)

The


-alkynyl ester is a potent dipole acceptor. Reaction with hydrazine derivatives yields pyrazolones , a scaffold found in analgesics (e.g., phenazone derivatives) and anti-inflammatory agents.
Visualization: The Divergent Workflow

The following diagram illustrates the central role of Ethyl undec-2-ynoate in accessing diverse chemical space.

G Start 1-Decyne (Starting Material) Precursor Ethyl undec-2-ynoate (The 'Linchpin') Start->Precursor n-BuLi, ClCO2Et (C-C Bond Formation) Z_Alkene (Z)-Ethyl undec-2-enoate (Pheromone Precursor) Precursor->Z_Alkene Lindlar Cat., H2 (Syn-Addition) E_Alkene (E)-Ethyl undec-2-enoate (Fragrance/Flavor) Precursor->E_Alkene Red-Al or Na/NH3 (Anti-Addition) Heterocycle 5-Octyl-1,2-dihydro-3H-pyrazol-3-one (Pharma Scaffold) Precursor->Heterocycle Hydrazine Hydrate (Cyclocondensation) Michael Beta-Substituted Ester (Functionalized Building Block) Precursor->Michael R-SH or R-NH2 (Conjugate Addition)

Figure 1: Divergent synthetic pathways from Ethyl undec-2-ynoate. The precursor allows access to geometric isomers and heterocycles from a single common intermediate.

Experimental Protocols

Safety Note: Alkynoates can be skin sensitizers. Work in a fume hood. 1-Decyne is flammable.

Protocol 1: Synthesis of Ethyl Undec-2-ynoate

A robust "bottom-up" synthesis from 1-decyne.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagents:

    • 1-Decyne (20.0 mmol, 2.76 g)

    • n-Butyllithium (2.5 M in hexanes, 22.0 mmol, 8.8 mL)

    • Ethyl Chloroformate (24.0 mmol, 2.60 g)

    • THF (anhydrous, 60 mL)

  • Procedure:

    • Cool the 1-decyne/THF solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78°C to generate the lithium acetylide.

    • Add Ethyl Chloroformate dropwise. The solution may turn slightly yellow.

    • Allow to warm to Room Temperature (RT) over 3 hours.

    • Quench: Add saturated

      
       solution (30 mL).
      
  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes:EtOAc 95:5).

  • Expected Yield: 85-92% (Colorless oil).

Protocol 2: Stereoselective Reduction to (Z)-Ethyl Undec-2-enoate

Targeting the cis-isomer for pheromone applications.

  • Reagents:

    • Ethyl undec-2-ynoate (5.0 mmol)

    • Lindlar Catalyst (5 wt% Pd on

      
       + Pb, 50 mg)
      
    • Quinoline (synthetic grade, 2 drops - Critical poison to prevent over-reduction)

    • Methanol (20 mL)

  • Procedure:

    • Dissolve ester and quinoline in methanol. Add catalyst.[1][2][3]

    • Purge flask with

      
       (balloon pressure).
      
    • Stir vigorously at RT. Monitor by TLC or GC every 30 mins. Stop immediately upon consumption of starting material to prevent reduction to the saturated ester.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.[3]

  • Selectivity: Typically >95:5 (

    
    :
    
    
    
    ).
Protocol 3: Cyclization to Pyrazolone

Synthesis of 5-octyl-1,2-dihydro-3H-pyrazol-3-one.

  • Reagents:

    • Ethyl undec-2-ynoate (2.0 mmol)

    • Hydrazine monohydrate (2.2 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve ester in Ethanol. Add Hydrazine hydrate.

    • Reflux at 80°C for 4–6 hours.

    • Cool to RT. The product often precipitates as a solid.

  • Workup: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Hexane if necessary.

References
  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Formyl

    
     Ethynyl Conversion. Tetrahedron Letters, 13(36), 3769–3772. (Foundational alkyne synthesis logic). 
    
  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. (Protocol for Z-selective reduction).

  • Mori, K. (2010). The Total Synthesis of Natural Products, Vol 9.
  • Trost, B. M. (2002). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471–1477. (Justification for catalytic reduction pathways).

  • Katritzky, A. R. (2010). Synthesis of Pyrazolones. Comprehensive Heterocyclic Chemistry.

Sources

Precision Stereocontrol in Ethyl Undec-2-ynoate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl undec-2-ynoate is a critical


-alkynyl ester intermediate, widely utilized in the synthesis of pheromones, fragrances (e.g., "Pear Ester" analogues), and lipid derivatives. The molecule's utility hinges on the precise stereochemical control of its transformations—specifically, the reduction of the triple bond to form either the (

)- or (

)-alkenoate.

This guide provides a technical comparison of methods to assess and achieve this stereoselectivity. Unlike generic protocols, we evaluate the Lindlar catalyst against Copper Nanoparticles (Cu-NPs) for


-selectivity, and contrast Red-Al  against Ru-catalyzed Hydrosilylation/Protodesilylation  for 

-selectivity.

Part 1: The -Selective Pathway (Semi-Hydrogenation)

Comparative Analysis: Lindlar vs. Cu-Nanoparticles

Achieving high


-selectivity requires suppressing the thermodynamic equilibration to the 

-isomer and preventing over-reduction to the alkane.
FeatureLindlar Catalyst (Traditional)Cu-Nanoparticles (Modern Alternative)
Catalyst Composition Pd/CaCO

poisoned with Pb(OAc)

+ Quinoline
Colloidal Cu(0) generated in situ from CuSO

Active Species Pd surface sites modified by PbCu(0) surface atoms
Selectivity (

:

)
Typically 90:10 to 95:5> 98:2 (Often >99:1)
Over-reduction Risk of alkane formation if not monitoredNegligible (Self-terminating)
Cost & Toxicity High (Pd, Pb toxicity)Low (Earth-abundant, non-toxic)
Mechanism Horiuti-Polanyi (Syn-addition)Surface-mediated Syn-addition
Recommended Protocol: In Situ Cu-Nanocatalyst Hydrogenation

Why this choice: Copper nanoparticles offer superior chemoselectivity for alkynyl esters compared to Palladium, virtually eliminating the risk of reducing the ester functionality or over-reducing the alkene.

Materials:

  • Ethyl undec-2-ynoate (1.0 equiv)

  • CuSO

    
     (5 mol%)
    
  • Ammonia Borane (AB) (10 mol%) as reductant for Cu

  • Ethanol (Solvent)

  • Hydrogen Balloon (1 atm)

Workflow:

  • Catalyst Generation: Dissolve CuSO

    
     in ethanol under nitrogen. Add solid Ammonia Borane. Stir for 10 minutes until the solution turns dark brown/black, indicating the formation of Cu(0) nanoparticles.
    
  • Substrate Addition: Add ethyl undec-2-ynoate directly to the colloidal suspension.

  • Hydrogenation: Purge the flask with H

    
     (balloon). Stir vigorously at Room Temperature (25°C).
    
  • Monitoring: Monitor via TLC or GC. The reaction typically completes in 4–8 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.

  • Validation: Analyze via

    
    H NMR. The vinylic protons for the (
    
    
    
    )-isomer should appear as a doublet of triplets with a coupling constant
    
    
    .

Part 2: The -Selective Pathway (Trans-Reduction)

Comparative Analysis: Red-Al vs. Hydrosilylation/Protodesilylation

Direct reduction of conjugated alkynyl esters to


-alkenes is chemically challenging because hydride reagents often attack the ester group.
FeatureRed-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) Ru-Catalyzed Hydrosilylation / Protodesilylation
Primary Transformation Propargylic alcohol


-Allylic alcohol
Alkyne

Vinylsilane


-Alkene
Ester Compatibility Poor (Reduces ester to alcohol)Excellent (Ester remains intact)
Stereocontrol Kinetic control via cyclic aluminate intermediateGeometric control via trans-addition mechanism
Use Case If target is the alcohol (Ethyl undec-2-en-1-ol)If target is the ester (Ethyl undec-2-enoate)
Recommended Protocol: Trost’s Hydrosilylation-Protodesilylation

Why this choice: This method is one of the few that allows the synthesis of the


-alkenoate without reducing the ester moiety, a common pitfall with dissolving metal reductions or aluminum hydrides.

Step 1: Regio- and Stereoselective Hydrosilylation

  • Catalyst:

    
     (1 mol%)
    
  • Reagent: Triethoxysilane (1.2 equiv)

  • Solvent: DCM, 0°C to RT.

  • Mechanism: The Ru catalyst directs the trans-addition of H-Si across the alkyne. For ethyl undec-2-ynoate, this yields the (

    
    )-
    
    
    
    -silyl-enoate (Si and H are trans).

Step 2: Protodesilylation (The Stereochemical Flip)

  • Reagents: CuI (10 mol%), TBAF (2 equiv).

  • Solvent: THF, RT.

  • Outcome: The silyl group is cleaved and replaced by a proton. Crucially, this step proceeds with retention of configuration at the carbon, or via a mechanism that results in the thermodynamic

    
    -alkene.
    
  • Result: Ethyl (

    
    )-undec-2-enoate.
    

Part 3: Assessing Stereoselectivity (Analytical Data)

To validate your product, you must rely on quantitative spectroscopic data.

H NMR Spectroscopy (The Gold Standard)

The coupling constant (


) between the vinylic protons at C2 and C3 is the definitive metric.
  • (

    
    )-Ethyl undec-2-enoate: 
    
    • 
       ~6.2 ppm (dt, 
      
      
      
      , 1H, C3-H)
    • 
       ~5.7 ppm (dt, 
      
      
      
      , 1H, C2-H)
  • (

    
    )-Ethyl undec-2-enoate: 
    
    • 
       ~6.9 ppm (dt, 
      
      
      
      , 1H, C3-H)
    • 
       ~5.8 ppm (dt, 
      
      
      
      , 1H, C2-H)
Gas Chromatography (GC)

On non-polar columns (e.g., DB-5, HP-5), the isomers separate based on boiling point and polarity.

  • Elution Order: The (

    
    )-isomer (cis) is generally more polar and has a slightly lower boiling point due to less efficient packing, but interaction with stationary phases varies. Typically, the (
    
    
    
    )-isomer elutes before the (
    
    
    )-isomer on non-polar columns, but standards must be injected to confirm.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol based on the desired stereoisomer.

Stereoselectivity_Pathways Substrate Ethyl undec-2-ynoate (Alkyne) Target_Z Target: (Z)-Isomer (Cis-Alkene) Substrate->Target_Z Stereocontrol Required Target_E Target: (E)-Isomer (Trans-Alkene) Substrate->Target_E Method_Z Cu-Nanoparticles / H2 (Syn-Addition) Target_Z->Method_Z Select Protocol Method_E Ru-Cat Hydrosilylation + Protodesilylation Target_E->Method_E Select Protocol Mech_Z Mechanism: Surface Adsorption (Horiuti-Polanyi) Method_Z->Mech_Z Mech_E Mechanism: Trans-Hydrosilylation (Anti-Addition) Method_E->Mech_E Product_Z (Z)-Ethyl undec-2-enoate J = ~11.5 Hz Mech_Z->Product_Z Product_E (E)-Ethyl undec-2-enoate J = ~15.8 Hz Mech_E->Product_E

Caption: Decision matrix for stereoselective reduction of ethyl undec-2-ynoate, correlating target geometry with catalytic strategy and expected NMR coupling constants.

References

  • Stereoselective Semi-Hydrogenation using Cu-Nanoc

    • Rad, M. N. S., et al. "A simple and efficient in situ generated copper nanocatalyst for stereoselective semihydrogenation of alkynes.
  • E-Selective Reduction via Hydrosilyl

    • Trost, B. M., Ball, Z. T., & Jöge, T. "A Chemoselective Reduction of Alkynes to (E)-Alkenes."[1] Journal of the American Chemical Society, 2002.[1]

    • [1]

  • Red-Al Reduction Characteristics

    • Bajwa, N., & Jennings, M. P.[2][3] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." The Journal of Organic Chemistry, 2008.[3] (Contextual reference for Red-Al selectivity).

  • Conjugate Hydrogen

    • Redl, S., & Topf, C. "(Semi)Hydrogenation of Enoates and Alkynes Effected by a Versatile, Particulate Copper Catalyst." Tetrahedron Chem, 2024.[4][5]

Sources

A Comparative Spectroscopic Guide to the E and Z Isomers of Ethyl Undeca-2,4-dienoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a cornerstone of molecular design and synthesis. The spatial arrangement of atoms in E (entgegen) and Z (zusammen) isomers can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicological profile. This guide provides an in-depth spectroscopic comparison of the E and Z isomers of ethyl undeca-2,4-dienoate, a conjugated system where such stereochemical nuances are critical. We will explore the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy in unambiguously differentiating these isomers, supported by established principles and experimental protocols.

The Structural Imperative: Why E/Z Isomerism Matters

The restricted rotation around the carbon-carbon double bonds in ethyl undeca-2,4-dienoate gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The distinct three-dimensional architecture of each isomer dictates its interaction with biological targets and its overall physicochemical properties. Consequently, the ability to selectively synthesize and rigorously characterize a specific isomer is paramount in research and development. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the precise stereochemistry of these compounds.

UV-Visible Spectroscopy: Probing the Conjugated π-System

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. In conjugated systems like ethyl undeca-2,4-dienoate, the delocalized π-electrons are the primary chromophores. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the overall geometry of the molecule.

Theoretical Basis: The Woodward-Fieser Rules

The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated dienes.[1][2] These rules assign a base value for a given diene chromophore and add increments for various substituents and structural features. For acyclic dienes, the base value is 217 nm.[3] The geometry of the diene system plays a crucial role; s-trans conformations (typically adopted by E isomers) are more stable and generally have a slightly lower λmax than s-cis conformations (which can be more accessible to Z isomers).

Expected Spectral Differences

The (2E,4E) isomer is expected to adopt a more extended, planar conformation to minimize steric hindrance, leading to effective π-orbital overlap. In contrast, the (2E,4Z), (2Z,4E), and (2Z,4Z) isomers will have a less planar conformation due to steric clashes, which can slightly disrupt the conjugation and potentially lead to a lower λmax and/or a lower molar absorptivity (ε).

Isomer ConfigurationExpected λmax (nm)Rationale
(2E,4E)~260-270More planar, extended conjugation.
(2E,4Z) / (2Z,4E)Slightly lower than (2E,4E)Steric hindrance disrupts planarity.
(2Z,4Z)Potentially the lowest λmaxSignificant steric strain leading to reduced conjugation.

Experimental Protocol: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Interpretation prep_sample Dissolve isomer in a UV-transparent solvent (e.g., ethanol, hexane) measure Measure absorbance of the sample solution prep_sample->measure prep_blank Prepare a blank solution (pure solvent) baseline Record baseline with blank solution prep_blank->baseline baseline->measure spectrum Generate absorbance vs. wavelength spectrum measure->spectrum det_lambda_max Determine λmax spectrum->det_lambda_max compare Compare λmax values of E and Z isomers det_lambda_max->compare FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Spectrometer Analysis cluster_data Data Interpretation prep_sample Place a drop of the neat liquid isomer on an ATR crystal or between two NaCl/KBr plates acquire Acquire the sample interferogram prep_sample->acquire background Collect a background spectrum (air or clean ATR) background->acquire transform Perform Fourier Transform to obtain the spectrum acquire->transform identify_peaks Identify characteristic C=C and C-H bending peaks transform->identify_peaks compare Compare peak positions and intensities for E and Z isomers identify_peaks->compare

FT-IR Spectroscopy Workflow

  • Sample Preparation : For liquid samples like ethyl undeca-2,4-dienoate, the simplest method is to place a drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory. [1][4]Alternatively, a thin film can be created by placing a drop between two salt plates (e.g., NaCl or KBr). [5]2. Instrument Setup : Ensure the FT-IR spectrometer is calibrated and the sample compartment is clean.

  • Background Collection : A background spectrum is collected with no sample present (i.e., of the clean ATR crystal or empty salt plates). This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence and intensity of key vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the definitive assignment of E/Z isomerism. [6]It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Theoretical Basis: Chemical Shift, Coupling Constants, and the Nuclear Overhauser Effect (NOE)
  • ¹H NMR Chemical Shifts : The chemical shift (δ) of a proton is determined by its local electronic environment. Protons on a double bond (vinylic protons) typically resonate in the 5.0-7.5 ppm range. The exact chemical shift is influenced by the stereochemistry and the electronic effects of nearby substituents. In conjugated systems, the deshielding effect can shift these protons further downfield.

  • ¹H-¹H Coupling Constants (J-values) : The interaction between the spins of neighboring protons leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons. For protons on a double bond:

    • ³J_trans_ (protons on opposite sides) is typically in the range of 11-18 Hz.

    • ³J_cis_ (protons on the same side) is smaller, generally 6-14 Hz. [7] This difference in J-values is a definitive indicator of the double bond geometry.

  • ¹³C NMR Chemical Shifts : The chemical shifts of the carbon atoms in the double bonds are also sensitive to stereochemistry. Generally, carbons in a more sterically compressed environment (as can occur in Z isomers) will be shielded and appear at a higher field (lower ppm value) compared to their E isomer counterparts.

  • Nuclear Overhauser Effect (NOE) : The NOE is the transfer of nuclear spin polarization between spatially close nuclei. An enhancement in the signal of one proton upon irradiation of another indicates that they are close in space (typically < 5 Å). This is a powerful tool for differentiating E and Z isomers, as protons on the same side of a double bond (cis) will show an NOE, while those on opposite sides (trans) will not. [8][9]

Expected Spectral Differences for the Vinylic Protons

Let's consider the protons on the C2-C3 and C4-C5 double bonds (H2, H3, H4, H5).

Isomer ConfigurationKey ¹H NMR FeaturesKey NOE Correlations
(2E,4E) H2/H3 coupling: ³J ≈ 15 Hz (trans). H4/H5 coupling: ³J ≈ 15 Hz (trans).No NOE between H2 and H3. No NOE between H4 and H5.
(2E,4Z) H2/H3 coupling: ³J ≈ 15 Hz (trans). H4/H5 coupling: ³J ≈ 10 Hz (cis).No NOE between H2 and H3. NOE between H4 and H5.
(2Z,4E) H2/H3 coupling: ³J ≈ 10 Hz (cis). H4/H5 coupling: ³J ≈ 15 Hz (trans).NOE between H2 and H3. No NOE between H4 and H5.
(2Z,4Z) H2/H3 coupling: ³J ≈ 10 Hz (cis). H4/H5 coupling: ³J ≈ 10 Hz (cis).NOE between H2 and H3. NOE between H4 and H5.

Experimental Protocol: 1D and 2D NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectrometer Analysis cluster_data Data Interpretation dissolve Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) filter Filter the solution into a clean NMR tube dissolve->filter setup Insert sample, lock, and shim the instrument filter->setup acquire_1d Acquire ¹H and ¹³C 1D spectra setup->acquire_1d acquire_2d Acquire 2D spectra (COSY, NOESY) acquire_1d->acquire_2d analyze_1h Analyze ¹H chemical shifts, integrations, and coupling constants acquire_1d->analyze_1h analyze_13c Analyze ¹³C chemical shifts acquire_1d->analyze_13c analyze_noesy Identify through-space correlations in NOESY acquire_2d->analyze_noesy assign Assign E/Z stereochemistry analyze_1h->assign analyze_noesy->assign

NMR Spectroscopy Workflow

  • Sample Preparation : Dissolve approximately 5-25 mg of the ethyl undeca-2,4-dienoate isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. [10]The solution should be free of particulate matter; filter it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" to optimize the magnetic field homogeneity.

  • 1D Spectra Acquisition : Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum.

  • 2D Spectra Acquisition (for unambiguous assignment) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, which is crucial for differentiating E and Z isomers. [11][12]5. Data Processing and Analysis : Process the raw data (Free Induction Decay) using appropriate software. Analyze the chemical shifts, integration values, and coupling constants from the 1D spectra. Interpret the cross-peaks in the 2D spectra to confirm assignments and determine stereochemistry.

Conclusion

The differentiation of E and Z isomers of ethyl undeca-2,4-dienoate is a critical analytical challenge that can be effectively addressed through a multi-faceted spectroscopic approach. While UV-Vis and IR spectroscopy provide valuable initial insights into the conjugation and symmetry of the isomers, NMR spectroscopy stands as the definitive tool for unambiguous structural assignment. The characteristic differences in vinylic proton coupling constants and the presence or absence of specific NOE correlations provide irrefutable evidence of the double bond geometries. By employing these techniques in a complementary fashion, researchers can confidently characterize their synthesized isomers, ensuring the chemical integrity required for advanced applications in drug development and materials science.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Chemistry Notes. (2022, November 29). Woodward Fieser rule: Easy steps or tricks. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science & Engineering. [Link]

  • Wikipedia. (n.d.). Woodward's rules. [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Pearson. (2024, August 7). Woodward-Fieser Rules: Videos & Practice Problems. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Chemistry LibreTexts. (2022, July 20). The ¹H-NMR experiment. [Link]

  • Chemistry LibreTexts. (2024, November 12). Nuclear Overhauser Effect (NOE). [Link]

  • ResearchGate. (2025, August 10). A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • European Journal of Engineering and Technology Research. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • European Journal of Engineering and Technology Research. (2018, March). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Modgraph Consultants Ltd. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. [Link]

  • Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • ResearchGate. (n.d.). Calculated chemical shifts in 1 H and 13 C NMR spectra (ppm) of E-and Z...[Link]

  • Chemistry LibreTexts. (2025, October 12). NOESY Spectra. [Link]

  • Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. [Link]

  • Chemistry Stack Exchange. (2015, March 25). In infrared spectroscopy, why is there no C=C reading for E alkenes?[Link]

  • dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Calculated λ max values and the shift resulting from the different solvent models. a. [Link]

  • Real Chemistry. (2017, February 5). Predicting lambda max for a conjugated dye with the particle in a box. [Link]

  • Chemistry LibreTexts. (2014, August 18). The Effect of Conjugation on λmax. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]

  • YouTube. (2020, July 31). UV VISIBLE SPECTROSCOPY -Woodward Fieser Rule for Conjugated Dienes for calculating Lambda Max Value. [Link]

  • An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • ResearchGate. (2021, November). Prediction of NMR shifts: a review. [Link]

  • PMC. (2020, August 11). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.